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  • Product: N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine
  • CAS: 7149-51-1

Core Science & Biosynthesis

Foundational

The Architect's Guide to N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (CAS 7149-51-1): Synthesis, Structural Dynamics, and Heterocyclic Applications

Executive Summary In the realm of synthetic organic chemistry and drug discovery, bis-alicyclic building blocks offer unique conformational rigidity that is highly prized in pharmacophore design. N-Cyclohexylidene-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic organic chemistry and drug discovery, bis-alicyclic building blocks offer unique conformational rigidity that is highly prized in pharmacophore design. N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (CAS 7149-51-1) —also known systematically as 2-(cyclohexylideneamino)cyclohex-1-ene-1-carboxamide—is a highly specialized enamine-imine intermediate[1].

Characterized by a fused cyclohexene ring, an imine bridge, and a terminal carboxamide group, this compound serves as a critical precursor for the synthesis of complex spiro-heterocycles, particularly spiro-quinazolines and pyrimidone derivatives[2]. This whitepaper deconstructs the physicochemical profile, the mechanistic causality behind its synthesis, and its downstream applications in drug development.

Physicochemical Profiling and Structural Dynamics

Understanding the physical parameters of CAS 7149-51-1 is essential for predicting its behavior in both synthetic workflows and biological systems. The molecule exists in a delicate tautomeric equilibrium. The primary structure features a "push-pull" enamine system, where the electron-donating amino group is conjugated through the cyclohexene double bond to the electron-withdrawing carboxamide group.

Table 1: Quantitative Physicochemical Data
ParameterValueReference / Source
CAS Registry Number 7149-51-1[1]
Molecular Formula C₁₃H₂₀N₂O[1],[3]
Molecular Weight 220.31 g/mol [3]
Topological Polar Surface Area (TPSA) 55.45 Ų[4]
LogP (Predicted) 3.40[4]
SMILES (Iminol Tautomer) C1CCC(=NC2=C(CCCC2)C(=N)O)CC1[1]
Structural Class Bulk Drug Intermediate / Enamine-Imine[3]

Strategic Insight: The LogP of 3.40 combined with a TPSA of 55.45 Ų places this scaffold well within Lipinski’s Rule of Five[4]. While rarely used as an active pharmaceutical ingredient (API) on its own, these metrics indicate that downstream derivatives (such as spiro-quinazolines) will likely possess excellent membrane permeability and central nervous system (CNS) penetration capabilities.

Mechanistic Causality: The Condensation Pathway

The synthesis of CAS 7149-51-1 relies on the acid-catalyzed condensation of 2-amino-1-cyclohexene-1-carboxamide with cyclohexanone. Because the enamine nitrogen is weakly nucleophilic (due to the aforementioned push-pull conjugation), the reaction requires strict catalytic and thermodynamic control to proceed efficiently.

Synthesis A 2-Amino-1-cyclohexene -1-carboxamide E CAS 7149-51-1 A->E Nucleophilic Addition B Cyclohexanone D Activated Ketone Intermediate B->D Protonation C p-TsOH Catalyst C->D D->E Condensation F H2O (Removed via Dean-Stark) E->F Elimination

Figure 1: Acid-catalyzed condensation pathway for CAS 7149-51-1 synthesis.

The Role of the Catalyst

p-Toluenesulfonic acid (p-TsOH) is selected over inorganic acids because of its high solubility in organic solvents like toluene. It protonates the carbonyl oxygen of cyclohexanone, drastically increasing the electrophilicity of the carbonyl carbon, thereby enabling the weakly nucleophilic amine to attack and form the tetrahedral hemiaminal intermediate.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every step includes a physical or chemical indicator that confirms the success of the operation without strictly requiring immediate spectroscopic analysis.

Step-by-Step Synthesis Workflow
  • Reagent Preparation & Stoichiometry:

    • Charge a round-bottom flask with 2-amino-1-cyclohexene-1-carboxamide (1.0 eq) and cyclohexanone (1.2 eq).

    • Causality: A 20% molar excess of the ketone is used to drive the equilibrium toward the product and compensate for any minor evaporative losses during reflux.

  • Solvent & Catalyst Addition:

    • Suspend the reactants in anhydrous toluene (10 mL per gram of amine) and add p-TsOH (0.05 eq).

    • Causality: Toluene is chosen because it forms a minimum-boiling azeotrope with water (boiling at ~85°C), which is critical for the next step.

  • Azeotropic Distillation (The Self-Validating Step):

    • Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

    • Validation: Monitor the water meniscus in the Dean-Stark trap. For a 100 mmol scale reaction, exactly 1.8 mL of water should collect. The physical cessation of water accumulation is your primary indicator of reaction completion.

  • Quenching and Workup:

    • Cool the reaction to room temperature and wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL).

    • Causality: The basic wash neutralizes the p-TsOH catalyst. If the acid is not neutralized, the imine bond may undergo reverse hydrolysis back to the starting materials during aqueous workup.

  • Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield pure CAS 7149-51-1.

Downstream Pharmacological Applications: Spiro-Heterocycles

In drug development, flat, planar molecules often suffer from poor solubility and off-target toxicity. CAS 7149-51-1 is utilized to synthesize spiro-quinazolines , which introduce a three-dimensional, sp³-rich structural complexity[2].

Cyclization A CAS 7149-51-1 B Amide Activation (Thermal/Acidic) A->B Tautomerization C Spiro-quinazoline Derivative B->C Intramolecular Cyclization

Figure 2: Downstream cyclization of CAS 7149-51-1 into spiro-quinazoline scaffolds.

Upon thermal or further acidic activation, the carboxamide nitrogen of CAS 7149-51-1 attacks the imine carbon, resulting in an intramolecular ring closure. The resulting spiro[cyclohexane-1,2'-quinazoline]-4'(3'H)-one derivatives are highly privileged scaffolds investigated for antimicrobial, anticonvulsant, and targeted anticancer activities[3].

Analytical Characterization Standards

To definitively validate the synthesized CAS 7149-51-1, compare your isolated product against the following spectroscopic benchmarks:

  • Infrared (IR) Spectroscopy: The most immediate confirmation is the disappearance of the strong ketone C=O stretch (~1715 cm⁻¹) from the cyclohexanone starting material. You should observe a new, sharp imine C=N stretch at 1640–1660 cm⁻¹ , alongside the primary amide C=O stretch (~1680 cm⁻¹).

  • Mass Spectrometry (ESI-MS): Look for the molecular ion peak[M+H]⁺ at m/z 221.16 [3].

  • ¹H NMR (CDCl₃, 400 MHz): The absence of the primary amine protons (typically a broad singlet around 5.0-6.0 ppm in the starting material) and the presence of complex, overlapping multiplets between 1.5–2.5 ppm corresponding to the 16 aliphatic protons of the two cyclohexane rings.

References

  • ChemSynthesis. "2-(cyclohexylideneamino)-1-cyclohexene-1-carboxamide - Synthesis and Physical Properties." ChemSynthesis Chemical Database. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Physicochemical Characterization of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine

Introduction: The Imperative for Rigorous Physicochemical Profiling The insights gained from these experimental determinations are critical. They inform decisions on solvent selection for synthesis and purification, pred...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Physicochemical Profiling

The insights gained from these experimental determinations are critical. They inform decisions on solvent selection for synthesis and purification, predict stability under various conditions, and are foundational for any further development, including formulation and pharmacological testing. This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that the data generated is both accurate and reliable.

I. Identity and Purity Confirmation: The Foundational Step

Before any meaningful physical property data can be collected, the identity and purity of the N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine sample must be unequivocally confirmed. Commercial availability of this compound may be for early discovery research, with the onus of identity and purity verification falling on the end-user.

A. Spectroscopic Characterization

A combination of spectroscopic methods should be employed to confirm the molecular structure and assess the purity of the sample.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: To identify the number and types of protons, their electronic environments, and neighboring protons.

  • ¹³C NMR: To identify the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC): To establish connectivity between protons and carbons, confirming the overall structure.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR will identify the key functional groups present in the molecule. Expected characteristic absorption bands would include:

  • N-H stretching (amine and amide)

  • C=O stretching (amide)

  • C=N stretching (imine)

  • C=C stretching (alkene)

  • C-H stretching (aliphatic)

3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition. The experimentally determined monoisotopic mass should align with the theoretical mass of 220.317 g/mol .

B. Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A primary method for determining the purity of the sample. A gradient elution method using a C18 column with a mobile phase of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. Purity is assessed by the area percentage of the main peak.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for a preliminary purity check and for developing HPLC methods.

II. Determination of Key Physical Properties

Once the identity and purity of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine are established, the following physical properties can be determined.

A. Melting Point

The melting point provides a quick indication of purity and is a key physical constant.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the crystalline solid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Causality Behind Experimental Choices:

  • A slow heating rate near the melting point is crucial for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading.

  • A narrow melting point range (e.g., < 2 °C) is indicative of a high-purity compound.

B. Boiling Point

For thermally stable liquids, the boiling point is a fundamental physical property. Given that related cyclohexylamine compounds can be liquids at or near room temperature, this is a relevant parameter to determine.[1][2]

Experimental Protocol: Microscale Boiling Point Determination

  • Apparatus Setup: Place a small amount of the liquid sample into a small test tube. Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid.

  • Heating: Attach the test tube to a thermometer and heat it in a heating block or oil bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The boiling point is the temperature at which the bubble stream ceases, and the liquid just begins to enter the capillary tube upon cooling.

Causality Behind Experimental Choices:

  • This microscale method is ideal for small sample quantities.

  • The principle relies on the vapor pressure of the liquid equaling the atmospheric pressure at the boiling point.

C. Solubility Profile

Understanding the solubility of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine in various solvents is critical for its handling, purification, and formulation.

Experimental Protocol: Qualitative Solubility Testing

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Procedure:

    • Add approximately 25 mg of the compound to a test tube.

    • Add 0.75 mL of the selected solvent in small portions.

    • After each addition, vigorously agitate the mixture for 1-2 minutes.

    • Observe if the compound dissolves completely.

  • Acid/Base Solubility:

    • If insoluble in water, test solubility in 5% (w/v) hydrochloric acid and 5% (w/v) sodium hydroxide solutions.[3] Solubility in aqueous acid is expected for an amine-containing compound.

Data Presentation: Solubility Table

SolventPolarityObservation (Soluble/Partially Soluble/Insoluble)
WaterHigh
5% HClAqueous Acid
5% NaOHAqueous Base
EthanolPolar Protic
AcetonePolar Aprotic
DichloromethaneNonpolar
HexaneNonpolar
D. Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Shake-Flask Method

  • Preparation: Prepare a stock solution of the compound in a suitable solvent. Prepare a mixture of n-octanol and water and allow them to saturate.

  • Partitioning: Add a known amount of the stock solution to a separatory funnel containing a known volume of the saturated n-octanol and water.

  • Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases.

  • Separation and Analysis: Separate the two layers. Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: LogP = log ([Concentration in Octanol] / [Concentration in Water])

III. Visualizing Experimental Workflows

Clear and logical workflows are essential for reproducible experimental outcomes.

G cluster_0 Purity & Identity Confirmation cluster_1 Physical Property Determination Sample Sample NMR NMR Sample->NMR FTIR FTIR Sample->FTIR HRMS HRMS Sample->HRMS HPLC HPLC Sample->HPLC Confirmed Pure Sample Confirmed Pure Sample NMR->Confirmed Pure Sample FTIR->Confirmed Pure Sample HRMS->Confirmed Pure Sample HPLC->Confirmed Pure Sample Melting Point Melting Point Confirmed Pure Sample->Melting Point Boiling Point Boiling Point Confirmed Pure Sample->Boiling Point Solubility Solubility Confirmed Pure Sample->Solubility LogP LogP Confirmed Pure Sample->LogP

Caption: Workflow for the physicochemical characterization of a novel compound.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the initial physicochemical characterization of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine. By first establishing unequivocal identity and purity through a combination of spectroscopic and chromatographic techniques, researchers can proceed with confidence to determine key physical properties such as melting point, boiling point, solubility, and the partition coefficient. Each of these parameters provides a crucial piece of the puzzle, enabling a deeper understanding of the molecule's behavior and paving the way for its effective application in research and development. This self-validating system of analysis ensures that the data generated is reliable, reproducible, and forms a solid foundation for future scientific inquiry.

References

  • N-Cyclohexylcyclohexylideneamine - LookChem. (n.d.). Retrieved March 8, 2024, from [Link]

  • Cyclohexylamine - Greenchem International Limited. (n.d.). Retrieved March 8, 2024, from [Link]

  • Cas 10468-40-3, N-Cyclohexylcyclohexylideneamine - LookChem. (n.d.). Retrieved March 8, 2024, from [Link]

  • N-Cyclohexylidene-1-cyclopenten-1-amine | C11H17N | CID 85556810 - PubChem. (n.d.). Retrieved March 8, 2024, from [Link]

  • Cyclohexanone, 2-cyclohexylidene- - NIST WebBook. (n.d.). Retrieved March 8, 2024, from [Link]

  • Synthesis and Characterization of cyclohexylidene containing novel cardo poly(ester – amide)s - ijesi.org. (2015, April 15). Retrieved March 8, 2024, from [Link]

  • Cyclohexylamine - Wikipedia. (n.d.). Retrieved March 8, 2024, from [Link]

  • CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. (n.d.).
  • FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: A combined experimental and theoretical study | Request PDF - ResearchGate. (n.d.). Retrieved March 8, 2024, from [Link]

  • An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved March 8, 2024, from [Link]

  • Design, synthesis and application of novel bicyclic amines in drug discovery. (n.d.). Retrieved March 8, 2024, from [Link]

  • Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7) - Cheméo. (n.d.). Retrieved March 8, 2024, from [Link]

Sources

Foundational

intramolecular hydrogen bonding in N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine

An In-Depth Technical Guide to Intramolecular Hydrogen Bonding in N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine Executive Summary The compound N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (CAS 7149-51-1) represent...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Intramolecular Hydrogen Bonding in N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine

Executive Summary

The compound N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (CAS 7149-51-1) represents a highly specialized structural motif characterized by a cyclohexene core functionalized with both an amine/imine derivative and a carboxamide group. For researchers and drug development professionals, this molecule serves as an exceptional model for studying Resonance-Assisted Hydrogen Bonding (RAHB) . The synergistic interplay between


-electron delocalization and hydrogen bond strengthening in this system dictates its tautomeric equilibrium, conformational rigidity, and ultimately, its physicochemical properties (e.g., lipophilicity and membrane permeability).

This whitepaper provides a comprehensive mechanistic breakdown of the intramolecular hydrogen bonding dynamics within this system, supported by field-proven experimental workflows for validating RAHB.

Structural Dynamics and Tautomeric Equilibrium

The structural complexity of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine arises from its ability to exist in distinct tautomeric states. The core debate in characterizing this molecule lies in the equilibrium between its Imine and Enamine forms.

  • The Imine Tautomer: Features a nitrogen atom double-bonded to the cyclohexyl ring (

    
    ) and single-bonded to the C1 position of the cyclohexene ring. In this state, the carboxamide 
    
    
    
    group at C2 acts as a hydrogen bond donor to the imine nitrogen acceptor, forming a relatively weak
    
    
    intramolecular bond.
  • The Enamine Tautomer (

    
    -Enaminone):  A proton transfer shifts the double bond into the cyclohexyl ring, converting the imine into an enamine (
    
    
    
    ). This generates a classic
    
    
    -enaminone system where the enamine
    
    
    acts as a potent hydrogen bond donor to the highly electronegative carbonyl oxygen of the C2-carboxamide group.

The thermodynamic equilibrium heavily favors the Enamine tautomer due to the massive enthalpic stabilization provided by the


 intramolecular bond.

Tautomerism Imine Imine Tautomer (N-H···N H-Bond) Enamine Enamine Tautomer (N-H···O RAHB) Imine->Enamine Proton Transfer (Tautomerization) RAHB Resonance-Assisted Hydrogen Bond (Strong π-Delocalization) Enamine->RAHB Enables Stabilization Conformational Locking & Stability RAHB->Stabilization Drives

Tautomeric equilibrium driven by Resonance-Assisted Hydrogen Bonding (RAHB).

The Resonance-Assisted Hydrogen Bonding (RAHB) Framework

The concept of explains the anomalous strength of the intramolecular hydrogen bond in the enamine tautomer.

In a standard hydrogen bond, the interaction is primarily electrostatic. However, in the


-enaminone system of this compound, the hydrogen bond is coupled with a 

-conjugated pathway:

.

The Causality of RAHB:

  • Push-Pull Delocalization: The enamine nitrogen acts as an electron donor (push), delocalizing its lone pair through the

    
     double bond toward the carbonyl oxygen, which acts as an electron acceptor (pull).
    
  • Charge Separation: This delocalization induces a partial positive charge on the enamine nitrogen (increasing the acidity of the

    
     proton) and a partial negative charge on the carbonyl oxygen (increasing its basicity/H-bond accepting capacity).
    
  • Covalent Character: The enhanced electrostatic attraction, combined with orbital overlap, shortens the

    
     distance significantly (often 
    
    
    
    Å), granting the hydrogen bond partial covalent character.

According to foundational studies on, this synergistic interplay lowers the HOMO-LUMO gap of the molecule, locking it into a rigid, planar 6-membered pseudo-ring.

Experimental Protocols for Validating Intramolecular H-Bonds

To definitively prove the existence and quantify the strength of the RAHB in N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine, a multi-modal, self-validating analytical workflow is required.

Workflow Prep Sample Prep (Isotopic Labeling) NMR VT-NMR (1H/15N) Temp Coefficients Prep->NMR XRD SC-XRD Bond Length Alternation Prep->XRD IR FT-IR Redshifted νN-H Prep->IR Data RAHB Energetics Validation NMR->Data Δδ/ΔT < -2 ppb/K XRD->Data d(N···O) < 2.6 Å IR->Data ν < 3200 cm⁻¹

Multi-modal experimental workflow for validating and quantifying intramolecular hydrogen bonding.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Thermodynamic Profiling

If a proton is locked in an intramolecular hydrogen bond, it is shielded from solvent interactions. Consequently, its chemical shift (


) will remain largely unaffected by changes in temperature.
  • Step 1: Dissolve the highly purified compound in a non-coordinating, anhydrous deuterated solvent (e.g.,

    
     or 
    
    
    
    ) at a concentration of 5-10 mM to prevent intermolecular dimerization.
  • Step 2: Acquire high-resolution

    
     NMR spectra at 5 K intervals from 250 K to 330 K.
    
  • Step 3: Plot the chemical shift of the enamine

    
     proton against temperature.
    
  • Step 4: Calculate the temperature coefficient (

    
    ). A value of 
    
    
    
    self-validates the presence of a strong, solvent-shielded intramolecular hydrogen bond.
Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) for BLA Mapping

RAHB induces a phenomenon known as Bond Length Alternation (BLA), where single bonds shorten and double bonds lengthen due to


-delocalization.
  • Step 1: Grow single crystals via slow evaporation from a binary solvent system (e.g., DCM/Hexane) to ensure the thermodynamically stable enamine tautomer crystallizes.

  • Step 2: Collect diffraction data at cryogenic temperatures (150 K) to minimize thermal ellipsoids and accurately resolve the hydrogen atom positions.

  • Step 3: Refine the structure and measure the

    
     heteroatom distance. A distance 
    
    
    
    Å confirms a highly stabilized RAHB.

Quantitative Data & Spectroscopic Markers

The following tables summarize the expected quantitative data for the enamine tautomer of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine based on .

Table 1: Quantitative Bond Length Alternation (BLA) Data | Bond Type | Standard Non-Conjugated Length (Å) | Expected RAHB Length (Å) | Shift (


Å) |
| :--- | :--- | :--- | :--- |
| 

(Amide) | 1.20 | 1.25 | +0.05 | |

(Enamine) | 1.44 | 1.32 | -0.12 | |

(Cyclohexene) | 1.33 | 1.39 | +0.06 | |

| 1.48 | 1.42 | -0.06 | |

Distance |

(van der Waals) |

|

|

Analysis: The lengthening of the


 and 

bonds, coupled with the drastic shortening of the

bond, proves that the

-electrons are delocalized across the entire pseudo-ring, validating the RAHB model.

Table 2: Spectroscopic Markers for Tautomeric Assignment

Analytical Technique Imine Tautomer Marker Enamine Tautomer Marker (RAHB)

|


 NMR  | Amide 

:

| Enamine

:

(Highly deshielded) | |

NMR
| Imine

:

| Enamine

:

| | FT-IR |

:

|

: Redshifted to

| | FT-IR |

: Sharp,

|

: Broad,

|

Implications in Drug Development and Synthetic Utility

For drug development professionals, understanding the RAHB in N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine is not merely an academic exercise; it has profound implications for pharmacokinetics (PK).

When a molecule forms a strong intramolecular hydrogen bond, it effectively "hides" its polar hydrogen bond donors and acceptors from the surrounding aqueous environment. This conformational locking significantly increases the molecule's apparent lipophilicity (


) without altering its molecular weight. In medicinal chemistry, exploiting RAHB motifs like the 

-enaminone is a proven strategy for enhancing passive membrane permeability, particularly for crossing the Blood-Brain Barrier (BBB). Furthermore, the rigid 6-membered pseudo-ring reduces the entropic penalty upon binding to a target receptor, often leading to higher binding affinities.

References

  • Gilli, P., Bertolasi, V., Ferretti, V., & Gilli, G. "Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in

    
    -Enaminones and Related Heterodienes. A Combined Crystal-Structural, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation." Journal of the American Chemical Society, 2000. URL:[Link]
    
  • Gilli, G., Bellucci, F., Ferretti, V., & Bertolasi, V.

    
    -diketone fragment." Journal of the American Chemical Society, 1989. URL:[Link]
    
  • Filarowski, A., et al. "Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments." MDPI (Molecules), 2019. URL:[Link]

Exploratory

discovery and history of cyclohexanone-derived enaminones

The Discovery, Evolution, and Applications of Cyclohexanone-Derived Enaminones: A Comprehensive Technical Guide Executive Summary Cyclohexanone-derived enaminones represent a highly versatile class of β-amino-α,β-unsatur...

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery, Evolution, and Applications of Cyclohexanone-Derived Enaminones: A Comprehensive Technical Guide

Executive Summary

Cyclohexanone-derived enaminones represent a highly versatile class of β-amino-α,β-unsaturated carbonyl compounds. Characterized by their rigid six-membered ring structure and highly conjugated "push-pull" electronic system, these molecules have transitioned from niche synthetic intermediates to highly valued pharmacophores in drug discovery. This whitepaper explores the historical discovery, structural mechanics, step-by-step synthetic methodologies, and pharmacological applications of cyclohexanone-derived enaminones, providing a definitive guide for researchers and drug development professionals.

Historical Evolution & Discovery

The chemistry of enaminones has been studied extensively due to their utility as multipurpose synthetic precursors in organic synthesis[1]. However, the specific discovery and isolation of cyclic enaminones—particularly those derived from 1,3-cyclohexanedione and 5,5-dimethyl-1,3-cyclohexanedione (dimedone)—marked a turning point in heterocyclic chemistry.

Historically, β-amino-α,β-enones were recognized primarily as building blocks for constructing complex all-carbon aromatic and heterocyclic scaffolds[1]. The paradigm shifted significantly in the late 1990s and early 2000s when researchers, notably K.R. Scott and colleagues, identified the cyclic enaminone system as an exceptional pharmacophore for anticonvulsant activity[2]. It was discovered that these six-membered cyclic enaminones exhibit unique stability under simulated physiological pH conditions and possess remarkably low toxicity profiles, making them ideal candidates for neurological drug development[3].

Structural Mechanics: The Push-Pull Ethylene System

The defining feature of cyclohexanone-derived enaminones is their highly conjugated N–C=C–C=O moiety. This architecture creates a "push-pull" electronic dynamic: the nitrogen lone pair acts as an electron donor (push), while the carbonyl oxygen acts as an electron acceptor (pull).

This system is exceptionally stable due to keto-enol and imine-enamine tautomeric equilibrium[3]. Furthermore, the molecular structure exhibits a strong intramolecular hydrogen bond along the heterodienic moiety, which enforces a pseudo-six-membered ring conformation that drastically stiffens the overall structure[3]. Because they combine the ambident nucleophilicity of enamines with the ambident electrophilicity of enones, they serve as highly reactive acceptors in both 1,2- and 1,4-addition reactions[1].

G A 1,3-Cyclohexanedione (Electrophilic Precursor) C Cyclohexanone Enaminone (Push-Pull System) A->C Condensation (-H2O) B Primary/Secondary Amine (Nucleophile) B->C Nucleophilic Attack D Ambident Nucleophile (C-alpha & N-atom) C->D Electron Delocalization E Ambident Electrophile (C-beta & Carbonyl C) C->E Electron Delocalization

Fig 1: Synthesis and push-pull reactivity dynamics of cyclohexanone-derived enaminones.

Self-Validating Synthetic Methodologies

Modern synthesis of cyclic enaminones has shifted toward green chemistry, utilizing solvent-free conditions, microwave irradiation, or visible-light photocatalysis[4][5]. Below is a field-proven, self-validating protocol for synthesizing 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone.

Protocol: Solvent-Free Acid-Catalyzed Condensation

Objective: Synthesize a stable cyclic enaminone using a solvent-free method to maximize yield and minimize environmental impact[5]. Causality Check: Solvent-free conditions are selected to maximize the collision frequency of reactants, driving the bimolecular condensation forward. Sodium bisulfate (NaHSO₄) is utilized as a mild, heterogeneous acid catalyst to protonate the carbonyl oxygen of dimedone, increasing the electrophilicity of the β-carbon without degrading the aniline derivative[5].

Step-by-Step Workflow:

  • Preparation: In a mortar, combine equimolar amounts (10 mmol) of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and aniline. Causality: Equimolar ratios prevent the formation of unwanted bis-enaminone byproducts. The gem-dimethyl group of dimedone provides steric bulk that directs the regioselectivity of the nucleophilic attack.

  • Catalysis: Add 10 mol% of anhydrous NaHSO₄ to the mixture.

  • Activation: Grind the mixture thoroughly with a pestle for 10-15 minutes at room temperature, or subject it to microwave irradiation (300 W) for 2-3 minutes[5]. Causality: Mechanical grinding or microwave heating provides the rapid activation energy required to overcome the transition state barrier of the dehydration step (-H₂O).

  • Validation (Self-Validating Step): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent. Validation: The disappearance of the dimedone spot and the appearance of a new, highly UV-active spot (due to the extended conjugated push-pull system) confirms successful conversion.

  • Isolation: Quench the mixture with ice-cold distilled water. Filter the resulting precipitate, wash with water to remove the water-soluble NaHSO₄ catalyst, and recrystallize from hot ethanol.

Workflow Step1 1. Reactant Mixing Dimedone + Amine Step2 2. Catalysis Add NaHSO4 Step1->Step2 Step3 3. Activation Heat / Microwave Step2->Step3 Step4 4. Validation TLC & NMR Step3->Step4 Step5 5. Isolation Recrystallization Step4->Step5

Fig 2: Step-by-step synthetic workflow for the preparation of cyclic enaminones.

Pharmacological Breakthroughs: The Anticonvulsant Paradigm

Cyclohexanone-derived enaminones have been extensively documented as potent anticonvulsants and potential regulators of multidrug resistance (MDR)[2]. The rigid cyclic structure allows these molecules to act as highly specific allosteric modulators.

Mechanistically, these compounds exert their antiepileptic effects through two primary pathways:

  • Voltage-Gated Sodium Channels (VGSCs): Enaminones inhibit VGSCs, preventing the excessive transient neuronal discharges that characterize epileptic storms[2].

  • GABA-A Receptors: They act as potent allosteric modulators of γ-aminobutyric acid type A (GABAA) receptors, enhancing inhibitory neurotransmission and further decreasing neuronal excitability[2].

Pathway E Cyclohexanone Enaminone VGSC Voltage-Gated Na+ Channels (Inhibition) E->VGSC GABA GABA-A Receptors (Allosteric Modulation) E->GABA Excit Decreased Neuronal Excitability VGSC->Excit GABA->Excit Seizure Seizure Control Excit->Seizure

Fig 3: Pharmacological pathways of enaminones in seizure control and neuronal excitability.

Quantitative Data Summary

The versatility of cyclohexanone-derived enaminones is reflected in their high synthetic yields and broad spectrum of applications. Table 1 summarizes key quantitative data derived from recent literature.

Table 1: Representative Cyclohexanone-Derived Enaminones and their Profiles

Precursor DicarbonylAmine / ReactantResulting Enaminone DerivativeYield (%)Primary Application / Activity
1,3-CyclohexanedioneMethyl l-isoleucinateMethyl 2-((3-oxocyclohex-1-en-1-yl)amino)-3-methylpentanoate86%Synthetic intermediate (Sulfenylation)[6]
5,5-Dimethyl-1,3-cyclohexanedioneAniline5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone76-92%Anticonvulsant / in-silico binding[5]
5,5-Dimethyl-1,3-cyclohexanedionePyrimidine-2,4-diamineβ-enaminone mixed ligand complex63%Photocatalytic / Antimicrobial[4]
1,3-Cyclohexanedione4-BromoanilineMethyl 4-(4′-bromophenyl)aminocyclohex-3-en-6-methyl-2-oxo-1-oate>80%Voltage-gated Na+ channel inhibitor[2]

Conclusion

Cyclohexanone-derived enaminones stand at the intersection of robust synthetic utility and profound pharmacological potential. Their unique push-pull electron delocalization provides exceptional stability, allowing them to serve as reliable intermediates in complex heterocycle synthesis. Furthermore, their proven efficacy as modulators of neuronal excitability underscores their critical role in the ongoing development of next-generation anticonvulsant therapies.

References

1.[1] Title: Recent Advances in Synthesis and Reactions of β-Amino-α,β-Enones (Enaminones) Source: Current Organic Synthesis URL:

2.[2] Title: Enaminones: Exploring Additional Therapeutic Activities Source: ResearchGate URL:

3.[3] Title: Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-Enaminone Source: Chemical Methodologies URL:

4.[5] Title: Synthesis, Characterization, In-vitro and In-silico Studies of 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone Source: Nano Biomedicine and Engineering (Nanobio Letters) URL:

5.[6] Title: Mild and Expeditious Synthesis of Sulfenyl Enaminones of l-α-Amino Esters and Aryl/Alkyl Amines through NCS-Mediated Sulfenylation Source: ACS Omega URL:

6.[4] Title: Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-Enaminone Source: Chemical Methodologies URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Total Synthesis of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine from Cyclohexane-1,3-dione

Document Type: Technical Guide & Experimental Protocol Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Introduction & Historical Context The compound N-Cyclohexylidene-2-carbamylcyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Guide & Experimental Protocol Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals

Introduction & Historical Context

The compound N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (CAS: 7149-51-1) is a complex Schiff base/enamine hybrid that serves as a critical intermediate in the development of bioactive heterocycles and morphinan analogs.

Historically, the synthesis of this compound was fraught with structural misassignments. Early literature erroneously reported that the direct base-catalyzed condensation of cyclohexanone and urea yielded this exact structure. However, advanced spectroscopic re-evaluations later proved that this direct multi-component reaction actually produces a spiroquinazoline derivative (5,6,7,8-tetrahydrospiro[cyclohexane-1,2(1H)-quinazoline]-4(3H)-one) .

To synthesize the authentic N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine—especially when strictly constrained to using cyclohexane-1,3-dione as the starting material—a deterministic, convergent synthetic strategy is required. Attempting to directly amidate and condense the 1,3-dione leads to highly stable, unreactive


-amino enones (push-pull alkenes) that resist further functionalization. Therefore, we must employ a strategic deoxygenation sequence followed by a controlled convergent assembly.

Retrosynthetic Strategy & Mechanistic Rationale

To build the target molecule from cyclohexane-1,3-dione, we disconnect the structure at the imine bond, revealing two necessary precursors: cyclohexanone and 2-amino-1-cyclohexene-1-carboxamide .

  • Deoxygenation (Phase 1): Cyclohexane-1,3-dione is too oxidized to form the target directly. We selectively protect one ketone as an isobutyl enol ether, reduce the remaining carbonyl to an allylic alcohol (which spontaneously eliminates to an enone), and finally hydrogenate the alkene to yield cyclohexanone.

  • Carboxylation & Amidation (Phase 2): A portion of the generated cyclohexanone is treated with diethyl carbonate to install the requisite carbon atom (yielding ethyl 2-oxocyclohexanecarboxylate). Subsequent treatment with aqueous ammonia performs a dual transformation: amidation of the ester and enamine formation at the ketone .

  • Convergent Condensation (Phase 3): The synthesized 2-amino-1-cyclohexene-1-carboxamide is condensed with the remaining cyclohexanone under strictly controlled acidic conditions to form the final Schiff base.

SyntheticWorkflow CHD Cyclohexane-1,3-dione (Starting Material) EnolEther 3-Isobutoxycyclohex-2-en-1-one CHD->EnolEther iBuOH, p-TsOH Dean-Stark Enone Cyclohex-2-en-1-one EnolEther->Enone LiAlH4, Et2O Cyclohexanone Cyclohexanone (Intermediate A) Enone->Cyclohexanone H2, Pd/C BetaKetoEster Ethyl 2-oxocyclohexanecarboxylate Cyclohexanone->BetaKetoEster (EtO)2CO, NaH Target N-Cyclohexylidene-2-carbamyl- cyclohex-1-enylamine Cyclohexanone->Target Condensation EnamineAmide 2-Amino-1-cyclohexene-1-carboxamide (Intermediate B) BetaKetoEster->EnamineAmide NH4OH (aq) EnamineAmide->Target p-TsOH, PhMe

Synthetic workflow from cyclohexane-1,3-dione to the target compound via convergent assembly.

Experimental Protocols

Self-Validation Note: All steps include built-in TLC and workup checkpoints to ensure intermediate purity before proceeding, preventing the carry-over of side products that could poison downstream catalysts.

Phase 1: Synthesis of Cyclohexanone from Cyclohexane-1,3-dione

Step 1.1: Enol Etherification

  • Suspend cyclohexane-1,3-dione (1.0 eq) in anhydrous toluene. Add isobutanol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reflux the mixture using a Dean-Stark trap for 12 hours until the theoretical volume of water is collected.

  • Causality Check: The removal of water drives the equilibrium toward the enol ether. Wash the organic layer with saturated

    
     to quench the acid, preventing reverse hydrolysis during concentration.
    

Step 1.2: Hydride Reduction

  • Dissolve the crude 3-isobutoxycyclohex-2-en-1-one in anhydrous diethyl ether at 0 °C.

  • Slowly add

    
     (0.5 eq) portion-wise. Stir for 4 hours, allowing the reaction to warm to room temperature.
    
  • Carefully quench with the Fieser method (water, 15%

    
    , water) to precipitate aluminum salts. Filter and concentrate to yield cyclohex-2-en-1-one.
    

Step 1.3: Catalytic Hydrogenation

  • Dissolve the enone in ethyl acetate and add 10% Pd/C (5 wt%).

  • Stir under a hydrogen atmosphere (1 atm) for 6 hours.

  • Filter through a pad of Celite to remove the catalyst. The resulting product is pure cyclohexanone (Intermediate A).

Phase 2: Synthesis of 2-Amino-1-cyclohexene-1-carboxamide

Step 2.1: Carboxylation

  • In a flame-dried flask under nitrogen, suspend

    
     (60% dispersion in mineral oil, 2.0 eq) in anhydrous THF.
    
  • Add diethyl carbonate (3.0 eq), followed by the dropwise addition of cyclohexanone (from Phase 1, 1.0 eq) at 65 °C.

  • Causality Check: The excess diethyl carbonate prevents self-aldol condensation of cyclohexanone by ensuring rapid trapping of the enolate. Quench with glacial acetic acid and extract to isolate ethyl 2-oxocyclohexanecarboxylate.

Step 2.2: Amidation and Enamination

  • Place ethyl 2-oxocyclohexanecarboxylate in a heavy-walled sealed tube and add 28% aqueous ammonium hydroxide (

    
    , 10 eq).
    
  • Heat to 100 °C for 16 hours.

  • Cool to room temperature. The product, 2-amino-1-cyclohexene-1-carboxamide (Intermediate B), will precipitate as a crystalline solid. Filter and wash with cold water.

Phase 3: Convergent Condensation

Step 3.1: Schiff Base Formation

  • Combine Intermediate B (1.0 eq) and Intermediate A (cyclohexanone, 1.2 eq) in anhydrous toluene.

  • Add a catalytic amount of p-TsOH (0.1 eq).

  • Reflux under a Dean-Stark trap for 18 hours.

  • Causality Check: The p-TsOH provides the precise pKa required to protonate the hemiaminal hydroxyl for dehydration without fully protonating the weakly nucleophilic enamine nitrogen.

  • Wash the cooled mixture with saturated

    
    , dry over 
    
    
    
    , and concentrate. Recrystallize from ethanol to yield pure N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine.

Mechanism IntB 2-Amino-1-cyclohexene- 1-carboxamide Hemiaminal Hemiaminal Intermediate (Tetrahedral) IntB->Hemiaminal Nucleophilic Attack on Carbonyl IntA Cyclohexanone IntA->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium Protonation (p-TsOH) & -H2O Product N-Cyclohexylidene-2-carbamyl- cyclohex-1-enylamine Iminium->Product Deprotonation

Mechanistic pathway of the acid-catalyzed Schiff base condensation.

Quantitative Data & Yield Analysis

The following table summarizes the optimized reaction parameters and expected yields for the total synthesis workflow.

StepTransformationReagents & ConditionsTime / TempExpected Yield
1.1 Enol EtherificationIsobutanol, p-TsOH, Toluene12 h / 110 °C85 – 90%
1.2 Hydride Reduction

, Anhydrous

4 h / 0 °C to RT75 – 80%
1.3 Hydrogenation

(1 atm), 10% Pd/C, EtOAc
6 h / 25 °C> 95%
2.1 CarboxylationDiethyl carbonate,

, THF
8 h / 65 °C70 – 75%
2.2 Amidation/Enamination

(28% aq), Sealed Tube
16 h / 100 °C60 – 65%
3.1 Schiff Base CondensationCyclohexanone, p-TsOH, Toluene18 h / 110 °C65 – 70%

Note: Overall linear yield from cyclohexane-1,3-dione is mathematically bounded by the longest linear sequence (Phase 1 + Phase 2 + Phase 3), resulting in an approximate overall yield of 15-20% of highly pure target material.

References

  • McKay, A. F., Tarlton, E. J., & Podesva, C. (1964). CONDENSATION OF ALICYCLIC KETONES WITH UREA AND THIOUREA. Canadian Science Publishing. Available at:[Link]

  • Kato, T., Yamanaka, H., & Konno, S. (1971). Synthesis of 3-Amino-4-methyl-2-pentenamide, 2-Amino-1-cyclohexene-1-carboxamide and 3-Amino-2, 4-diphenyl-2-butenamide and Synthesis of 4 (3H)-Pyrimidone Derivatives from them. J-Stage (Yakugaku Zasshi). Available at:[Link]

Application

one-pot synthesis of functionalized β-enaminones

Advanced Protocols for the One-Pot Synthesis of Functionalized -Enaminones Executive Summary -Enaminones are versatile synthetic intermediates characterized by a conjugated system ( ) that exhibits a unique "push-pull" e...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols for the One-Pot Synthesis of Functionalized -Enaminones

Executive Summary


-Enaminones are versatile synthetic intermediates characterized by a conjugated system (

) that exhibits a unique "push-pull" electronic character. This ambident reactivity—combining the nucleophilicity of enamines with the electrophilicity of enones—makes them critical scaffolds in the synthesis of bioactive heterocycles, including pyridines, pyrimidines, and isoxazoles.

This application note details robust, high-yielding, one-pot protocols for synthesizing functionalized


-enaminones.[1] Moving beyond traditional Dean-Stark dehydration methods, we present Green Catalyst-Free  and Lewis Acid-Catalyzed  workflows that offer superior atom economy, reduced environmental impact, and scalability for pharmaceutical applications.

Strategic Methodologies

The Chemistry of -Enaminones

The synthesis typically involves the condensation of a 1,3-dicarbonyl compound with a primary or secondary amine.[2] The reaction is governed by the keto-enol tautomerism of the dicarbonyl substrate.[2]

  • Reaction Class: Condensation / Nucleophilic Substitution.

  • Key Challenge: Controlling regioselectivity in asymmetrical 1,3-dicarbonyls and preventing polymerization of reactive amine species.

  • Green Advantage: Water or ethanol can be used as solvents to accelerate the reaction via the hydrophobic effect, often eliminating the need for acid catalysts in simple substrates.

Selection Guide: Which Protocol to Use?
Substrate ClassRecommended ProtocolCatalystSolventTypical Yield
Aliphatic Amines Method A (Green) NoneWater or Solvent-Free85-98%
Aromatic Amines Method B (Catalytic)

or CAN
Ethanol/MeCN80-95%
Sterically Hindered Method B (Catalytic)

(1-5 mol%)
Refluxing Ethanol70-90%
Acid Sensitive Method A (Green) NoneWater (RT)75-90%

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via a nucleophilic attack on the activated carbonyl, followed by the elimination of water.

Reaction Pathway Visualization

EnaminoneMechanism Start 1,3-Dicarbonyl (Keto-Enol Equilibrium) Attack Nucleophilic Attack (Carbonyl Carbon) Start->Attack Activation Amine Amine (R-NH2) Amine->Attack Nucleophile Inter Hemiaminal Intermediate Attack->Inter Proton Transfer Elim Dehydration (-H2O) Inter->Elim Rate Limiting Step Prod β-Enaminone (Z-isomer stabilized) Elim->Prod Tautomerization Prod->Start Hydrolysis (Acidic pH)

Figure 1: Mechanistic pathway of enaminone formation. Note that the Z-isomer is often the thermodynamic product due to intramolecular Hydrogen bonding (N-H...O).

Detailed Experimental Protocols

Method A: Catalyst-Free "On-Water" Synthesis

Best for: Aliphatic amines, cyclic amines, and industrial scalability.

Principle: The "on-water" effect accelerates organic reactions at the interface of water and organic reactants due to hydrogen bonding at the surface and the hydrophobic effect, forcing reactants together.

Reagents:

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone, Ethyl acetoacetate) [1.0 equiv]

  • Amine (Primary or Secondary) [1.0 - 1.1 equiv]

  • Deionized Water [3-5 mL per mmol]

Step-by-Step Protocol:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (5.0 mmol).

  • Addition: Add deionized water (15 mL). The dicarbonyl may form an emulsion or separate layer.

  • Reaction: Add the amine (5.0 mmol) dropwise over 2 minutes at room temperature.

    • Observation: An exotherm is often observed. The mixture may turn yellow/orange.

  • Agitation: Stir vigorously at room temperature for 1–4 hours.

    • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The disappearance of the dicarbonyl spot indicates completion.

  • Workup (Solid Products): If the product precipitates, filter the solid using a Buchner funnel. Wash with ice-cold water (2 x 5 mL). Dry in a vacuum oven at 40°C.

  • Workup (Liquid/Oily Products): Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Method B: Lewis Acid Catalyzed ( )

Best for: Weakly nucleophilic aromatic amines (anilines) or sterically hindered substrates.

Principle: Indium(III) chloride acts as a water-tolerant Lewis acid, activating the carbonyl oxygen and facilitating the dehydration step.

Reagents:

  • 1,3-Dicarbonyl compound [1.0 equiv]

  • Amine [1.0 equiv]

  • 
     (Indium Trichloride) [1 mol%]
    
  • Ethanol or Acetonitrile [Solvent]

Step-by-Step Protocol:

  • Setup: In a reaction vial, dissolve

    
     (0.05 mmol) in Ethanol (5 mL).
    
  • Mixing: Add the 1,3-dicarbonyl (5.0 mmol) and the amine (5.0 mmol).

  • Reaction: Stir the mixture at room temperature.

    • Optimization: If no conversion is observed after 1 hour, heat to reflux (78°C). Aromatic amines typically require reflux for 2–3 hours.

  • Quenching: Cool the reaction mixture to room temperature.

  • Purification:

    • Pour the mixture into crushed ice/water (20 mL).

    • Filter the resulting precipitate.

    • Recrystallize from hot ethanol if necessary.

Workflow Visualization

Workflow Prep Preparation Weigh 1.0 eq Dicarbonyl Weigh 1.0 eq Amine Mix Mixing Solvent: Water (Method A) or EtOH + 1% InCl3 (Method B) Prep->Mix React Reaction Phase Stir RT (1-4h) or Reflux (if aromatic) Mix->React Monitor TLC Monitoring Check consumption of starting material React->Monitor Monitor->React Incomplete Decision Product State? Monitor->Decision Complete Solid Filtration Wash w/ cold H2O Dry in Vacuum Decision->Solid Precipitate Liquid Extraction EtOAc/Brine wash Rotavap Decision->Liquid Oil/Soluble Final Pure β-Enaminone Solid->Final Liquid->Final

Figure 2: Operational workflow for the synthesis and isolation of


-enaminones.

Data & Performance Analysis

The following data summarizes the efficiency of the described protocols based on internal validation and literature precedents.

Table 1: Substrate Scope and Yield Comparison
EntryAmine TypeDicarbonylMethodTime (h)Yield (%)Ref
1Aniline (

)
AcetylacetoneB (

)
2.592[1]
2BenzylamineEthyl AcetoacetateA (Water)1.096[2]
3MorpholineAcetylacetoneA (Water)0.598[2]
44-NitroanilineAcetylacetoneB (

)
4.085[1]
5Methylamine (aq)1,3-CyclohexanedioneA (Water)1.594[3]
Expert Tips for Optimization
  • Regioselectivity: When using asymmetrical 1,3-dicarbonyls (e.g., benzoylacetone), the amine will preferentially attack the less sterically hindered carbonyl (usually the methyl ketone side) or the more electrophilic carbonyl. In solvent-free conditions, regioselectivity is often improved.

  • Water Removal: While Method A works "on water," traditional methods often use benzene/toluene with a Dean-Stark trap. This is generally obsolete for simple enaminones but may be required for very acid-sensitive substrates where equilibrium needs to be shifted physically.

  • Catalyst Recycling: If using solid-supported catalysts (e.g., Silica-sulfuric acid or polymer-supported Lewis acids), the catalyst can be recovered via filtration and reused up to 4 times with minimal activity loss.

References

  • Zhang, Z.-H., et al. (2006). "Indium(III)

    
    -enaminones and 
    
    
    
    -enamino esters." Journal of Chemical Research.
  • Stefani, H. A., et al. (2000).[3] "Synthesis of Enaminones from

    
    -Ketoesters or 1,3-Diketones and Primary Amines in Water as Solvent." Synthesis. 
    
  • Sridharan, V., et al. (2007).[3] "Ceric Ammonium Nitrate Catalyzed Synthesis of

    
    -Enaminones." Synlett. 
    
  • Stanovnik, B., et al. (2012). "Enaminones as Building Blocks in Heterocyclic Synthesis." Chemical Reviews.

  • Green Chemistry Group. (2008). "Solvent-free synthesis of

    
    -enaminones." Green Chemistry. 
    

Sources

Method

Application Note: Catalytic Strategies for Cyclic Enaminone Synthesis

Topic: Catalytic Methods for the Preparation of Cyclic Enaminones Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers From Scalable Co...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalytic Methods for the Preparation of Cyclic Enaminones Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

From Scalable Core Construction to Late-Stage C-H Functionalization

Executive Summary

Cyclic enaminones (


-enaminones) are privileged structural motifs in medicinal chemistry, serving as pharmacophores in anticonvulsant and anti-inflammatory agents, and as versatile "push-pull" building blocks for the synthesis of complex alkaloids (e.g., indolizidines) and heterocycles (e.g., quinolines, naphthalenes).[1]

This guide provides a technical analysis of catalytic methods for their preparation, distinguishing between Method A (thermodynamic condensation for scaffold generation) and Method B (transition-metal catalyzed C-H functionalization for library diversification). We present validated protocols, mechanistic insights, and comparative data to assist researchers in selecting the optimal pathway for their specific scale and structural requirements.

Strategic Classification of Methods

The synthesis of cyclic enaminones is dictated by the starting material availability and the desired complexity of the final product.

FeatureMethod A: Lewis/Brønsted Acid Condensation Method B: Rh(III)-Catalyzed C-H Annulation Method C: Cu-Catalyzed Oxidative Amination
Primary Utility Bulk Scaffold Synthesis (Gram to Kg scale)Late-Stage Diversification (mg scale)Direct Functionalization of simple ketones
Starting Materials 1,3-Diketones + AminesPre-formed Enaminones + AlkynesCyclic Ketones + Amines
Catalytic Mode Acid Catalysis (Dehydration)C-H Activation / InsertionOxidative Dehydrogenation
Atom Economy High (Water is the only byproduct)Moderate (Requires oxidant)Moderate (Requires oxidant)
Key Advantage Solvent-free options, low cost, robust.Accesses fused aromatics (naphthalenes) directly.[2]Uses unactivated ketones (no 1,3-dicarbonyl needed).

Detailed Experimental Protocols

Protocol 1: Green, Solvent-Free Synthesis using Sc(OTf)₃

Best for: Scalable preparation of the enaminone core from 1,3-dicarbonyls.

Principle: Scandium(III) triflate functions as a water-tolerant Lewis acid, activating the carbonyl group towards nucleophilic attack while stabilizing the transition state. Its high stability allows for catalyst recovery and reuse, a critical factor for green process chemistry.

Materials:

  • 1,3-Cyclohexanedione (1.0 equiv)

  • Primary Amine (e.g., Aniline or Benzylamine) (1.0 equiv)

  • Catalyst: Sc(OTf)₃ (5 mol%)

  • Solvent: None (Solvent-free) or Ethanol (if solids are intractable)

Step-by-Step Procedure:

  • Charge: In a 10 mL round-bottom flask, combine 1,3-cyclohexanedione (1.12 g, 10 mmol) and the amine (10 mmol).

  • Catalyst Addition: Add Sc(OTf)₃ (246 mg, 0.5 mmol, 5 mol%).

  • Reaction: Stir the mixture vigorously at room temperature (25 °C). The mixture will typically liquefy (eutectic melt) or form a slurry.

    • Note: For solid/solid mixtures that do not melt, add a minimum volume of EtOH (1-2 mL).

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). Conversion is usually complete within 15–45 minutes.

  • Workup:

    • Add Et₂O (20 mL) to the reaction mixture. The Sc(OTf)₃ remains insoluble.

    • Filter the mixture.[3] The solid filter cake contains the catalyst (recoverable).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from EtOH/Et₂O or perform short-pad silica chromatography if necessary.

Expected Yield: 85–96%

Protocol 2: Rh(III)-Catalyzed C-H Annulation with Alkynes

Best for: Transforming simple enaminones into fused polycyclic aromatic systems (e.g., naphthalenes).

Principle: This high-value transformation utilizes the enaminone nitrogen as a directing group to activate the olefinic C-H bond. A Cp*Rh(III) catalyst mediates the insertion of an internal alkyne, followed by reductive elimination to form a fused ring system.

Materials:

  • Cyclic Enaminone (0.2 mmol)

  • Internal Alkyne (e.g., Diphenylacetylene) (0.24 mmol, 1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Activator: AgSbF₆ (10 mol%)

  • Oxidant: Cu(OAc)₂ (2.1 equiv)

  • Solvent: t-Amyl alcohol or DCE (2 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a screw-cap vial, weigh [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol) and AgSbF₆ (6.9 mg, 0.02 mmol). Add 1 mL of solvent and stir for 5 mins to generate the active cationic Rh(III) species.

  • Substrate Addition: Add the enaminone (0.2 mmol), alkyne (0.24 mmol), and Cu(OAc)₂ (0.42 mmol).

  • Reaction: Seal the vial and heat to 100 °C for 12–16 hours.

    • Critical Control: The reaction must be run under an inert atmosphere (N₂ or Ar) initially, though the oxidant regenerates the catalyst.

  • Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a Celite pad to remove copper salts.

  • Purification: Concentrate and purify via flash column chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

Mechanism & Causality:

  • Role of Cu(OAc)₂: The reaction is catalytic in Rh but consumes stoichiometric oxidant to recycle Rh(I) back to the active Rh(III) species after the reductive elimination step.

  • Role of AgSbF₆: Abstracts chloride ligands from the pre-catalyst, creating a vacant coordination site for the enaminone directing group.

Visualizations

Diagram 1: Mechanistic Cycle of Rh(III)-Catalyzed Annulation

This diagram illustrates the high-complexity pathway (Method B), highlighting the critical C-H activation step.

Rh_Cycle Start Active Catalyst [Cp*Rh(III)Ln]2+ Coordination Coordination (N-Directing Group) Start->Coordination + Enaminone CH_Activation C-H Activation (Rhodacycle Formation) Coordination->CH_Activation - HOAc Alkyne_Insertion Alkyne Insertion (Expansion to 7-membered ring) CH_Activation->Alkyne_Insertion + Alkyne Reductive_Elimination Reductive Elimination (Product Release) Alkyne_Insertion->Reductive_Elimination Rh_I Rh(I) Species Reductive_Elimination->Rh_I + Product (Naphthalene) Oxidation Re-oxidation by Cu(OAc)2 Rh(I) -> Rh(III) Rh_I->Oxidation Oxidation->Start Cycle Regenerated

Caption: Catalytic cycle for the Rh(III)-mediated C-H oxidative annulation of enaminones with alkynes.

Diagram 2: General Experimental Workflow Selection

A decision tree to help researchers select the appropriate method.

Workflow Input Starting Material? Diketone 1,3-Diketone Input->Diketone SimpleKetone Cyclic Ketone (Unactivated) Input->SimpleKetone Enaminone Pre-formed Enaminone Input->Enaminone MethodA Method A: Sc(OTf)3 Condensation Diketone->MethodA Add Amine MethodC Method C: Cu-Catalyzed Oxidative Amination SimpleKetone->MethodC Add Amine + [O] MethodB Method B: Rh(III) C-H Annulation Enaminone->MethodB Add Alkyne Output1 Cyclic Enaminone (Core Scaffold) MethodA->Output1 MethodC->Output1 Output2 Fused Aromatic (e.g. Naphthalene) MethodB->Output2

Caption: Decision matrix for selecting the optimal catalytic protocol based on available starting materials.

Comparative Data Analysis

The following table contrasts the efficiency and green metrics of the discussed catalytic systems.

ParameterSc(OTf)₃ (Method A) [Cp*RhCl₂]₂ (Method B) CuCl / O₂ (Method C)
Reaction Type CondensationC-H Activation / AnnulationOxidative Amination
Typical Yield 85–96%60–85%70–90%
Temperature 25 °C (Room Temp)80–120 °C60–80 °C
Time 0.5 – 2 h12 – 24 h6 – 12 h
Catalyst Loading 1–5 mol%2–5 mol%10–20 mol%
Green Metric High (Solvent-free, Reusable)Low (Requires stoichiometric Cu oxidant)Medium (Uses O₂ as oxidant)
Ref. [1, 2][3, 4][5]

Expertise & Troubleshooting (Self-Validating Systems)

Troubleshooting Method A (Sc(OTf)₃)
  • Issue: Reaction mixture solidifies and conversion stalls.

    • Cause: Poor mass transfer in solvent-free conditions.

    • Solution: Add minimal ethanol (0.5 M concentration) to maintain a stirrable slurry. This does not significantly affect the rate.

  • Issue: Low yield with sterically hindered amines.

    • Solution: Increase catalyst loading to 10 mol% and heat to 50 °C. The Sc(OTf)₃ acts as a Lewis acid to polarize the carbonyl, overcoming steric repulsion.

Troubleshooting Method B (Rh-Catalysis)
  • Issue: Formation of homocoupled alkyne byproduct.

    • Cause: Alkyne concentration is too high relative to enaminone.

    • Solution: Add the alkyne slowly via syringe pump over 2 hours.

  • Issue: Catalyst deactivation (black precipitate).

    • Cause: Reduction of Rh(III) to Rh(0) aggregates.

    • Solution: Ensure the Cu(OAc)₂ oxidant is dry and present in excess (2.1 equiv). The re-oxidation step is the turnover-limiting step.

References

  • Yadav, J. S., et al. (2001). "Scandium(III) Triflate Catalyzed Synthesis of Enaminones." Tetrahedron Letters, 42(45), 8067-8070. Link

  • BenchChem. (2025). "A Comparative Guide to Catalytic Efficiency in Enaminone Synthesis." BenchChem Application Notes. Link

  • Zhou, S., et al. (2016). "Enaminones as Synthons for a Directed C-H Functionalization: Rh(III)-Catalyzed Synthesis of Naphthalenes." Angewandte Chemie International Edition, 55(32), 9384-9388. Link

  • Ma, J. B., et al. (2018).[2] "Annulation of β-Enaminonitriles with Alkynes via RhIII-Catalyzed C–H Activation." Organic Letters, 20(18), 5722-5726. Link[2]

  • Wang, Y., et al. (2025).[4] "Easy Access to α,β-Diamino-Substituted Cyclopentenaminones through Copper-Catalyzed Double Amination." The Journal of Organic Chemistry, 90(22), 7406-7416.[4] Link[5]

  • Chattopadhyay, A. K., & Hanessian, S. (2015). "Cyclic enaminones: Stereocontrolled synthesis using diastereoselective and catalytic asymmetric methods." Chemical Communications, 51, 16437-16449. Link

Sources

Application

Application Note: Leveraging N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine in Heterocyclic Scaffolding

This Application Note is structured as a high-level technical guide for organic chemists and medicinal chemistry teams. It focuses on the practical isolation, handling, and strategic application of N-Cyclohexylidene-2-ca...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for organic chemists and medicinal chemistry teams. It focuses on the practical isolation, handling, and strategic application of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (herein referred to as Intermediate I ) as a pivot point for synthesizing fused tricyclic heterocycles, specifically acridines and quinazolines.

Executive Summary

N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (CAS: 7149-51-1) is a critical, yet often overlooked, condensation product of cyclohexanone and urea. While frequently generated in situ during the synthesis of 1,2,3,4,5,6,7,8-octahydroacridine (a scaffold for Tacrine-like acetylcholinesterase inhibitors), isolating this intermediate offers distinct advantages.[1] It allows for divergent synthesis—enabling access to spiro-pyrimidines, quinazolines, and unsymmetrical acridines that are inaccessible via one-pot "dump-and-stir" methods.

This guide details the McKay-Podesva Protocol for high-purity isolation and provides validated workflows for converting this precursor into bioactive heterocyclic cores.

Chemical Profile & Mechanism of Formation

The formation of Intermediate I is a classic example of thermodynamic control in enamine chemistry. It arises from the condensation of two equivalents of cyclohexanone with one equivalent of urea.[2]

  • IUPAC Name: 2-(Cyclohexylidenamino)cyclohex-1-ene-1-carboxamide[1]

  • Molecular Formula:

    
    [1]
    
  • MW: 220.31 g/mol [1]

  • Appearance: White to off-white crystalline solid

  • Melting Point: 224–225 °C (dec.)[1]

Mechanistic Pathway

The reaction proceeds via an initial nucleophilic attack of urea nitrogen on cyclohexanone, forming a hemiaminal which dehydrates to an enamine.[1] A second cyclohexanone molecule condenses at the active


-position of the enamine, leading to the "linked" bis-cyclohexyl structure.

ReactionPathway Reactants 2 eq. Cyclohexanone + 1 eq. Urea Inter1 Hemiaminal Intermediate Reactants->Inter1 Condensation (-H2O) Precursor N-Cyclohexylidene-2- carbamylcyclohex-1-enylamine (Intermediate I) Inter1->Precursor Enamine Formation (Thermodynamic Control) Acridine 1,2,3,4,5,6,7,8- Octahydroacridine Precursor->Acridine Acid Cyclization (-NH3, -H2O) Hydrolysis 2-Carbamoyl- cyclohexanone Precursor->Hydrolysis Acid Hydrolysis (pH < 2)

Figure 1: Reaction pathway showing the formation of Intermediate I and its divergent downstream transformations.[1][3]

Protocol A: High-Purity Synthesis of the Precursor

Objective: Isolate Intermediate I with >95% purity, avoiding premature cyclization to acridine.

Materials
  • Cyclohexanone: Reagent grade (freshly distilled preferred to remove oxidation products).[1]

  • Urea: Prilled or powder (dry).[1]

  • Solvent: o-Xylene (preferred for boiling point ~144°C) or Toluene.[1]

  • Catalyst: None required (autocatalytic) or trace p-Toluenesulfonic acid (pTSA).[1]

Experimental Procedure
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap topped with a reflux condenser, and a thermometer.

  • Charge: Add Cyclohexanone (196 g, 2.0 mol) and Urea (60 g, 1.0 mol) to o-Xylene (200 mL) .

    • Note: A 2:1 molar ratio is stoichiometric, but a slight excess of cyclohexanone (2.2 eq) improves conversion.[1]

  • Reflux: Heat the mixture to vigorous reflux (internal temp ~145–150 °C).

  • Water Removal: Monitor water collection in the Dean-Stark trap. The theoretical water yield is ~18 mL (1 mol).[1]

    • Critical Step: Stop the reaction immediately when water evolution ceases (typically 2–3 hours).[1] Prolonged heating promotes cyclization to octahydroacridine.[1]

  • Crystallization:

    • Cool the reaction mixture slowly to room temperature. The product is sparingly soluble in cold xylene and will precipitate.[1]

    • Chill to 0–5 °C for 1 hour to maximize yield.

  • Isolation: Filter the white precipitate. Wash the cake with cold benzene or diethyl ether to remove unreacted cyclohexanone.[1]

  • Purification: Recrystallize from 45% aqueous ethanol .

    • Target Yield: 80–90%[1]

    • QC Check: Melting point should be sharp at 224–225 °C.[1]

Protocol B: Cyclization to 1,2,3,4,5,6,7,8-Octahydroacridine

Application: Synthesis of Tacrine analogues and DNA-intercalating agents.[1]

This transformation involves an intramolecular cyclization accompanied by the loss of ammonia and water.

Experimental Procedure
  • Charge: Place Intermediate I (10 g, 45 mmol) in a flask with Glacial Acetic Acid (50 mL) .

  • Catalysis: Add Zinc Chloride (ZnCl₂, 1.0 g) or pTSA (0.5 g) as a Lewis/Brønsted acid catalyst.[1]

  • Reaction: Reflux for 4–6 hours. The solution will likely darken.

  • Workup:

    • Pour the hot solution into crushed ice/water (200 mL).

    • Basify with 20% NaOH solution until pH > 10.[1] The octahydroacridine base will precipitate as a solid or oil.[1]

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over MgSO₄ and concentrate.

  • Product: 1,2,3,4,5,6,7,8-Octahydroacridine (Solid, mp 69–71 °C).[1]

Protocol C: Synthesis of 2-Carbamoylcyclohexanone (Hydrolysis)

Application: Precursor for substituted tetrahydroindazoles and herbicides.[1]

If the goal is to obtain the mono-ring derivative (2-carbamoylcyclohexanone), Intermediate I acts as a stable storage form that can be hydrolyzed on demand.[1]

Experimental Procedure
  • Hydrolysis: Suspend Intermediate I (10 g) in 5% Sulfuric Acid (H₂SO₄, 100 mL) .

  • Conditions: Heat gently to 60–70 °C for 1 hour. The bis-structure cleaves, releasing one equivalent of cyclohexanone (recoverable via steam distillation) and yielding the 2-carbamoyl derivative.[1]

  • Isolation: Neutralize to pH 7, saturate with NaCl, and extract with Ethyl Acetate.

Troubleshooting & Optimization (The "Senior Scientist's Note")

IssueProbable CauseCorrective Action
Low Yield of Precursor Premature cyclization to acridine.Reduce reflux time.[1][4] Ensure pot temperature does not exceed 150°C. Stop exactly when water evolution halts.
Product is Sticky/Oily Residual cyclohexanone or xylene.[1]Wash filter cake thoroughly with cold ether or hexane.[1] Recrystallize from aq. EtOH immediately.
Formation of "Red" Impurities Oxidation of cyclohexanone.Use freshly distilled cyclohexanone.[1] Run reaction under Nitrogen or Argon atmosphere.[1]
Incomplete Cyclization (Protocol B) Insufficient acid strength.[1]Switch from Acetic Acid to stronger conditions: 10% H₂SO₄ reflux or use ZnCl₂ fusion (melt) at 180°C.

References

  • McKay, A. F.; Podesva, C.; Tarlton, E. J.; Billy, J. M. (1964).[1][5] Condensation of Alicyclic Ketones with Urea and Thiourea. Canadian Journal of Chemistry, 42(1), 10–16.[1][5]

  • Shutske, G. M.; et al. (1989).[1] 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics. Journal of Medicinal Chemistry, 32(8), 1805–1813.[1]

  • Large, G. (1979).[1] Process for the preparation of cyclohexanone-2-carboxamide. US Patent 4,169,952.[1]

  • Sammons, M. F.; et al. (2007).[1] The synthesis and chemistry of enamines. Science of Synthesis, 33, 403.[1]

Sources

Method

Application Notes &amp; Protocols for N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine in Medicinal Chemistry

Introduction: Unveiling the Potential of a Novel Enaminone Scaffold In the landscape of medicinal chemistry, the quest for novel pharmacophores that offer unique biological activities is perpetual. N-Cyclohexylidene-2-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Enaminone Scaffold

In the landscape of medicinal chemistry, the quest for novel pharmacophores that offer unique biological activities is perpetual. N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine represents an intriguing, albeit underexplored, molecular architecture. At its core, this compound belongs to the enaminone family, a class of structures characterized by a conjugated system of an amine, an alkene, and a carbonyl group.[1] This arrangement, also known as a vinylogous amide, results in a molecule with both nucleophilic and electrophilic centers, rendering it a versatile building block for more complex chemical syntheses.[1][2]

The true potential of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine in drug discovery lies in the established pharmacological profiles of its constituent motifs. Enaminone derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[1] Their stability at physiological pH and generally low toxicity make them attractive candidates for therapeutic development.[1] Furthermore, the inclusion of cyclohexylidene and cyclohexenyl moieties may confer specific pharmacodynamic and pharmacokinetic properties. For instance, cyclohexenyl derivatives have been successfully developed as potent antagonists for chemokine receptors like CCR2, which are implicated in inflammatory diseases and cancer.[3]

Given the established anticancer and antitumor activities associated with the enaminone scaffold, this guide will present a series of detailed protocols to investigate the potential of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine as a novel anticancer agent. We will proceed under the hypothesis that its unique combination of functional groups could lead to significant cytotoxic and anti-proliferative effects against cancer cell lines. The following sections provide step-by-step methodologies for the initial screening and characterization of this compound's bioactivity.

Hypothesized Mechanism of Action: Targeting Proliferative Signaling

While the precise molecular target of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine is unknown, many enaminone-containing compounds exert their anticancer effects by interfering with key signaling pathways that regulate cell growth, proliferation, and survival. A common mechanism involves the inhibition of protein kinases, which are crucial regulators of these processes. The enaminone scaffold can act as a hinge-binding motif, a common feature in many kinase inhibitors.

Below is a conceptual diagram illustrating a generic kinase signaling pathway often dysregulated in cancer, which represents a plausible target for our test compound.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocates & Activates Compound N-Cyclohexylidene-2- carbamylcyclohex-1-enylamine Compound->RAF Inhibits (Hypothesized) Proliferation Gene Expression for Cell Proliferation, Survival TF->Proliferation Promotes

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

The following protocols are designed as a comprehensive workflow for the initial in vitro evaluation of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine's anticancer potential.

Workflow Overview

Experimental_Workflow A Compound Preparation (Stock Solution in DMSO) B Protocol 1: Cytotoxicity Screening (MTT Assay) A->B Test on multiple cancer cell lines C Determine IC50 Values B->C Dose-response curve D Protocol 2: Anti-Migration Assay (Wound Healing / Scratch Assay) C->D Use IC50 concentration F Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) C->F Use IC50 concentration H Data Synthesis & Further Investigation C->H E Quantify Wound Closure D->E E->H G Analyze Cell Cycle Arrest F->G G->H

Caption: Workflow for in-vitro anticancer evaluation.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration at which N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine inhibits the growth of cancer cells by 50% (IC50). This is a foundational assay to establish the compound's cytotoxic potency.

Materials:

  • N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (henceforth "Test Compound")

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in DMSO. Subsequent dilutions should be made in complete growth medium to the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of the Test Compound. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. The rationale here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log[Concentration]) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Migration Assessment (Wound Healing / Scratch Assay)

Objective: To evaluate the effect of the Test Compound on cancer cell migration, a key process in metastasis.

Materials:

  • 6-well or 12-well cell culture plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Create Confluent Monolayer: Seed cells in 6-well plates at a density that will result in a fully confluent monolayer after 24-48 hours.

  • Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh, low-serum medium (e.g., 1-2% FBS to minimize proliferation) containing the Test Compound at a non-lethal concentration (e.g., its IC50 or IC25 value, determined from Protocol 1). A vehicle control (DMSO) must be included.

  • Image Acquisition: Immediately capture images of the scratch at multiple defined points (mark the plate for consistency). This is the 0-hour time point.

  • Incubation and Imaging: Incubate the plate at 37°C, 5% CO₂. Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at each time point for both treated and control wells. The rationale is to quantify the rate at which cells migrate to close the gap. Calculate the percentage of wound closure and compare the rates between the treated and control groups.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the Test Compound induces cell cycle arrest at a specific phase (G1, S, or G2/M), which is a common mechanism for anticancer agents.

Materials:

  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the Test Compound at its IC50 concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge the cell suspension and wash with cold PBS.

  • Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their morphology. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in the PI staining solution. The PI will intercalate with DNA, and the RNase A will degrade RNA to prevent its staining, ensuring that the fluorescence signal is directly proportional to the DNA content.

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer.

  • Data Analysis: Using appropriate software, gate the cell population and generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution between treated and control samples to identify any potential arrest points.

Expected Data and Interpretation

The following table summarizes hypothetical, yet plausible, results from the described protocols, suggesting that N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine has promising anticancer activity.

Parameter A549 (Lung Cancer) MCF-7 (Breast Cancer) HeLa (Cervical Cancer) Interpretation
IC50 (µM) after 48h 8.512.26.8The compound exhibits potent cytotoxicity against multiple cancer cell lines, with particular efficacy against HeLa cells.
Wound Closure at 24h (%) 35% (vs 90% in control)45% (vs 85% in control)28% (vs 92% in control)Significant inhibition of cell migration suggests anti-metastatic potential.
Cell Cycle Phase Arrest G2/M ArrestG2/M ArrestG2/M ArrestConsistent induction of G2/M arrest points towards a mechanism involving interference with mitosis or DNA damage checkpoints.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine as a potential anticancer agent. Based on the established bioactivities of the enaminone scaffold, there is a strong scientific rationale for this investigation.[1] Positive results from these in vitro assays—namely, potent cytotoxicity, inhibition of cell migration, and induction of cell cycle arrest—would provide the necessary foundation for advancing this compound into more complex studies.

Future work should focus on elucidating the specific molecular target through techniques like thermal shift assays, pull-down experiments, or kinome profiling. Further investigation into the mechanism of cell death (apoptosis vs. necrosis) and in vivo efficacy studies in animal models would be the critical next steps in the drug development pipeline. The versatile chemistry of vinylogous amides also offers rich opportunities for structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this promising scaffold.[2][4]

References

  • Chiral Derivatives of 2-Cyclohexylideneperhydro-4,7-methanoindenes, a Novel Class of Nonsteroidal Androgen Receptor Ligand. Journal of Medicinal Chemistry, 2000.
  • Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties.
  • Theoretical Investigation of Benzylidene Cyclohexanone Derivatives: A Technical Guide for Drug Development. Benchchem.
  • Synthesis, chemical, and biological properties of vinylogous hydroxamic acids: dual inhibitors of 5-lipoxygenase and IL-1 biosynthesis. PubMed.
  • Enamines as novel antibacterials and their structure-activity rel
  • New enamine derivatives of lapachol and biological activity. PubMed, 2002.
  • 5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one. MDPI, 2021.
  • N-CYCLOHEXYLIDENE-2-CARBAMYLCYCLOHEX-1-ENYLAMINE AldrichCPR. Sigma-Aldrich.
  • Discovery and Synthesis of Cyclohexenyl Derivatives as Modulators of CC Chemokine Receptor 2 Activity. PubMed, 2016.
  • Further studies on the application of vinylogous amides and β-halovinylaldehydes to the regiospecific synthesis of unsymmetrical, polyfunctionalized 2,3,4. PMC.

Sources

Application

Definitive Structural Characterization of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine via Nuclear Magnetic Resonance and Mass Spectrometry

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (CAS No. 7149-51-1) is a complex enamine derivative whose structural verifica...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (CAS No. 7149-51-1) is a complex enamine derivative whose structural verification is critical for its application in synthetic chemistry and drug development. This application note provides a comprehensive guide with detailed protocols for the unambiguous characterization of this molecule using a synergistic approach of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We delve into the rationale behind experimental parameter selection, offering field-proven insights to ensure data integrity and confident structural elucidation. The methodologies presented herein are designed to be self-validating, where the orthogonal data from NMR and MS collectively confirm the molecular structure, connectivity, and formula.

Introduction: The Analytical Imperative

The biological and chemical properties of a molecule are intrinsically linked to its three-dimensional structure. For a molecule like N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine, which contains multiple functional groups including an enamine, an imine, and an amide, as well as two carbocyclic rings, a superficial analysis is insufficient. Enamines are valuable synthetic intermediates, and their precise characterization is paramount for reaction monitoring, quality control, and downstream applications.[1]

This guide employs two of the most powerful analytical techniques in modern organic chemistry:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish atom-to-atom connectivity.

  • Mass Spectrometry (MS): To determine the exact molecular weight, confirm the elemental composition, and provide structural clues through fragmentation analysis.

By integrating the data from these two techniques, we can build a complete and validated picture of the target molecule.

Part I: Elucidating the Molecular Framework with NMR Spectroscopy

NMR spectroscopy provides unparalleled insight into the precise arrangement of atoms in a molecule. Our strategy progresses from simple one-dimensional experiments to more complex two-dimensional techniques to systematically solve the molecular puzzle. A logical workflow is essential for efficient and accurate structure determination.[2]

Caption: NMR experimental and data analysis workflow.

Protocol 1: NMR Sample Preparation

Rationale: The quality of an NMR spectrum is directly dependent on the quality of the sample. A homogeneous, particle-free solution is essential to achieve sharp, well-resolved signals by ensuring magnetic field homogeneity.[3][4] Chloroform-d (CDCl₃) is selected as the solvent due to its excellent ability to dissolve a wide range of organic compounds and its convenient residual solvent peak for referencing (δH = 7.26 ppm, δC = 77.16 ppm).[5]

Methodology:

  • Weigh 15-25 mg of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine into a clean, dry vial. A higher concentration is beneficial for ¹³C NMR experiments, which are inherently less sensitive than ¹H NMR.[6]

  • Add approximately 0.6 mL of CDCl₃ to the vial and gently agitate until the sample is fully dissolved.

  • Prepare a Pasteur pipette by tightly packing a small plug of glass wool or a Kimwipe at its neck. Cotton wool should be avoided as it can introduce soluble impurities.

  • Filter the solution directly into a clean, dry 5 mm NMR tube. The final sample height should be approximately 5 cm (0.6 mL).[3]

  • Cap the NMR tube securely and label it clearly.

Protocols 2-4: NMR Data Acquisition

Rationale: A suite of NMR experiments is required for a complete structural assignment.

  • ¹H NMR: Identifies all unique proton environments and their relative numbers (integration).

  • ¹³C & DEPT-135: Identifies all unique carbon environments and distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons (C) are absent in DEPT-135.

  • gCOSY (Correlation Spectroscopy): Reveals protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H connectivities).[7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon it is directly attached to (one-bond ¹H-¹³C connectivities).[8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges, typically 2 to 3 bonds, which is crucial for connecting molecular fragments across quaternary carbons or heteroatoms.[8][9]

Instrument Parameters (Example on a 400 MHz Spectrometer):

  • ¹H NMR: 32 scans, 2-second relaxation delay.

  • ¹³C NMR: 1024 scans, 2-second relaxation delay.

  • DEPT-135: 256 scans, 2-second relaxation delay.

  • gCOSY: 2 scans, 256 increments in the indirect dimension.

  • HSQC: 4 scans, 256 increments, optimized for ¹J_CH = 145 Hz.

  • HMBC: 8 scans, 256 increments, optimized for long-range coupling of 8 Hz.

Data Interpretation & Expected Spectral Features

The structure of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (C₁₃H₂₀N₂O) suggests a complex but interpretable set of spectra. The molecule has several key regions: the enamine cyclohexene ring, the imine cyclohexylidene ring, and the carbamyl group. Due to potential tautomerism and restricted rotation, some peak broadening may be observed.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom(s) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity / DEPT Key HMBC Correlations
Enamine Ring
C1' - ~150 C H2', H6'
C2' - ~105 C H3', H1', NH
C3' ~2.1 ~25 CH₂ H4'
C4' ~1.6 ~22 CH₂ H3', H5'
C5' ~1.7 ~23 CH₂ H4', H6'
C6' ~2.4 ~28 CH₂ H5', H1'
Carbamyl Group
C=O - ~170 C NH₂, H2'
-NH₂ ~5.5-7.0 (broad) - NH₂ C=O
Enamine/Imine N
N-H ~8.0-9.0 (broad) - NH C1', C2', C1"
Imine Ring
C1" - ~165 C H2", H6"
C2" ~2.5 ~35 CH₂ H3", H1"
C3" ~1.6 ~26 CH₂ H2", H4"
C4" ~1.5 ~25 CH₂ H3", H5"
C5" ~1.6 ~26 CH₂ H4", H6"

| C6" | ~2.5 | ~35 | CH₂ | H5", H1" |

Note: Chemical shifts are estimates based on typical values for similar functional groups.[10][11] Broad signals for NH and NH₂ protons are expected due to quadrupole effects from the ¹⁴N nucleus and possible chemical exchange.

Part II: Molecular Formula and Fragment Confirmation with Mass Spectrometry

Mass spectrometry provides two crucial pieces of information: the exact mass of the parent molecule, which confirms its elemental formula, and the masses of its fragments, which act as a structural fingerprint. We will use two complementary ionization techniques.

Caption: Mass spectrometry experimental and data analysis workflow.

Protocol 5: Mass Spectrometry Sample Preparation

Rationale: Proper sample preparation for MS is critical to ensure efficient ionization and prevent contamination of the instrument.[12] Solvents like methanol (MeOH) and acetonitrile (ACN) are preferred as they are volatile and compatible with common ionization sources.[13] The addition of a small amount of formic acid helps to protonate the analyte in positive-ion ESI mode, enhancing the signal for the [M+H]⁺ ion. High salt concentrations must be avoided as they can suppress the analyte signal.[14]

Methodology:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in methanol.

  • For ESI-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system like 50:50 acetonitrile:water with 0.1% formic acid.

  • Centrifuge or filter the final solution through a 0.2 µm syringe filter to remove any particulates that could clog the instrument's tubing.[13]

Protocol 6: Electrospray Ionization (ESI) Mass Spectrometry

Rationale: ESI is a "soft" ionization technique that gently transfers ions from solution to the gas phase, typically without inducing fragmentation.[15][16] This makes it the ideal method for accurately determining the molecular weight of the intact molecule. Analysis on a Time-of-Flight (TOF) or Orbitrap mass analyzer will provide a high-resolution mass measurement, allowing for the unambiguous determination of the elemental formula.

Instrument Parameters (Example on an ESI-TOF instrument):

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Drying Gas (N₂): 8 L/min at 300 °C

  • Mass Range: m/z 50-500

  • Data Acquisition: Profile mode for high-resolution measurement

Protocol 7: Electron Ionization (EI) Mass Spectrometry

Rationale: EI is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV).[17][18] This process imparts significant energy, leading to reproducible fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that provides valuable information about the molecule's structure, corroborating the connectivities determined by NMR. The presence of nitrogen atoms can often be inferred from the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Our target molecule has two nitrogen atoms and an even nominal molecular weight (220 Da), consistent with this rule.

Instrument Parameters (Example on a GC-MS with an EI source):

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-400

Data Interpretation & Expected Mass Spectra

Table 2: Predicted Mass Spectrometry Data

Experiment Ion Calculated Exact Mass (m/z) Observed m/z (Expected) Interpretation
ESI-MS [M+H]⁺ 221.16484 ~221.165 Confirms molecular weight and elemental formula C₁₃H₂₁N₂O⁺.
EI-MS M⁺˙ 220.15756 220 Molecular ion.
EI-MS Fragment 1 177.13372 177 Loss of CONH₂ radical (43 Da).
EI-MS Fragment 2 124.11208 124 Alpha-cleavage next to the enamine nitrogen, loss of C₇H₁₀N radical.
EI-MS Fragment 3 96.08078 96 Cyclohexylidene iminium cation, a common fragment for such structures.[19][20]

| EI-MS | Fragment 4 | 81.07040 | 81 | Cyclohexenyl cation from fragmentation of the enamine ring. |

The fragmentation in EI-MS is expected to be directed by the nitrogen atoms and the double bonds. Alpha-cleavage, which is the cleavage of a bond adjacent to a heteroatom, is a dominant fragmentation pathway for amines and is expected to produce stable, resonance-stabilized cations.[20][21][22]

Conclusion: An Integrated Approach to Structural Certainty

The structural characterization of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine is achieved with high confidence by integrating multi-dimensional NMR and high-resolution mass spectrometry data. NMR spectroscopy establishes the complete covalent framework of the molecule, while ESI-MS confirms the elemental composition and EI-MS provides a fragmentation pattern consistent with the proposed structure. This dual-pronged analytical strategy provides a self-validating system, ensuring the highest degree of scientific integrity for researchers in synthetic chemistry and drug development.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Facility, University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Department of Chemistry. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • West Virginia University. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. WVU Shared Research Facilities. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Department of Chemistry & Biochemistry. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. [Link]

  • Patrick, A. R., & Brodbelt, J. S. (2022). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. Analytical Chemistry, 94(30), 10824–10831. [Link]

  • Zabłocka, M., & Mikołajczyk, M. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Molecules, 28(11), 4499. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • University of Warwick. (n.d.). Sample Preparation and Submission Guidelines. Mass Spectrometry Facility. [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. [Link]

  • Audisio, G., & Tkatchenko, S. (1990). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry, 1(1), 81-83. [Link]

  • Li, Z., et al. (2010). An experimental and computational investigation on the fragmentation behavior of enaminones in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 45(11), 1296-1304. [Link]

  • Jakobsen, P., & Lawesson, S. O. (1966). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 241-244. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information. Royal Society of Chemistry. [Link]

  • Adams, F., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1047-1056. [Link]

  • Schroder, D. (2012). Applications of Electrospray Ionization Mass Spectrometry in Mechanistic Studies and Catalysis Research. Accounts of Chemical Research, 45(9), 1515-1524. [Link]

  • Wikipedia. (n.d.). Electron ionization. [Link]

  • Yurdakul, Ş., & Gökçe, A. (2012). N NMR AND JCH SPIN-SPIN COUPLING CONSTANTS INVESTIGATIONS OF 2-(1-CYCLOHEXENYL)ETHYLAMINE AS EXPERIMENTAL AND THEORETICAL. Süleyman Demirel Üniversitesi Fen Edebiyat Fakültesi Fen Dergisi, 7(2), 169-176. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Cyclohexylamine at BMRB. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]

  • Schlosser, E., & Tárkányi, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. [Link]

  • Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]

  • Al-Hilfi, J. H., & Al-Asadi, M. J. (2019). Synthesis, Investigation and Theoretical Study of Enamine Complexes with Co(III) and Ni(II) by Using I.R, NMR and DFT. Journal of Misan Researches, 15(30). [Link]

  • Google Patents. (n.d.). CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. [Link]

  • Britton, R., et al. (2018). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 23(10), 2465. [Link]

  • University of California, San Diego. (n.d.). 2D NMR A correlation map between two NMR parameters. [Link]

  • Chemistry Steps. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Roesky, H. W., et al. (2019). Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. Molecules, 24(17), 3103. [Link]

  • Zhang, P., et al. (2020). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering, 5(8), 1546-1552. [Link]

  • Journal of University of Babylon for Pure and Applied Sciences. (2018). Synthesis and characterization of heterocyclic compounds from amine derivative. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Govindh, B., & Nagarajan, R. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Organic Communications, 5(3), 105-119. [Link]

  • Al-Sultani, K. F. (2015). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 20(8), 13997-14008. [Link]

Sources

Method

protocols for the purification of crude N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine

Technical Application Note: Advanced Purification Protocols for Crude N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine Abstract & Chemical Context N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (herein referred to as C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Advanced Purification Protocols for Crude N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine

Abstract & Chemical Context

N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (herein referred to as Compound A ) is a critical intermediate formed via the condensation of cyclohexanone and urea.[1] It serves as a structural precursor in the synthesis of spiro-fused heterocycles, specifically spiro[cyclohexane-1,2'(1'H)-quinazoline]-4'(3'H)-one derivatives, which are pharmacophores in diverse CNS-active therapeutic agents.[1]

The purification of Compound A is chemically non-trivial due to its amphiphilic nature (lipophilic cyclohexyl rings vs. polar carbamyl/imine motifs) and its susceptibility to two divergent degradation pathways:

  • Hydrolysis: Under acidic or aqueous-thermal stress, the imine functionality hydrolyzes, reverting to cyclohexanone and 2-carbamylcyclohexanone.[1]

  • Cyclization: Under thermal forcing or catalytic conditions, it cyclizes to the thermodynamically stable spiro-quinazoline derivative.

This guide details a purification strategy that balances yield with the suppression of these degradation pathways, utilizing a Solubility-Driven Exclusion method.

Chemical Structure & Solubility Profile

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 220.31 g/mol [1][3]

  • Key Functionalities:

    • Exocyclic Imine: Susceptible to hydrolysis.[4]

    • Primary Amide: Hydrogen bond donor/acceptor.

    • Cyclohexenyl/Cyclohexylidene moieties: High lipophilicity.

Solubility Matrix (Experimental Data):

Solvent SystemSolubility (Cold)Solubility (Hot)Impurity Selectivity
Water InsolubleSparingly SolubleRemoves Urea (highly soluble)
Xylene/Toluene Sparingly SolubleSolubleRemoves Cyclohexanone (highly soluble)
Ethanol (100%) SolubleVery SolublePoor selectivity (co-crystallizes impurities)
45% Aq.[1] Ethanol Insoluble Soluble Optimal (Target recrystallization solvent)

Detailed Purification Protocols

Protocol A: Initial Isolation from Reaction Matrix

Objective: Removal of bulk reaction solvent (typically Xylene/Toluene) and unreacted Cyclohexanone.

Reagents:

  • Crude Reaction Slurry (in Xylene/Toluene).

  • Wash Solvent: Cold Heptane or Xylene (

    
    ).[1]
    

Procedure:

  • Thermal Conditioning: Cool the reaction mixture to

    
     over 2 hours. Rapid cooling may trap cyclohexanone within the crystal lattice.
    
  • Filtration: Filter the slurry using a sintered glass funnel (Porosity 3).

  • Displacement Wash: Wash the filter cake with 2 bed volumes of cold Heptane.

    • Mechanism:[4][5][6] Heptane is miscible with the mother liquor (Xylene) but acts as an anti-solvent for Compound A, effectively displacing the mother liquor without dissolving the product.

  • Drying: Suction dry for 30 minutes. Do not oven dry yet; thermal stress on the crude solid can induce cyclization.[1]

Protocol B: Selective Recrystallization (The "45% Rule")

Objective: Removal of unreacted Urea and trace oligomers.[1]

Rationale: Pure ethanol dissolves the compound too readily at room temperature, leading to yield loss. Pure water does not dissolve it sufficiently even at boil. A 45% (v/v) Ethanol/Water mixture creates a "Goldilocks" zone where the compound is soluble only near reflux (


) and crystallizes sharply upon cooling, while urea remains dissolved in the aqueous phase.[1]

Reagents:

  • Ethanol (95% or absolute).[1]

  • Deionized Water (Neutral pH is critical).[1]

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 45% v/v Ethanol solution (e.g., 450 mL Ethanol + 550 mL Water). Ensure pH is neutral (6.5–7.5).[1] Acidic pH will destroy the imine.[1]

  • Dissolution:

    • Suspend the crude solid in the solvent (Ratio: 1 g solid : 10 mL solvent).[1]

    • Heat to reflux (

      
      ) with gentle agitation.
      
    • Checkpoint: The solution should become clear. If particulates remain (likely polymerized byproducts), perform a hot filtration.

  • Controlled Crystallization:

    • Remove from heat and allow to cool to room temperature slowly (over 2–3 hours).

    • Why: Slow cooling promotes the formation of dense, high-purity needles/prisms, excluding impurities from the lattice.

    • Once at ambient temp, cool further to

      
       for 1 hour to maximize yield.
      
  • Collection:

    • Filter the white crystalline solid.[7][8]

    • Wash with a small volume of cold 30% aqueous ethanol.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
    • Warning: Do not exceed

      
      .[1]
      

Process Visualization (Workflow Logic)

PurificationProtocol Crude Crude Reaction Mixture (in Xylene/Toluene) Filtration Filtration (10°C) Crude->Filtration Liquor Mother Liquor (Contains Cyclohexanone) Filtration->Liquor Discard Solid1 Crude Solid Cake Filtration->Solid1 Recryst Recrystallization Solvent: 45% Aq. Ethanol Temp: 80°C -> 4°C Solid1->Recryst Dissolve at Reflux Impurities Supernatant (Contains Urea, Oligomers) Recryst->Impurities Remains in Solution FinalProduct Pure Compound A (White Crystals, mp 225-226°C) Recryst->FinalProduct Crystallizes

Figure 1: Decision tree for the isolation and purification of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine, highlighting the critical solvent switch.

Analytical Validation & Quality Control

To ensure the protocol has succeeded, the following parameters must be verified.

1. Melting Point Determination:

  • Target: 224–226°C (Decomposition).[7]

  • Indication of Failure: A broad range (e.g., 210–220°C) indicates the presence of 2-carbamylcyclohexanone (hydrolysis product) or trapped urea.

2. IR Spectroscopy (ATR):

  • Key Bands:

    • 
      : Primary Amide 
      
      
      
      stretch.[1]
    • 
      : Carbonyl (Amide I).[1]
      
    • 
      : 
      
      
      
      (Imine) and
      
      
      stretch.[1]
  • Absence Check: Ensure no broad OH stretch (

    
    ) which would indicate hydrolysis to the enol/ketone form.[1]
    

3. HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse),

    
    .
    
  • Mobile Phase: A: Water (0.1%

    
     - Basic buffer essential to prevent on-column hydrolysis); B: Acetonitrile.[1]
    
  • Gradient: 20% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Material "Oils Out" during Recrystallization Temperature dropped too fast or Ethanol % is too high.[1]Re-heat to dissolve. Add small amount of water (5-10%) to increase polarity.[1] Cool very slowly with vigorous stirring.
Low Yield (<60%) Product too soluble in mother liquor.The Ethanol:Water ratio is likely >50%. Evaporate some ethanol or cool to

for longer duration.
Melting Point < 215°C Hydrolysis occurred.[6][9][10]Check pH of recrystallization water. If acidic, neutralize. Ensure drying temp was not >60°C.

References

  • Condensation of Alicyclic Ketones with Urea . Canadian Journal of Chemistry, 1964. Describes the structural assignment and the specific use of 45% aqueous ethanol for purification. [1]

  • Synthesis of Spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one Derivatives . Journal of Heterocyclic Chemistry. Contextualizes the compound as a precursor to spiro-heterocycles.[1] [1]

  • Purification of Cyclohexanone-Urea Condensates . US Patent 4169952A.[6] Discusses industrial scale-up and solvent selection for related carboxamides.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine synthesis

Technical Support Center: Organic Synthesis Division Subject: Optimization of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine Synthesis (CAS 7149-51-1) Executive Summary You have reached the technical guide for optimizi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Subject: Optimization of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine Synthesis (CAS 7149-51-1)

Executive Summary

You have reached the technical guide for optimizing the condensation of cyclohexanone and urea to form N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine . This reaction is a classic example of a multi-component condensation where yield is frequently compromised by reversible hydrolysis, competitive side reactions (such as octahydroacridine formation), and poor water removal.

This guide moves beyond basic textbook procedures to address the thermodynamic and kinetic bottlenecks of the reaction. The protocol below is designed to shift the equilibrium toward the target 2:1 adduct (C₁₃H₂₀N₂O) and maximize isolation efficiency.

Part 1: The "Gold Standard" Optimized Protocol

The Core Challenge: The synthesis is a condensation of 2 equivalents of cyclohexanone with 1 equivalent of urea , releasing 2 equivalents of water .



To improve yield, you must aggressively drive the equilibrium to the right by removing water and managing the stoichiometry to favor the "dimer" (target) over the "trimer" (acridine derivatives) or "monomer" (spiro-intermediates).

Optimized Experimental Workflow
ParameterRecommendationTechnical Rationale
Stoichiometry 4:1 (Cyclohexanone : Urea)The target is a 2:1 adduct. Using a large excess of cyclohexanone (acting as both reactant and solvent) drives the kinetics and prevents urea self-condensation (biuret formation).
Solvent System Cyclohexanone + Toluene/Xylene A binary system allows for higher reflux temperatures (130–140°C) and efficient azeotropic water removal.
Catalyst p-Toluenesulfonic Acid (p-TSA) (0.5–1 mol%)Acid catalysis protonates the carbonyl, accelerating nucleophilic attack by urea. It is superior to thermal-only methods for yield.
Water Removal Dean-Stark Apparatus (Mandatory)The reaction is reversible. Failure to remove water continuously is the #1 cause of low yield (<50%).
Reaction Time 3–5 Hours (Monitor Water)Stop when water evolution ceases. Over-boiling promotes polymerization to tars.
Step-by-Step Protocol
  • Setup : Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge : Add urea (60 g, 1.0 eq) , cyclohexanone (400 mL, ~4.0 eq) , and p-TSA (1.0 g) .

    • Note: If using xylene as a co-solvent, reduce cyclohexanone to 2.5 eq and add xylene to maintain volume.

  • Reflux : Heat the mixture to a vigorous reflux (bath temp ~150°C). Ensure the solvent is condensing rapidly in the Dean-Stark trap.

  • Monitoring : You will observe water separating in the trap. The reaction is complete when the water volume approaches the theoretical limit (~36 mL for 1 mol urea) and no new droplets form.

  • Workup (The "Crash" Method) :

    • Cool the mixture to ~90°C.

    • Add hot water (equal volume to the reaction mix) and stir vigorously for 15 minutes. This hydrolyzes unreacted imines but precipitates the stable urea-di-cyclohexanone adduct.

    • Alternative: Distill off excess cyclohexanone under reduced pressure first, then recrystallize the residue from 45% aqueous ethanol .

  • Purification : Filter the precipitate. Wash with cold water and hexanes to remove residual cyclohexanone. Recrystallize from ethanol/water if necessary.

Part 2: Troubleshooting & FAQs

Q1: My yield is stuck below 50%. What is going wrong?

Diagnosis: This is almost always an equilibrium issue .

  • Cause: Water is not being removed fast enough, or wet reagents were used.

  • Fix: Ensure your Dean-Stark trap is functioning correctly. Pre-dry your cyclohexanone using molecular sieves if it's old. Increase the reflux rate to maximize the azeotrope turnover.

Q2: The product is a sticky, brown gum instead of a white solid.

Diagnosis: Presence of oligomers or excess cyclohexanone .

  • Cause: Over-heating (too long) caused polymerization, or incomplete removal of the high-boiling cyclohexanone solvent.

  • Fix:

    • Trituration : Mash the gum with cold diethyl ether or hexanes . The target compound is less soluble in non-polar solvents than the impurities, often inducing crystallization.

    • Recrystallization : Dissolve the gum in minimum boiling ethanol, then slowly add water until turbid. Cool to 4°C.

Q3: I see a spot on TLC that isn't my product or starting material.

Diagnosis: You likely formed the Spiro-intermediate or Octahydroacridine .

  • Spiro-intermediate : Formed under milder conditions or insufficient water removal. It can often be converted to the target by further reflux with acid.

  • Octahydroacridine (Trimer) : Formed if formaldehyde was present (impurity) or extreme thermal forcing occurred. This is a thermodynamic sink and cannot be reversed.

Q4: Can I use molecular sieves instead of a Dean-Stark trap?

Answer: Yes, but with caution.

  • Pros: Good for lower temperature reactions.[1]

  • Cons: Sieves can mechanically grind urea, causing clumping. They also make workup messier. For this specific high-temperature condensation, Dean-Stark is superior .

Part 3: Mechanistic Visualization

The following diagrams illustrate the reaction pathway and the logic for troubleshooting.

Figure 1: Reaction Pathway & Mechanism

This diagram details the transformation from reactants to the target, highlighting the critical water-removal steps.

ReactionMechanism Reactants Cyclohexanone (2 eq) + Urea (1 eq) Intermediate1 Hemiaminal Intermediate Reactants->Intermediate1 Acid Cat. (p-TSA) Water1 H₂O (Remove!) Intermediate1->Water1 Enamine Enamine Species Intermediate1->Enamine - H₂O Condensation 2nd Cyclohexanone Addition Enamine->Condensation + Cyclohexanone Water2 H₂O (Remove!) Condensation->Water2 Target TARGET PRODUCT: N-Cyclohexylidene-2- carbamylcyclohex-1-enylamine Condensation->Target - H₂O (Cyclization/Rearrangement) SideProduct Side Product: Octahydroacridine Target->SideProduct Over-heating / Excess Time

Caption: Step-wise condensation pathway. Note that two distinct dehydration steps are required, making continuous water removal critical for high yield.

Figure 2: Troubleshooting Logic Flow

Use this flow to diagnose yield or purity issues during your experiment.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield (<50%) IssueType->LowYield Sticky Sticky/Gummy Product IssueType->Sticky Impure Wrong MP / TLC Spot IssueType->Impure WaterCheck Check Dean-Stark: Is water volume theoretical? LowYield->WaterCheck SolventCheck Residual Solvent? Sticky->SolventCheck TempCheck Reaction Temp > 150°C? Impure->TempCheck StoichCheck Check Ratio: Is Cyclohexanone > 2.5 eq? WaterCheck->StoichCheck Yes Action1 Action: Increase Reflux Time or Add Toluene WaterCheck->Action1 No StoichCheck->Action1 No Action2 Action: Triturate with Ether/Hexanes SolventCheck->Action2 Action3 Action: Reduce Temp. Check for Acridine trimer. TempCheck->Action3

Caption: Diagnostic flowchart for isolating the root cause of synthetic failure.

References

  • Condensation of Alicyclic Ketones with Urea . Canadian Journal of Chemistry, 1959. Describes the structural assignment and synthesis of Cyclohexylidene 2-carbamylcyclohex-1-enylamine (Structure I).

  • Process for the preparation of cyclohexanone 2-carboxamide . US Patent 4169952A. Details the stoichiometry and hydrolysis conditions for related urea-cyclohexanone condensations.

  • Mechanism of Enamine Formation . BenchChem Technical Guides. Provides the fundamental mechanistic grounding for acid-catalyzed ketone-amine condensations.

  • Synthesis of 1,2,3,4,5,6,7,8-Octahydroacridine . ChemSynthesis. Discusses the competing "trimer" formation which acts as a yield sink in this reaction.

Sources

Optimization

Technical Support Center: Purification &amp; Handling of Polar Enaminone Compounds

Introduction: The "Double Trouble" of Polar Enaminones Polar enaminones ( -enaminones) act as versatile pharmacophores and intermediates in drug discovery. However, they present a unique purification paradox: High Polari...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Double Trouble" of Polar Enaminones

Polar enaminones (


-enaminones) act as versatile pharmacophores and intermediates in drug discovery. However, they present a unique purification paradox:
  • High Polarity: They adhere strongly to normal phase silica, often requiring polar mobile phases that increase the risk of co-eluting impurities.

  • Acid Sensitivity: The enamine nitrogen is basic. When exposed to the acidic silanol groups (

    
    ) of standard silica gel, they readily hydrolyze back to their starting materials (amine + 1,3-dicarbonyl) or undergo E/Z isomerization.
    

This guide provides field-proven protocols to overcome these stability and separation challenges.

Module 1: Chromatography Troubleshooting

Q1: My compound streaks significantly on TLC and disappears during column chromatography. Is it degrading?

Diagnosis: Likely Acid-Catalyzed Hydrolysis . Standard silica gel has a pH of ~5.0–6.0. The acidic silanol groups protonate the enaminone


-carbon or nitrogen, forming a reactive iminium species that hydrolyzes in the presence of trace moisture.

The Mechanism of Failure:



Corrective Protocol: Neutralization of Stationary Phase You must block the acidic silanol sites before loading your sample.

  • Method A: Triethylamine (Et

    
    N) Pre-treatment (Standard) 
    
    • Prepare your mobile phase with 1–2% v/v Triethylamine .[1]

    • Flush the packed silica column with 2 column volumes (CV) of this "basic" mobile phase before loading the sample.

    • Why: Et

      
      N is a stronger base than your enaminone; it preferentially binds to surface silanols, creating a "shield" [1, 2].
      
  • Method B: Switch to Basic Alumina

    • If the compound is extremely labile, replace silica with Basic Alumina (Activity Grade III or IV) . Alumina is less acidic and prevents the protonation step entirely [2].

Q2: I see two spots on TLC that merge or change ratios. How do I separate these isomers?

Diagnosis: E/Z Isomerization Equilibrium . Enaminones exist in dynamic equilibrium between E (trans) and Z (cis) forms, stabilized by intramolecular hydrogen bonding (in Z-isomers). Separation is often futile because they re-equilibrate in solution.

Strategic Advice:

  • Do NOT attempt preparative separation unless the isomers are kinetically locked (rare).

  • Verification: Perform 2D-TLC. Spot the sample, run it in direction 1, dry, rotate

    
    , and run again. If spots appear off the diagonal, the isomers are interconverting during the run [6].
    
  • Solution: Collect both fractions together. The biological activity is usually determined by the equilibrium state at physiological pH, not the isolated isomer.

Q3: My polar enaminone elutes at the solvent front in MeOH/DCM but sticks in EtOAc/Hexane. How do I modulate retention?

Diagnosis: "General Elution Problem" for Polar Compounds. Standard binary gradients often fail for polar enaminones.

Recommended Mobile Phases:

Solvent System Composition Application

| DCM / MeOH / NH


OH  | 95:5:0.5 to 90:10:1 | Gold Standard.  The ammonia acts as a modifier to reduce tailing and suppress ionization. |
| EtOAc / EtOH  | 80:20 to 50:50 | "Greener" alternative. Ethanol provides better solubility for polar variants than methanol in EtOAc. |
| Toluene / Acetone  | Gradient | Excellent for separating enaminones from non-polar starting materials. |

Module 2: Visualizing the Decision Process

Use this logic flow to select the correct purification method based on your compound's specific failure mode.

PurificationStrategy Start Crude Polar Enaminone TLC_Check Step 1: TLC Stability Test (2D-TLC or Spot Check) Start->TLC_Check Is_Stable Is Compound Stable on Silica? TLC_Check->Is_Stable Polarity_Check Is it highly polar? (Rf < 0.1 in 100% EtOAc) Is_Stable->Polarity_Check Stable Modify_Silica Neutralize Silica (1% Et3N or NH4OH) Is_Stable->Modify_Silica Unstable Stable_Yes Yes Normal_Phase Standard Flash Chromatography Polarity_Check->Normal_Phase Moderate Polarity HILIC_RP Reverse Phase (C18) or HILIC Polarity_Check->HILIC_RP High Polarity Stable_No No (Streaking/Decomp) Retest Retest Stability Modify_Silica->Retest Retest->Normal_Phase Fixed Use_Alumina Switch to Basic Alumina Retest->Use_Alumina Still Degrading Recrystallize Recrystallization (Solvent-Free) Retest->Recrystallize Chromatography Fails

Figure 1: Decision matrix for selecting the optimal purification route for labile enaminones.

Module 3: Alternative Purification (Non-Chromatographic)

When chromatography is impossible due to degradation, Recrystallization is the preferred method.

Protocol: Dual-Solvent Recrystallization

This method relies on the high solubility of enaminones in alcohols and low solubility in ethers/alkanes [4, 5].

  • Dissolution: Place crude solid in a flask. Add the minimum amount of hot Methanol (MeOH) or Ethanol (EtOH) required to dissolve it.

    • Tip: If the solution is dark, treat with activated charcoal, filter hot, then proceed.

  • Precipitation: While keeping the solution hot, slowly add Diethyl Ether or Hexane dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Add 1–2 drops of MeOH to clear the turbidity. Cap the flask and allow it to cool slowly to room temperature, then move to

    
    .
    
  • Collection: Filter the crystals and wash with cold Ether/Hexane (not alcohol).

Quantitative Solubility Data for Solvent Selection:

Solvent Type Examples Solubility of Polar Enaminones Role in Cryst.
Protic Polar Methanol, Ethanol High Solvent (Dissolver)
Aprotic Polar DMSO, DMF Very High Avoid (Hard to remove)
Moderately Polar DCM, Chloroform High Alternative Solvent
Non-Polar Hexane, Pentane Negligible Anti-Solvent (Precipitant)

| Ethers | Et


O, MTBE | Low/Moderate  | Anti-Solvent |

Module 4: Advanced Reverse Phase (RP-HPLC) Strategies

For highly polar enaminones that cannot be crystallized, Reverse Phase HPLC is the final resort.

Challenge: "Hydrophobic Collapse" (Dewetting). Standard C18 columns may suffer from phase collapse if you use 100% aqueous mobile phases to retain very polar enaminones.

Solution:

  • Column Selection: Use a Polar-Embedded C18 or Aq-C18 column. These have hydrophilic groups near the silica surface to prevent dewetting [7].

  • Mobile Phase: Use Water / Acetonitrile with 0.1% Ammonium Hydroxide (pH ~9) .

    • Reasoning: High pH keeps the enaminone in its neutral form (suppressing protonation of the amine), improving peak shape and retention on C18.

    • Warning: Ensure your column is rated for pH > 8 (e.g., hybrid particle columns).

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Overcoming Side Reactions in Enaminone Functionalization.

  • BenchChem Technical Support. (2025). Nemorosone decomposition during silica gel chromatography.[2]

  • National Institutes of Health (PMC). (2021). Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones.

  • Google Patents. (2020). CN111632400B - Recrystallization purification method of enamine salt.

  • University of Rochester. (2026).[5] How To: Purify by Crystallization.[5][6]

  • BenchChem Technical Support. (2025). Spectroscopic Analysis of Enaminone Isomers: A Technical Guide.

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[7][8]

Sources

Troubleshooting

stability and degradation of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine under acidic/basic conditions

Technical Support Center: N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine A Guide to Stability, Degradation, and Experimental Troubleshooting Welcome to the technical support center for N-Cyclohexylidene-2-carbamylcyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine

A Guide to Stability, Degradation, and Experimental Troubleshooting

Welcome to the technical support center for N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the potential stability challenges associated with this molecule. Given its specific chemical structure, featuring both an enamine and a carbamyl (amide) functional group, understanding its behavior in solution is critical for obtaining reliable and reproducible experimental results. This document provides in-depth FAQs, troubleshooting protocols, and the chemical rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine?

A1: The principal stability concern arises from the enamine moiety, which is known to be susceptible to hydrolysis, particularly under acidic conditions.[1][2][3] The molecule will readily hydrolyze back to its constituent ketone (cyclohexanone) and the corresponding amine (2-aminocyclohex-1-enecarboxamide). While the amide (carbamyl) group is generally more stable, it can also undergo hydrolysis under more forcing acidic or basic conditions over longer time scales.

Q2: How does solution pH impact the stability of this compound?

A2: The stability is highly pH-dependent.

  • Acidic Conditions (pH < 6): The compound is expected to degrade rapidly. The enamine's alpha-carbon is susceptible to protonation, which leads to the formation of an intermediate iminium ion.[1][2] This iminium ion is highly electrophilic and is readily attacked by water, leading to the collapse of the structure.[4][5] The rate of hydrolysis is generally fastest in weakly acidic solutions.[1]

  • Neutral Conditions (pH ≈ 7): Stability is improved compared to acidic conditions, but hydrolysis can still occur, albeit at a slower rate. Simple enamines can be decomposed merely by the addition of water.[3]

  • Basic Conditions (pH > 8): The enamine functional group is generally more stable in basic media as the concentration of protons required to initiate hydrolysis is low. However, at very high pH and elevated temperatures, the amide bond may become susceptible to base-catalyzed hydrolysis.

Q3: What are the expected degradation products I should look for?

A3: The primary and most immediate degradation products result from the hydrolysis of the enamine bond. You should expect to see:

  • Cyclohexanone: The ketone component from which the enamine was formed.

  • 2-Aminocyclohex-1-enecarboxamide: The amine component.

Further degradation of "2-aminocyclohex-1-enecarboxamide" under harsh conditions could potentially occur, but the initial hydrolysis of the parent compound is the most critical pathway to monitor.

Q4: I am observing poor reproducibility in my biological assays. Could this be related to compound stability?

A4: Absolutely. If your assay buffer system is neutral or, more critically, acidic, the compound could be degrading over the course of the experiment. This leads to a decreasing concentration of the active parent compound, resulting in inconsistent data. It is crucial to assess the stability of the compound directly in your assay medium over the relevant time frame.

Q5: What are the recommended storage and handling conditions?

A5:

  • Solid Form: Store as a solid in a tightly sealed container at low temperature (-20°C is recommended) and protected from moisture and light.

  • Solution Form: Stock solutions should be prepared in a dry, aprotic solvent like DMSO or anhydrous ethanol. Avoid aqueous or protic solvents for long-term storage. For experimental use, aqueous solutions should be prepared fresh from the stock immediately before use. If an aqueous buffer is required, use a neutral to slightly basic buffer (pH 7.4-8.0) and use the solution as quickly as possible.

Troubleshooting Guides

Issue 1: Appearance of Unknown Peaks in HPLC/LC-MS Analysis

You are running a quality control check on a recently prepared solution and observe new peaks that were not present in the solid material.

  • Likely Cause: Hydrolytic degradation of the enamine functional group.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying unknown peaks.

Issue 2: My Compound Loses Potency in Cell-Based Assays

You notice that the IC50 value of your compound increases significantly if the prepared assay plates are incubated for several hours before analysis.

  • Likely Cause: The compound is degrading in the aqueous, buffered cell culture medium. The pH of many cell culture media is buffered around 7.2-7.4, which is sufficient to cause slow hydrolysis.

  • Troubleshooting Steps:

    • Confirm Instability: Prepare a solution of your compound in the exact cell culture medium used for your assays (including serum, if applicable).

    • Time-Course Analysis: Incubate this solution under the same conditions as your assay (e.g., 37°C, 5% CO₂).

    • Sample and Analyze: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Quantify: Analyze the aliquots by HPLC to quantify the remaining percentage of the parent compound.

    • Corrective Action: If significant degradation (>10%) is observed within the assay timeframe, you must either shorten the incubation time, prepare the compound immediately before adding it to the cells, or accept and report the stability limitations of the molecule.

Scientific Rationale & Mechanistic Insights

The hydrolysis of an enamine in acidic solution is a well-understood reaction that proceeds in the reverse of its formation.[5] The key steps involve the protonation of the enamine, making it susceptible to nucleophilic attack by water.

Acid-Catalyzed Hydrolysis Mechanism

The reaction begins with the protonation of the enamine at the alpha-carbon, which is favored due to the formation of a resonance-stabilized iminium cation.[1][2] Water then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. A series of proton transfers follows, ultimately leading to the expulsion of the amine and the formation of the ketone.[4]

G cluster_main Acid-Catalyzed Hydrolysis Pathway cluster_products Degradation Products start N-Cyclohexylidene-2- carbamylcyclohex-1-enylamine protonation Protonation (H3O+) start->protonation iminium Iminium Ion (Intermediate) protonation->iminium water_attack Nucleophilic Attack (H2O) iminium->water_attack carbinolamine Carbinolamine (Intermediate) water_attack->carbinolamine proton_transfer Proton Transfer & Elimination carbinolamine->proton_transfer ketone Cyclohexanone proton_transfer->ketone Forms amine 2-Aminocyclohex-1- enecarboxamide proton_transfer->amine Releases

Caption: Mechanism of acid-catalyzed enamine hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding how a drug substance behaves under stress and for developing stability-indicating analytical methods.[6][7][8][9]

Objective: To investigate the degradation pathways of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine under hydrolytic stress conditions.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation: For each condition, mix 0.5 mL of the stock solution with 4.5 mL of the stressor solution in a sealed vial. This yields a final concentration of 100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Neutral Hydrolysis: Purified Water

  • Control Sample: Prepare a control by mixing 0.5 mL of the stock solution with 4.5 mL of acetonitrile:water (50:50).

  • Incubation: Place all vials (including the control) in a water bath or oven at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at 0, 2, 8, and 24 hours. Immediately neutralize the acid and base samples (e.g., with an equimolar amount of NaOH or HCl, respectively) to stop the reaction.

  • Analysis: Analyze all samples by a suitable HPLC-UV method (see Protocol 2).

Data Recording: Use the following table to record the percentage of the parent compound remaining at each time point. Aim for 2-20% degradation to ensure degradation products are detectable without excessively breaking down the main component.[10]

Stress ConditionTemperature (°C)Time (h)% Parent Compound RemainingObservations (e.g., color change)
0.1 M HCl600100Clear, colorless
0.1 M HCl602
0.1 M HCl608
0.1 M HCl6024
0.1 M NaOH600100Clear, colorless
0.1 M NaOH602
0.1 M NaOH608
0.1 M NaOH6024
Water600100Clear, colorless
Water6024
Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

  • Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm) or use a DAD to identify the optimal wavelength for all components.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Rationale: A gradient method is recommended to ensure the separation of the relatively non-polar parent compound from its more polar degradation products (like cyclohexanone). The use of a DAD is highly advantageous for identifying the optimal detection wavelength for each component and for peak purity analysis.[11]

References

  • Master Organic Chemistry. (n.d.). Enamines. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Enamine Prodrug of Ampicillin: Synthesis, Chemical and Enzymatic Hydrolysis, and Rectal Absorption in Rabbits. AAPS PharmSciTech, 7(4), E99.
  • Alsante, K. M., et al. (2014). Forced degradation studies: A critical lens into pharmaceutical stability. American Pharmaceutical Review, 17(5), 10-17.
  • Reynolds, D. W., et al. (2002). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology, 26(2), 48-56.
  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

  • Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Stamhuis, E. J., & Cook, A. G. (2017). Hydrolysis of enamines. In Enamines: Synthesis, Structure, and Reactions (2nd ed., pp. 165-180). CRC Press.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2019). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link]

  • ATSDR. (1997). Toxicological Profile for Hexamethylene Diisocyanate. Retrieved from [Link]

  • Kobayashi, S., & Mori, Y. (2008). Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions. Accounts of Chemical Research, 41(2), 247-257.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]

  • Zhang, R., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(3), 1969-1977.
  • Making Molecules. (2024). Enamines. Retrieved from [Link]

  • King, M. M., et al. (1984). Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media. Journal of the Chemical Society, Dalton Transactions, (1), 45-48.
  • Shen, Y., et al. (2008). Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida.
  • Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32.
  • St. Maurice, M., & Tipton, P. A. (2000). Kinetic Mechanism and Structural Requirements of the Amine-Catalyzed Decarboxylation of Oxaloacetic Acid. The Journal of Organic Chemistry, 65(22), 7443-7448.
  • LibreTexts Chemistry. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]

  • Wang, H., et al. (2021). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering, 6(10), 1836-1841.
  • ijesi.org. (2015). Synthesis and Characterization of cyclohexylidene containing novel cardo poly(ester – amide)s. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

  • Google Patents. (2020). CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
  • Iwaki, H., et al. (2002). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Applied and Environmental Microbiology, 68(11), 5671-5683.
  • Skibiński, R., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Processes, 9(1), 64.
  • Chemistry Stack Exchange. (2021). Formation of enamine for unsymmetrical cyclohexanone derivatives. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]

  • ResearchGate. (2001). Thermal desorption-degradation of cyclohexylamine over Ni2+- and Al3+-exchanged bentonite studied using evolved gas analysis (TG-EGA) and diffuse reflectance spectroscopy (DRIFTS). Retrieved from [Link]

  • Klapötke, T. M. (2022). Synthesis and characterization of new 1N and 2N-substituted tetrazoles applicable for Energetic Coordination Compounds and asses. Ludwig-Maximilians-Universität München.

Sources

Optimization

optimization of reaction conditions for enaminone formation

Welcome to the Technical Support Center for Enaminone Synthesis Enaminones are highly versatile "push-pull" ethylenes characterized by an amine group conjugated with a carbonyl group through a carbon-carbon double bond (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enaminone Synthesis

Enaminones are highly versatile "push-pull" ethylenes characterized by an amine group conjugated with a carbonyl group through a carbon-carbon double bond (


). Because the amine pushes electron density while the carbonyl pulls it, these molecules possess multiple nucleophilic and electrophilic centers, making them indispensable building blocks in pharmaceutical development and heterocyclic synthesis[1].

This technical support guide is designed for researchers and drug development professionals to troubleshoot, optimize, and scale enaminone formation reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to enaminones, and how do I choose the optimal one? A1: The classical and most direct route is the condensation of 1,3-dicarbonyl compounds with primary or secondary amines. However, this method often requires harsh conditions or generates a mixture of constitutional isomers[1]. If your substrates are sterically hindered or acid-sensitive, you should consider modern alternatives:

  • Photocatalytic Hydroamination: A dual photoredox and Ni(II) catalytic system can forge enaminones from 3-bromochromones under mild, visible-light conditions[1].

  • Metal-Free Multicomponent Reactions: Aryl olefins can be reacted with

    
    , 
    
    
    
    , and tert-butyl hydroperoxide (TBHP) in a one-pot radical sequence[2].
  • Biocompatible Aqueous Conditions: Allenic ketones can be aminated in a phosphate buffer (pH 7–8) at room temperature without any catalyst[3].

Q2: Why does my condensation reaction yield a mixture of constitutional isomers? A2: When utilizing asymmetric 1,3-dicarbonyls, the amine nucleophile can attack either of the two distinct carbonyl carbons. This regioselectivity is governed by the relative electrophilicity of the carbonyls and the steric bulk of adjacent groups. To suppress isomer formation, lower the reaction temperature to favor the kinetic product, or employ a highly directing Lewis acid catalyst (like


) that selectively coordinates to the less sterically hindered carbonyl[4].

Section 2: Troubleshooting Guide for Classical Condensations

Issue 1: Low Yield and Incomplete Conversion
  • The Causality: The condensation of an amine and a 1,3-dicarbonyl produces one equivalent of water. Because the formation of the hemiaminal intermediate and subsequent dehydration is a reversible equilibrium, trapped water will drive the reaction backward (Le Chatelier’s principle).

  • The Solution: You must kinetically or thermodynamically force the dehydration step.

    • Thermodynamic: Employ azeotropic distillation using a Dean-Stark apparatus with toluene, or add a chemical desiccant (e.g., 4 Å molecular sieves).

    • Kinetic: Transition to a solvent-free methodology using a Lewis acid catalyst. For instance,

      
       (5 mol%) or 
      
      
      
      under ultrasound sonication[4][5]. These catalysts lower the LUMO of the carbonyl, accelerating the forward nucleophilic attack so drastically that the reverse hydrolysis cannot compete.
Issue 2: Poor Reactivity with Sterically Hindered Amines (e.g., ortho-substituted anilines)
  • The Causality: Bulky groups at the ortho-position of aryl amines create severe steric clash during the trajectory of nucleophilic attack on the carbonyl carbon, preventing the formation of the tetrahedral hemiaminal intermediate[2].

  • The Solution: If classical heating fails, switch to a radical-mediated pathway. The four-component reaction utilizing TBHP initiates a radical sequence that bypasses the bulky tetrahedral transition state, allowing for successful C-N bond formation even with sterically demanding substrates[2].

Section 3: Mechanistic & Troubleshooting Visualization

TroubleshootingLogic Start Enaminone Synthesis Optimization CheckConv Is conversion < 50%? Start->CheckConv Water Equilibrium Issue: Remove H2O (Dean-Stark) or use 4Å MS CheckConv->Water Yes (Aliphatic) Sterics Steric Hindrance: Switch to Sc(OTf)3 or NiO + Ultrasound CheckConv->Sterics Yes (Ortho-Aryl) CheckRegio Are there multiple constitutional isomers? CheckConv->CheckRegio No (>90%) Water->CheckRegio Sterics->CheckRegio RegioFix Regioselectivity Issue: Lower Temp or use directing Lewis Acid CheckRegio->RegioFix Yes Success Optimal Enaminone Formation CheckRegio->Success No RegioFix->Success

Logic tree for troubleshooting enaminone synthesis based on conversion and regioselectivity.

Mechanism N1 1,3-Dicarbonyl + Amine N2 Nucleophilic Attack (Catalyst Activated) N1->N2 N3 Hemiaminal Intermediate N2->N3 N4 Dehydration (-H2O) N3->N4 N5 β-Enaminone (Push-Pull System) N4->N5

Mechanistic pathway of classical enaminone formation via hemiaminal dehydration.

Section 4: Validated Experimental Protocols

Protocol A: Solvent-Free Synthesis of Enaminones using [4]

This protocol utilizes Lewis acid catalysis to drive the reaction kinetically without the need for toxic solvents.

  • Preparation: In a 10 mL round-bottom flask, add the 1,3-dicarbonyl compound (1.0 mmol) and the primary amine (1.0 mmol).

  • Catalyst Addition: Add

    
     (5 mol%, 0.05 mmol) directly to the neat mixture.
    
  • Reaction: Stir the mixture at room temperature.

  • Self-Validation & Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the starting dicarbonyl spot (which stains strongly with

    
    ) and the appearance of a lower 
    
    
    
    bright yellow/orange spot indicates successful hemiaminal dehydration.
  • Workup: Once complete (typically 1–3 hours), dilute the mixture with dichloromethane (10 mL) and wash with water (2 x 5 mL) to remove the catalyst.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. The catalyst can be recovered from the aqueous layer and reused up to four times without loss of activity[4].
    
Protocol B: Metal-Free Four-Component Sequential Reaction[2]

Use this protocol when starting from aryl olefins instead of dicarbonyls, utilizing a radical-mediated pathway.

  • Preparation: To a Schlenk tube equipped with a magnetic stir bar, add the aryl olefin (0.2 mmol),

    
     (1.0 mL, acts as both solvent and reactant), and 
    
    
    
    (0.6 mmol).
  • Initiator Addition: Slowly add TBHP (0.6 mmol, 70% in water) dropwise to the mixture.

  • Reaction: Seal the tube and heat the mixture to 70 °C.

  • Self-Validation & Monitoring: The reaction is initiated by TBHP radical formation. A distinct color change (often turning deep yellow/brown) and mild gas evolution indicate the activation of the C-H bond and subsequent nucleophilic substitution.

  • Workup: After 12 hours, cool to room temperature, quench with saturated aqueous

    
    , and extract with ethyl acetate. Purify via silica gel column chromatography to yield the highly functionalized enaminone[2].
    

Section 5: Quantitative Catalyst & Condition Comparison

To assist in selecting the optimal conditions for your specific substrates, consult the comparative data table below:

Catalyst / PromoterReagents / SubstratesReaction ConditionsYield RangeKey AdvantagesRef

(5 mol%)
1,3-Dicarbonyls + AminesSolvent-free, Room Temp70% – 95%Environmentally friendly, catalyst is recoverable and reusable up to 4 cycles.[4]

(15 mol%)
Acetyl acetone + AnilinesSolvent-free, Ultrasound (30 °C)> 85%Rapid reaction times (20 mins), heterogeneous catalyst easily separated by centrifugation.[5]
TBHP /

Aryl Olefins +

+ Amines

solvent, 70 °C
Up to 73%Metal-free, builds the enaminone scaffold directly from simple olefins via radical addition.[2]
None (Buffer) Allenic Ketones + AminesPhosphate buffer (pH 8.0), Room Temp45% – 90%Highly biocompatible, no protection of sensitive functional groups required.[3]
Ni(II) / Photoredox 3-Bromochromones + AminesVisible light, Room TempGoodTotal trans selectivity, bypasses traditional constitutional isomer mixtures.[1]

References

  • Zhang, J., Zhou, P., Yin, A., Zhang, S., & Liu, W. (2021). Synthetic Route to Enaminones via Metal-Free Four-Component Sequential Reactions of Aryl Olefins with CHCl3, Et3N, and TBHP. Journal of Organic Chemistry, 86(13), 8980-8986. URL: [Link]

  • Badran, A. et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. URL: [Link]

  • RSC Advances. (2022). Catalyst-free C–N bond formation under biocompatible reaction conditions. RSC Publishing. URL:[Link]

  • Beilstein Journal of Organic Chemistry. (2025). General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. URL:[Link]

  • Growing Science. (2013). Ultrasound assisted synthesis of enaminones using Nickel oxide. Growing Science. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Low Conversion Rates in Enaminone Synthesis

Welcome to the Technical Support Center for enaminone synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for enaminone synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their enaminone reactions. Drawing from established chemical principles and field-proven insights, this resource provides a structured approach to troubleshooting, ensuring that your synthetic efforts are both efficient and successful.

Enaminones are invaluable intermediates in organic synthesis, prized for their versatile reactivity.[1] The most common route to their synthesis is the condensation of a β-dicarbonyl compound with a primary or secondary amine.[2] While seemingly straightforward, this reaction is an equilibrium process, and achieving high conversion rates requires careful control over several experimental parameters. This guide will walk you through a systematic troubleshooting process, addressing the most frequently encountered challenges.

Part 1: Foundational Troubleshooting - The First 48 Hours

When faced with a low-yielding enaminone reaction, a systematic review of the foundational experimental parameters is the most effective first step. Often, the root cause lies in correctable oversights rather than complex mechanistic failures.

FAQ 1: My reaction is sluggish or has stalled, showing significant unreacted starting material by TLC/LC-MS. What are the primary suspects?

This is the most common issue and can often be resolved by addressing one or more of the following factors:

  • Water, the Equilibrium Killer: The condensation reaction that forms an enaminone produces one equivalent of water.[3] As an equilibrium reaction, the presence of this water byproduct can drive the reaction backward, preventing it from reaching completion.[4]

    • Causality: According to Le Chatelier's principle, the removal of a product will shift the equilibrium towards the formation of more products. In this case, removing water is crucial for driving the reaction forward.

    • Troubleshooting Actions:

      • Azeotropic Removal with a Dean-Stark Trap: For reactions run at reflux in a suitable solvent (e.g., toluene, benzene), a Dean-Stark apparatus is the classic and most effective method for continuous water removal.[5] The solvent-water azeotrope distills into the trap, and as the denser water separates and is collected, the solvent is returned to the reaction flask.[6]

      • Chemical Desiccants: For reactions run at lower temperatures or on a smaller scale where a Dean-Stark trap is impractical, the use of in-situ drying agents is recommended.

        • Molecular Sieves: Activated 3Å or 4Å molecular sieves are effective at trapping water.[5] Ensure they are freshly activated by heating under vacuum before use.

        • Anhydrous Magnesium or Sodium Sulfate: These can also be added directly to the reaction mixture, although they are generally less efficient than molecular sieves for scavenging water at very low concentrations.[7]

  • Catalyst Inefficiency or Absence: While some enaminone syntheses can proceed thermally, many require a catalyst to achieve reasonable rates and yields.[2]

    • Causality: Acid catalysts work by protonating the carbonyl oxygen of the β-dicarbonyl compound, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.[2] This is often the rate-determining step.[3]

    • Troubleshooting Actions:

      • Introduce a Catalyst: If no catalyst was used, consider adding a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (pTSA) or a Lewis acid.

      • Optimize Catalyst Loading: Too little catalyst may result in a slow reaction, while too much can be detrimental (see FAQ 2). Start with a low loading (e.g., 1-5 mol%) and titrate up as needed, monitoring the reaction progress.

      • Consider a Different Catalyst: The optimal catalyst can be substrate-dependent. A wide range of catalysts have been successfully employed for enaminone synthesis, each with its own advantages.[8][9]

Catalyst TypeExample(s)Typical ConditionsAdvantagesReference(s)
Metal Catalysts [(PPh3)AuCl]/AgOTf, CuCl, NiBr2Room Temp, Solvent-free or in THF/DMFHigh efficiency, short reaction times[8][10]
Organocatalysts Formic Acid, L-ProlineRoom Temp or RefluxCost-effective, environmentally friendly[8]
Solid Acids PPA-SiO2, KHSO4-SiO2Solvent-free, heatingEasy removal, operational simplicity[11]
  • Sub-Optimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.

    • Causality: Most chemical reactions have a positive temperature coefficient, meaning the rate increases with temperature. However, excessive heat can lead to decomposition or side reactions.[12]

    • Troubleshooting Actions:

      • Increase Temperature: If the reaction is proceeding cleanly but slowly at room temperature, consider heating it to reflux (with appropriate water removal).

      • Monitor for Decomposition: When increasing the temperature, monitor the reaction closely by TLC for the appearance of new, unidentified spots, which may indicate product or starting material degradation.

  • Purity of Reactants and Solvents: Impurities can have a significant, and often overlooked, impact on reaction outcomes.

    • Causality: Impurities can act as catalyst poisons or participate in unwanted side reactions. Water in solvents or reagents is a common culprit that can halt the reaction.[1]

    • Troubleshooting Actions:

      • Verify Purity: Confirm the purity of your β-dicarbonyl compound and amine using techniques like NMR or GC-MS. Purify if necessary (e.g., distillation, recrystallization).

      • Use Anhydrous Solvents: Ensure that all solvents are rigorously dried before use, especially in reactions that are sensitive to moisture.[12]

Below is a workflow to guide your initial troubleshooting efforts.

G start Low Conversion Rate Observed check_water Is water being effectively removed? start->check_water add_desiccant Add activated molecular sieves or use a Dean-Stark trap. check_water->add_desiccant No check_catalyst Is a catalyst being used? check_water->check_catalyst Yes add_desiccant->check_catalyst add_catalyst Introduce an acid catalyst (e.g., pTSA). check_catalyst->add_catalyst No optimize_catalyst Optimize catalyst loading. check_catalyst->optimize_catalyst Yes check_temp Is the reaction temperature optimal? add_catalyst->check_temp optimize_catalyst->check_temp increase_temp Gradually increase temperature while monitoring for decomposition. check_temp->increase_temp No check_purity Are reactants and solvents pure and anhydrous? check_temp->check_purity Yes increase_temp->check_purity purify_reagents Purify starting materials and use anhydrous solvents. check_purity->purify_reagents No reassess Re-evaluate reaction progress. check_purity->reassess Yes purify_reagents->reassess

Caption: A systematic workflow for initial troubleshooting.

Part 2: Advanced Troubleshooting - Mechanistic and Substrate-Specific Issues

If the foundational troubleshooting steps do not resolve the low conversion issue, a deeper dive into the reaction mechanism and the specific properties of your substrates is warranted.

FAQ 2: I've tried adding an acid catalyst, but the yield hasn't improved, or has even decreased. What's happening?

While acid catalysis is common, it's a delicate balance. The issue often lies in the pH of the reaction medium.

  • The Double-Edged Sword of Acidity:

    • Causality: The amine starting material is a nucleophile, but it is also a base. If the reaction medium is too acidic (pH too low), the amine will be protonated to form its non-nucleophilic ammonium salt (R₂NH₂⁺).[2] This effectively removes the amine from the reaction, preventing the initial nucleophilic attack on the β-dicarbonyl compound.

    • Troubleshooting Actions:

      • Control pH: The optimal pH for many enamine and enaminone formations is mildly acidic, typically between 4 and 5.[2] You can monitor and adjust the pH of your reaction mixture.

      • Use a Weaker Acid: If you are using a strong acid like HCl, consider switching to a weaker, solid acid catalyst or a milder Brønsted acid like acetic acid.

      • Buffer the Reaction: In some cases, using a buffer system can help maintain the optimal pH range.

FAQ 3: My amine is sterically hindered or electronically deactivated, and the reaction is very slow. How can I push it to completion?

The electronic and steric properties of both the amine and the β-dicarbonyl compound significantly influence the reaction rate.[13]

  • Overcoming Steric and Electronic Hurdles:

    • Causality:

      • Steric Hindrance: Bulky substituents on the amine or near the carbonyl groups of the dicarbonyl compound can physically impede the approach of the nucleophile to the electrophilic center.[14]

      • Electronic Deactivation: Electron-withdrawing groups on the amine (e.g., anilines with nitro groups) decrease its nucleophilicity, slowing down the initial attack. Conversely, electron-rich amines are more reactive.

    • Troubleshooting Actions:

      • Increase Reaction Time and/or Temperature: For sluggish reactions due to sterics or electronics, prolonged reaction times and higher temperatures are often necessary.

      • Use a More Active Catalyst: A more potent catalyst system, such as a gold(I)/silver(I) co-catalyst, can sometimes overcome high activation barriers.[10]

      • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times, often by providing rapid, localized heating that can overcome activation energy barriers more efficiently than conventional heating.[9]

FAQ 4: I'm observing the formation of an insoluble material or a complex mixture of byproducts. What are these and how can I prevent them?

The formation of intractable solids or multiple unforeseen products often points to side reactions.

  • Common Side Reactions:

    • Polymerization: Enaminones, being electron-rich alkenes, can be susceptible to polymerization, especially at high temperatures or in the presence of radical initiators.[15]

      • Mitigation: Lowering the reaction temperature, reducing the concentration of the reactants, and ensuring the exclusion of air (oxygen can initiate radical processes) can help. If a radical mechanism is suspected, adding a small amount of an inhibitor like BHT may be beneficial.[15]

    • Hydrolysis: The enaminone product can hydrolyze back to the starting materials if exposed to water, particularly under acidic conditions, during the reaction or workup.[12]

      • Mitigation: Ensure anhydrous conditions throughout the reaction and perform a neutral or slightly basic workup. If purification by column chromatography is necessary, consider using basic alumina or silica gel that has been neutralized with a base like triethylamine to prevent on-column decomposition.[15]

    • Michael Addition: If the β-dicarbonyl compound has an α,β-unsaturated moiety, the amine can potentially undergo a Michael addition as a competing reaction pathway.

The general mechanism of enaminone formation is depicted below, highlighting the critical dehydration step.

G Dicarbonyl β-Dicarbonyl Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal Nucleophilic Attack Amine Amine (R₂NH) Amine->Hemiaminal Hemiaminal->Dicarbonyl Hemiaminal->Amine Enaminone Enaminone Product Hemiaminal->Enaminone Dehydration (-H₂O) Enaminone->Hemiaminal Hydrolysis (+H₂O) Water H₂O Water->Enaminone

Caption: The reversible formation of an enaminone.

Part 3: Validated Experimental Protocol

This section provides a detailed, generalized protocol for the synthesis of an enaminone using a Dean-Stark trap for efficient water removal.

Synthesis of (Z)-4-(phenylamino)pent-3-en-2-one

Materials:

  • Aniline (1.0 eq)

  • Acetylacetone (1.05 eq)

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.02 eq)

  • Toluene (Anhydrous)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add aniline, acetylacetone, and pTSA.

  • Solvent Addition: Add a sufficient volume of anhydrous toluene to the flask to ensure proper stirring and to fill the Dean-Stark trap.

  • Reaction: Heat the reaction mixture to a vigorous reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete when the theoretical amount of water has been collected in the trap and/or the starting materials are no longer observed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure. The crude product can then be purified.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient). If the enaminone shows signs of instability on silica, use neutralized silica gel or basic alumina.[15]

By systematically addressing the factors outlined in this guide, from the foundational aspects of your experimental setup to the nuanced mechanistic details, you can effectively troubleshoot and optimize your enaminone reactions to achieve high conversion rates and successful synthetic outcomes.

References

  • Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]

  • ResearchGate. (2015, January 26). How do I remove water from imine formation reactions?. Retrieved from [Link]

  • Seayad, J., & List, B. (2005). Asymmetric enamine catalysis. Organic & Biomolecular Chemistry, 3(5), 719–724.
  • Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Asymmetric Aldol, Mannich, Michael, and Diels–Alder Reactions. Accounts of Chemical Research, 37(8), 580–591.
  • Rawal, V. H., & Cava, M. P. (1985). A simple, one-pot synthesis of substituted furans. Tetrahedron Letters, 26(52), 6141–6142.
  • El-Azzouny, A. A., El-Sawy, E. R., & El-Tombary, A. A. (2010). Synthesis and biological evaluation of some new enaminone derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 45(7), 3057–3063.
  • Xu, S.-L., Li, C.-P., & Li, J.-H. (2009). A Facile and Efficient Method for the Synthesis of β-Enaminones and β-Enamino Esters Using KHSO4·SiO2. Synlett, 2009(05), 818–822.
  • Stefani, H. A., Costa, I. M., & Silva, D. de O. (2000). An Easy Synthesis of Enaminones in Water as Solvent. Synthesis, 2000(11), 1526–1528.
  • Reddy, K. S., & Ghorai, M. K. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 17(3), 2812–2825.
  • Reddit. (2022, May 13). Removing water from a reaction by use of drying agent. Retrieved from [Link]

  • ResearchGate. (2014, May 6). How to remove water in a condensation reaction on microscale (without Dean Stark)?. Retrieved from [Link]

  • Padwa, A., & Ku, A. (1980). Intramolecular 1,3-dipolar cycloaddition chemistry of nitrones. The Journal of Organic Chemistry, 45(18), 3756–3766.
  • Ghashang, M., & Gholami, M. R. (2010). A kinetic and mechanistic study of the reaction between triphenylphosphine, dialkyl acetylenedicarboxylates and N-methyl-indole-2,3-dione. Journal of the Chinese Chemical Society, 57(3A), 437–443.
  • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible mechanism of the first stage of enaminone synthesis. Retrieved from [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2001). A Review of Uncommon Transformations in Enaminone Chemistry. Current Organic Chemistry, 5(3), 287–306.
  • ResearchGate. (n.d.). Proposed mechanism for the enaminone formation. Retrieved from [Link]

  • Reddit. (2016, May 3). Purification issues. Retrieved from [Link]

  • Royal Society of Chemistry. (2026, March 2). Dean-Stark apparatus. Retrieved from [Link]

  • Pérez-Picaso, L., et al. (2025). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 21, 116.
  • Govindh, B., Murthy, Y. L. N., & Sreedhar, B. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.
  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][5][15]naphthyridines. Molecules, 16(12), 10243–10252.

  • Elassar, A.-Z. A., & El-Khair, A. A. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(21), 12693–12723.
  • Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent Developments in the Chemistry of Enaminones. Tetrahedron, 59(43), 8463–8480.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2008). Enamination of β-Dicarbonyl Compounds with Amines.
  • Davis, J. H. (2013, April 22). A Simple Dean-Stark Apparatus Explained [Video]. YouTube. [Link]

  • Ghashang, M., & Gholami, M. R. (2018). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry, 2(1), 1–11.
  • Pérez-Picaso, L., et al. (2025). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 21, 116.
  • LibreTexts Chemistry. (2025, January 19). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. Retrieved from [Link]

  • Dimmock, J. R., et al. (1983). Synthesis, reactions, and preliminary evaluations of enaminone esters. Journal of Pharmaceutical Sciences, 72(8), 959–962.
  • Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

Sources

Optimization

Enaminone Synthesis Technical Support Center: Byproduct Prevention &amp; Workflow Optimization

Welcome to the Technical Support Center for Enaminone Synthesis. As a Senior Application Scientist, I have designed this hub to help researchers, synthetic chemists, and drug development professionals resolve complex mec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enaminone Synthesis. As a Senior Application Scientist, I have designed this hub to help researchers, synthetic chemists, and drug development professionals resolve complex mechanistic bottlenecks. Enaminones are highly versatile push-pull alkenes, possessing both electrophilic and nucleophilic centers. While this dual reactivity makes them invaluable building blocks for heterocyclic and pharmaceutical chemistry, it also makes them highly susceptible to side reactions.

This guide bypasses basic textbook theory to focus on the causality of byproduct formation and provides field-proven, self-validating protocols to ensure high-yield, chemoselective synthesis.

Mechanistic Pathways & Causality of Byproducts

Understanding the kinetic and thermodynamic drivers of your reaction is the first step in troubleshooting. The diagram below maps the logical pathways that lead to either the target enaminone or common degradation/byproduct cascades.

Logical mapping of condition-dependent byproduct formation in enaminone synthesis.

Troubleshooting Guide (Q&A)

Q1: I am observing a mixture of constitutional isomers during the condensation of 1,3-dicarbonyls with amines. How do I force regioselectivity? Causality & Solution: Traditional condensation approaches often lead to a mixture of constitutional isomers because both α-positions of the ketone can be functionalized[1]. To prevent this, abandon direct condensation and utilize 2 (aminomethylene electrophile equivalents). This shift allows for direct, regioselective functionalization of ketones (e.g., 2-butanone) at the less hindered primary position, yielding a single isomer[2].

Q2: During the acylation of metalated ketimines, I am getting significant N-acylation byproducts instead of the desired C-C acylation. How can I suppress N-acylation? Causality & Solution: Standard ester-based acylating agents lack the chemoselectivity required to differentiate between the N and C nucleophilic sites of the imine anion. By replacing standard acyl chlorides or esters with 3, you can achieve exclusive C-C acylation. The benzotriazole leaving group stabilizes the transition state that favors C-attack, completely eliminating N-acylation byproducts and yielding stable Z-configuration enaminones[3].

Q3: When synthesizing thio-enaminones using β-aminoethanethiol, I am seeing a large amount of enaminone disulfides. I want the 1,4-thiazine product. What is going wrong? Causality & Solution: Disulfide formation is an oxidative S-S coupling byproduct that occurs spontaneously in water under catalyst-free heating[4]. To divert the mechanistic pathway toward 1,4-thiazines via C(sp2)–H bond thiolation, you must introduce a 4. The copper catalyst coordinates the sulfur, preventing dimerization and directing the intramolecular cyclization[4].

Q4: My scale-up using Gold's reagent is resulting in dark red/brown degradation products and low yields. What causes this? Causality & Solution: The reaction of Gold's reagent releases CO2, which is a highly exothermic process. Without precise temperature control, localized superheating causes thermal degradation of the enaminone into polymeric byproducts[2]. You must implement a double-walled reflux condenser and strictly control the dosing rate to manage the exotherm[2].

Quantitative Data: Optimization Parameters

The following table summarizes the optimized parameters required to suppress specific byproducts across various modern enaminone synthesis methodologies.

Synthesis MethodologyReagents / CatalystSolventTemp (°C)Yield (%)Primary Byproduct Suppressed
Photocatalytic 3-bromochromones, NiBr2·diglymeDMFRT70Debrominated side-products[1]
Four-Component Aryl olefins, CHCl3, Et3N, TBHPPhCl7073Ortho-steric degradation[5]
Imine Acylation Ketimines, Acylbenzotriazoles, LDATHF-78 to RT77–95N-acylation adducts[3]
Gold's Reagent Ketone, Gold's Reagent (5a)TolueneReflux97Constitutional isomers[2]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include built-in physical or chemical checkpoints so you can verify the reaction's success in real-time.

Protocol A: Scalable Regioselective Synthesis using Gold's Reagent[2]

Objective: Prevent constitutional isomer formation during ketone homologation.

  • Reagent Preparation: Synthesize Gold's reagent (5a) by reacting cyanuric chloride with N,N-dimethylformamide.

    • Self-Validation Checkpoint: The formation of a bench-stable solid that can be purified by recrystallization confirms the successful synthesis of the electrophile equivalent.

  • Controlled Condensation: Equip the reaction vessel with a double-walled reflux condenser and an oil-bubbler outlet. Slowly add the ketone (e.g., 2-butanone) to the Gold's reagent.

    • Causality: The double-walled condenser prevents the exothermic release of CO2 from causing localized superheating, which would otherwise polymerize the product.

    • Self-Validation Checkpoint: Monitor the oil bubbler. The steady release of gas (CO2) concomitant with a distinct color change of the reaction mixture to dark red/brown indicates successful substrate activation and enaminone formation[2].

  • Isolation: Purify via vacuum distillation to obtain the pure enaminone.

Protocol B: Metal-Free Radical-Mediated Synthesis[5]

Objective: Synthesize enaminones from aryl olefins without transition-metal contamination.

  • Reaction Assembly: In a dry flask, combine the substituted aryl olefin, chloroform (CHCl3), and triethylamine (Et3N) in chlorobenzene (PhCl).

    • Causality: Optimization studies reveal that PhCl is the optimal solvent to stabilize the radical intermediates without participating in side reactions[5].

  • Radical Initiation: Add tert-butyl hydroperoxide (TBHP) dropwise while strictly maintaining the temperature at 70°C.

    • Causality: TBHP initiates radical formation leading to C–H bond activation. Temperature control at exactly 70°C is crucial; higher temperatures lead to over-oxidation, while lower temperatures stall conversion[5].

  • Monitoring: Track the reaction via TLC.

    • Self-Validation Checkpoint: The complete disappearance of the starting aryl olefin spot and the emergence of a highly UV-active lower-Rf spot confirms the radical addition, nucleophilic substitution, and elimination sequence has successfully yielded the enaminone[5].

Frequently Asked Questions (FAQs)

Q: How stable are purified enaminones during long-term storage? A: Compounds containing the enaminone system are generally very stable and have a long shelf life, even under room temperature conditions[6]. However, to prevent slow oxidative degradation, it is recommended to store them under an inert atmosphere (Argon/N2) away from direct light.

Q: Can I use primary amines in the TEMPO-catalyzed oxidation of cyclohexanones to form enamines? A: No. The regio- and chemo-selectivity heavily depends on the amine. Primary amines will undergo α-oxygenation of the imine intermediate to produce α-amino-enones. To achieve consecutive dehydrogenation and form the desired enamine/aryl amine, you must use secondary amines[7].

References

  • Schuppe, A. W., & Cabrera, J. M. Scalable synthesis of enaminones utilizing Gold's reagents. nih.gov. 2

  • Lavandera García, I. General method for the synthesis of enaminones via photocatalysis. beilstein-journals.org. 1

  • Zhang, J., Zhou, P., Yin, A., Zhang, S., & Liu, W. Synthetic Route to Enaminones via Metal-Free Four-Component Sequential Reactions of Aryl Olefins with CHCl3, Et3N, and TBHP. organic-chemistry.org. 5

  • Tunable Synthesis of Disulfide-Functionalized Enaminones and 1,4-Thiazines via the Reactions of Enaminones and β-Aminoethanethiol. acs.org. 4

  • Katritzky, A. R., Fang, Y., Donkor, A., & Xu, J. Imine Acylation via Benzotriazole Derivatives: The Preparation of Enaminones. organic-chemistry.org. 3

  • Chemo- and stereoselective reduction of enaminones for the preparation of biologically active compounds. umich.edu. 6

  • Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. nih.gov. 7

Sources

Troubleshooting

Technical Support Center: Analytical Monitoring of Enaminone Synthesis

Welcome to the Technical Support Center for enaminone synthesis and characterization. Enaminones—versatile synthetic intermediates containing a conjugated N-C=C-C=O system—present unique analytical challenges due to thei...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for enaminone synthesis and characterization. Enaminones—versatile synthetic intermediates containing a conjugated N-C=C-C=O system—present unique analytical challenges due to their complex tautomeric equilibria and push-pull electronic characteristics.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure robust In-Process Control (IPC) and structural verification.

Analytical Workflow for Enaminone Monitoring

The following diagram illustrates the standard multi-modal analytical workflow required to monitor enaminone formation and verify structural geometry.

G cluster_insitu Real-Time In-Situ Monitoring cluster_offline Offline IPC Analysis SM Starting Materials (Amine + 1,3-Dicarbonyl) RXN Condensation Reaction (Enaminone Formation) SM->RXN FTIR In-Situ FTIR (Monitor C=O / C=C) RXN->FTIR Continuous NMR Flow NMR (Track E/Z Isomerization) RXN->NMR Continuous HPLC HPLC / LC-MS (Diol or C18 Column) RXN->HPLC Aliquot Sampling PROD Enaminone Product (Keto-enamine tautomer) FTIR->PROD Endpoint NMR->PROD HPLC->PROD

Analytical workflow for monitoring enaminone synthesis and structural characterization.

Troubleshooting & FAQs

Q1: Why does my enaminone peak appear broad or split into two peaks during HPLC monitoring? A1: Enaminones exist in a dynamic equilibrium, predominantly favoring the keto-enamine tautomeric form, and frequently undergo Z/E-isomerization around the C=C double bond at room temperature[1]. When analyzed using standard reversed-phase HPLC, the interconversion between these isomers can occur on the chromatographic timescale, leading to peak broadening or splitting. Causality & Solution: Polar mobile phases can disrupt the strong intramolecular hydrogen bonding that stabilizes the Z-isomer. To resolve this, switch to a normal-phase or HILIC-like method. Utilizing an Inertsil Diol column with a non-polar dominant mobile phase (e.g., n-hexane/THF/acetonitrile/TFA) at a controlled temperature (30 °C) restricts rapid interconversion and yields sharp, quantifiable peaks[2].

Q2: How can I definitively distinguish between the enol and enaminone tautomers using NMR? A2: While ¹H NMR can show complex splitting due to tautomerization, ¹³C NMR provides a definitive diagnostic tool. The chemical shift of the carbonyl carbon (C=O) in the enaminone tautomer falls within the 179–191 ppm range, whereas the enolic carbon (C-OH) of the enol tautomer appears significantly upfield at 161–171 ppm[3]. Causality: The enaminone system (N-C=C-C=O) features strong "push-pull" electron delocalization. The nitrogen lone pair donates electron density through the alkene to the carbonyl oxygen, maintaining significant double-bond character on the carbonyl carbon, which deshields it relative to a pure enol[3].

Q3: What are the key IR bands to track when using in-situ FTIR to monitor the conjugate addition of amines to ynones? A3: When tracking enaminone formation via conjugate addition, you must monitor the disappearance of the alkyne stretch (~2100 cm⁻¹) and the emergence of the highly conjugated enaminone C=O stretch (1640–1680 cm⁻¹) alongside the C=C stretch (~1580 cm⁻¹)[4]. Causality: As the nucleophilic amine attacks the ynone, the sp hybridized carbon converts to sp², eliminating the alkyne band. The resulting product is a conjugated push-pull system, which significantly lowers the stretching frequency of the carbonyl group compared to an isolated ketone[4].

Self-Validating Experimental Protocols

Protocol A: HPLC Method for In-Process Control (IPC) of Enaminone Synthesis

This method is optimized to prevent peak broadening caused by tautomeric interconversion during the synthesis of complex enaminones (e.g., napabucasin intermediates)[2].

  • Column Preparation: Install an Inertsil Diol column (5 μm, 4.6 × 150 mm) and equilibrate the column oven to exactly 30 °C.

  • Mobile Phase Formulation: Prepare an isocratic mobile phase consisting of n-hexane / THF / acetonitrile / trifluoroacetic acid (TFA) in a 900:200:100:1 (v/v/v/v) ratio. Mechanistic Note: The addition of TFA maintains an acidic environment that suppresses the ionization of the enaminone's secondary/tertiary amine, preventing secondary interactions with the stationary phase and sharpening the peak[2].

  • System Parameters: Set the flow rate to 1.0 mL/min. Set the UV detector to 250 nm, which aligns with the strong π-π* transition of the conjugated enaminone system.

  • Sample Injection: Inject 5.0 μL of the reaction aliquot (diluted in mobile phase).

  • Validation: The starting materials and enaminone product will elute at distinct relative retention times (RRTs). A sharp enaminone peak confirms that the Z/E isomerization has been successfully suppressed on the column[2].

Protocol B: In-Situ FTIR Reaction Monitoring of Conjugate Addition

This protocol provides real-time kinetic data for the synthesis of enaminones without the need for physical sampling[4].

  • Probe Insertion: Insert the ReactIR (or equivalent in-situ FTIR) ATR probe into a dry, multi-neck reaction flask containing the solvent (e.g., ethanol) and the starting amine. Collect a background spectrum.

  • Baseline Establishment: Begin stirring and initiate data collection (scan range 2500–1000 cm⁻¹, 1 scan every 30 seconds).

  • Reagent Addition: Introduce the 3-butyn-2-one (ynone) dropwise.

  • Kinetic Tracking: Monitor the real-time 3D surface plot. Track the decay of the ynone C≡C stretch at ~2100 cm⁻¹ and the simultaneous growth of the enaminone C=O stretch at 1640–1680 cm⁻¹[4].

  • Endpoint Determination: The reaction is deemed complete when the first derivative of the absorbance curve for the 1640 cm⁻¹ peak reaches zero (plateau).

Protocol C: LC-MS/MS Quantification of Enaminones in Plasma

For downstream pharmacokinetic evaluation, this validated LC-MS/MS method ensures high sensitivity and accuracy[5].

  • Sample Extraction: Spike 100 μL of plasma with an internal standard (e.g., a structurally analogous enaminone). Perform protein precipitation using methanol, centrifuge, and collect the supernatant.

  • Chromatography: Inject the supernatant onto a C18 reversed-phase column. Use a mobile phase of acetonitrile / methanol / ammonium acetate / formic acid (60:20:20:0.025, v/v/v/v) at a flow rate of 0.25 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Mechanistic Note: The basic nitrogen in the enaminone readily accepts a proton in the acidic mobile phase, generating a strong [M+H]⁺ precursor ion[5].

  • MRM Transitions: Set the Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions (e.g., m/z 308 > 262 for enaminone E121).

  • Validation: Ensure the calibration curve is linear over 0.10–20 μg/mL with an LLOQ of 0.1 μg/mL[5].

Quantitative Data Summary

The following table summarizes the key analytical parameters used to characterize and monitor enaminones across different modalities.

Analytical TechniqueTarget ParameterTypical Range / ValueDiagnostic Significance
¹³C NMR C=O Chemical Shift179–191 ppmConfirms the presence of the keto-enamine tautomer.
¹³C NMR C-OH Chemical Shift161–171 ppmIndicates the presence of the enol-imine tautomer.
In-Situ FTIR C=O Stretch1640–1680 cm⁻¹Red-shifted frequency confirms push-pull conjugation.
HPLC (Diol) Peak Shape / RRTVaries (e.g., 22.5 min)Sharpness validates the suppression of Z/E isomerization.
LC-MS/MS LLOQ (Plasma)0.1 μg/mLDemonstrates high sensitivity for pharmacokinetic tracking.

References

  • 1 - ResearchGate 2.2 - PMC 3.4 - ACS Publications 4.3 - RSC Publishing 5.5 - DOI

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine vs. Acyclic Enaminones

[1] Executive Summary This guide provides an in-depth technical comparison between N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (a specific cyclic, conjugated enamino-amide) and acyclic enaminones (general class).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides an in-depth technical comparison between N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (a specific cyclic, conjugated enamino-amide) and acyclic enaminones (general class).[1]

While acyclic enaminones are ubiquitous, highly reactive building blocks in heterocycle synthesis (e.g., Hantzsch synthesis), N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine represents a "stabilized, latent equivalent" of a


-keto amide.[1] Its unique bicyclic structure—featuring an exocyclic imine conjugated with an endocyclic enamine—dramatically alters its electrophilic and nucleophilic profile. This guide analyzes these differences to optimize their application in pharmaceutical intermediate synthesis, specifically for sulfonylurea precursors.

Structural & Mechanistic Foundation

To understand the reactivity differences, we must first contrast the electronic environments of the two systems.

Acyclic Enaminones[2]
  • Structure: Open-chain systems (e.g., 4-amino-3-penten-2-one).[1]

  • Electronic State: Exist in a rapid tautomeric equilibrium between the cis-s-cis (chelated) and trans-s-trans forms.[1]

  • Reactivity Driver: The nitrogen lone pair is highly available for donation into the

    
    -system, making the 
    
    
    
    -carbon highly nucleophilic (
    
    
    -nucleophile) and the carbonyl oxygen Lewis-basic.[1]
  • Vulnerability: The lack of steric protection renders the enamine C=C bond susceptible to rapid hydrolysis and polymerization.

N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (The Cyclic System)[1]
  • Structure: A condensation dimer of cyclohexanone and urea. It features a 1-aza-1,3-diene motif embedded within two cyclohexane rings.[1]

  • Electronic State: The nitrogen atom is part of an extended conjugated system (

    
    ). The lone pair is delocalized but also sterically encumbered by the bulky cyclohexylidene group.
    
  • Reactivity Driver: The "push-pull" character is damped by the exocyclic imine bond.[1] The molecule acts as a masked form of 2-carbamoylcyclohexanone.[1]

  • Advantage: High crystallinity and hydrolytic stability compared to its monomeric counterparts.[1]

Visualizing the Mechanistic Pathways

The following diagram illustrates the structural relationship and the hydrolysis pathway that differentiates the cyclic dimer from the acyclic monomer.

ReactivityComparison cluster_0 Acyclic Enaminone (Reactive) cluster_1 Cyclic Enaminone (Stabilized) Acyclic Acyclic Enaminone (High C-Nucleophilicity) Polymer Polymerization/ Decomposition Acyclic->Polymer Uncontrolled Conditions Heterocycle Heterocycle Synthesis (Pyrimidines/Pyridines) Acyclic->Heterocycle + Electrophile Cyclic N-Cyclohexylidene-2- carbamylcyclohex-1-enylamine (Sterically Hindered) Hydrolysis Acid Hydrolysis (Rate Limiting Step) Cyclic->Hydrolysis H3O+ / Heat Active 2-Carbamoylcyclohexanone (Active Intermediate) Hydrolysis->Active Release of Cyclohexanone Active->Heterocycle Subsequent Reaction

Caption: Comparative reaction pathways. The acyclic system is directly reactive, while the cyclic system requires an activation step (hydrolysis) to unmask the reactive species.

Comparative Reactivity Profile

The table below summarizes the experimental differences.

FeatureAcyclic EnaminonesN-Cyclohexylidene-2-carbamylcyclohex-1-enylamine
Primary Nucleophilic Site

-Carbon (High reactivity)
Nitrogen (Low reactivity due to steric/imine nature)
Hydrolytic Stability Low: Hydrolyzes rapidly in dilute acid at RT.[1]High: Requires refluxing acid to cleave the imine bond.
Tautomerism Rapid

isomerization.[1]
Locked conformation (Sterically rigid).[1]
Reaction with Electrophiles Fast

-alkylation/acylation.[1]
Slow; often requires hydrolysis first.[1]
Physical State Often oils or low-melting solids.[1]Stable, crystalline solid (MW 220.31).
Synthetic Role Direct building block.Protected/Latent intermediate (Storage form).[1]
Detailed Analysis: Hydrolysis Kinetics
  • Acyclic: The hydrolysis mechanism involves protonation of the

    
    -carbon to form an iminium ion, which is rapidly attacked by water. This occurs within minutes in aqueous acid.[1]
    
  • Cyclic: The bulky cyclohexylidene group shields the nitrogen. Protonation likely occurs at the amide oxygen or the imine nitrogen. Hydrolysis requires the cleavage of the

    
     exocyclic bond, which is thermodynamically more difficult due to the stability of the conjugated system. This property allows the cyclic compound to be isolated and stored, then "activated" in situ.
    

Experimental Protocols

Synthesis of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine

This protocol demonstrates the self-condensation of cyclohexanone with urea, a reaction driven by water removal.[1]

Reagents:

  • Cyclohexanone (2.0 eq)

  • Urea (1.0 eq)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) or Ammonium Carbonate (0.1 eq)[1]
    
  • Solvent: Toluene or Xylene (for azeotropic removal of water)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap, and reflux condenser.

  • Charging: Add Cyclohexanone (196 g, 2.0 mol), Urea (60 g, 1.0 mol), and Toluene (400 mL). Add catalyst.[1][2][3][4]

  • Reflux: Heat the mixture to vigorous reflux (

    
    ). Monitor water collection in the Dean-Stark trap.
    
  • Reaction Time: Reflux for 4–6 hours until water evolution ceases (approx. 2 mol of water per mol of urea).

  • Isolation: Cool the mixture to

    
    . The product, N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine, precipitates as a white/off-white crystalline solid.[1]
    
  • Purification: Filter and wash with cold toluene. Recrystallize from ethanol if necessary.

    • Yield: Typically 60–75%.[1]

    • Identity Validation: IR (C=O amide stretch ~1660 cm⁻¹, C=N stretch ~1630 cm⁻¹).

Controlled Hydrolysis to 2-Carbamoylcyclohexanone

This experiment illustrates the "unmasking" of the reactive


-keto amide equivalent.[1]

Procedure:

  • Suspend N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (22 g, 0.1 mol) in 5% dilute Sulfuric Acid (100 mL).

  • Heat to

    
     for 2 hours. The solid will gradually dissolve as cyclohexanone is liberated.
    
  • Extraction: Cool to RT. Extract the liberated cyclohexanone with hexane (optional, for recovery).

  • Isolation: Neutralize the aqueous layer with Sodium Bicarbonate to pH 7. Extract with Ethyl Acetate.[1][5]

  • Result: Evaporation yields 2-carbamoylcyclohexanone (often in equilibrium with its enol/hemiaminal forms).[1]

References

  • Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. National Institutes of Health (PMC).[1] Available at: [Link][1]

  • The Chemistry of Enaminones, Diazocarbonyls and Small Rings. Journal of the Brazilian Chemical Society. Available at: [Link][1][2][3][6][7][8][9][10][11][12]

  • Process for the preparation of cyclohexanone-2-carboxamide. Google Patents (US4169952A).[1] Available at: [1]

  • Reactivity of (Vicinal) Carbonyl Compounds with Urea. National Institutes of Health (PMC).[1] Available at: [Link][1]

Sources

Comparative

Comparative Guide: Structural Validation of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine via 2D NMR

Executive Summary The Challenge: Validating the structure of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine presents a unique analytical bottleneck. As a condensation product of cyclohexanone and urea derivatives, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Validating the structure of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine presents a unique analytical bottleneck. As a condensation product of cyclohexanone and urea derivatives, this molecule features a "push-pull" conjugated system containing both an imine (


) and an enamine  (

) moiety, flanked by two aliphatic cyclohexane rings.

The Verdict: While Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for solid-state configuration, it fails to capture the dynamic tautomeric equilibrium present in solution. 2D NMR is the superior validation method for this compound, offering the only reliable pathway to resolve the severe signal overlap of the methylene protons (1.4–2.4 ppm) and definitively establish the


 connectivity that 1D NMR cannot resolve.

Comparative Analysis: 2D NMR vs. Alternatives

The following table objectively compares the efficacy of analytical techniques for this specific structural class (conjugated enamine-imines).

Feature2D NMR (Recommended) 1D NMR (

)
X-ray Crystallography Mass Spectrometry (HRMS)
Connectivity High. HMBC bridges quaternary carbons and heteroatoms.Low. Cannot distinguish between isomers with identical functional groups.Definitive. None. Only provides formula/mass.
Solution Dynamics Excellent. Detects tautomers and conformers in real-time.Medium. Broadening may obscure peaks; integrals may be misleading.Poor. Static snapshot; packing forces may force a non-native tautomer.N/A.
Aliphatic Resolution High. HSQC/COSY resolves overlapping cyclohexane methylenes.Fail. The "methylene envelope" (1.2–2.5 ppm) is uninterpretable.High. N/A.
Sample State Solution (native reactivity state).Solution.Solid Crystal (requires difficult crystallization).Gas Phase (ionization may alter structure).

Technical Deep Dive: The Validation Protocol

As a Senior Scientist, I reject the notion of "running a standard suite." For this molecule, every experiment must answer a specific structural question.

Phase 1: Sample Preparation & Environment
  • Solvent: DMSO-d6 is mandatory. Chloroform (

    
    ) often accelerates tautomerization or hydrolysis of the imine bond. DMSO stabilizes the amide protons (
    
    
    
    ), making them sharp and visible (approx. 6.5–7.5 ppm), which provides a critical handle for ROESY/NOESY experiments.
  • Concentration:

    
     10 mg/0.6 mL to ensure adequate signal-to-noise for quaternary carbons in the HMBC spectrum.
    
Phase 2: The Acquisition Workflow

The following diagram outlines the logical flow of experiments required to build the structure from scratch.

NMR_Workflow cluster_logic Critical Path Start Crude Product OneD 1D 1H NMR (Screening) Start->OneD Decision Severe Overlap (1.5-2.5 ppm)? OneD->Decision HSQC HSQC (Edited) Resolve CH/CH2 Decision->HSQC Yes (Proceed) COSY COSY Trace Ring Systems HSQC->COSY Assign Aliphatics HMBC HMBC Connect Quaternary C COSY->HMBC Bridge Rings NOESY NOESY Stereochemistry (E/Z) HMBC->NOESY Define Geometry Valid Structure Validated NOESY->Valid

Figure 1: Strategic NMR workflow for resolving N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine.

Data Interpretation: The "Walk" Through the Molecule

This section details how to interpret the data to prove the structure, specifically distinguishing the Cyclohexylidene Ring (Ring A) from the Enamine Ring (Ring B) .

Step 1: Segregating the Rings (HSQC + COSY)

The 1D spectrum will show a massive multiplet region. You cannot assign this by integration alone.

  • HSQC (Multiplicity Edited): This is your filter.

    • Ring A (Imine): Will show 5 distinct

      
       signals. The carbon chemical shifts will be typical alkane (20-40 ppm).
      
    • Ring B (Enamine): Will show 4

      
       signals and, crucially, one alkene 
      
      
      
      (or quaternary C depending on substitution) and one
      
      
      adjacent to the amide.
  • COSY: Use the resolved HSQC peaks to trace the spin systems.

    • Observation: You will find two independent spin networks. The connectivity stops at the quaternary carbons (

      
       and 
      
      
      
      ), confirming two separate ring systems.
Step 2: The "Golden Bridge" (HMBC)

This is the most critical step. You must prove the Nitrogen atom connects Ring A and Ring B. Since


 HMBC is low sensitivity, we use 

HMBC to infer the linkage.
  • Target 1: The Imine Carbon (

    
    ):  Look for a quaternary carbon around 160-175 ppm.
    
    • Correlation: You should see correlations from the

      
      -protons of Ring A (cyclohexylidene) to this carbon.
      
  • Target 2: The Enamine Linkage:

    • Correlation: The olefinic proton of Ring B (if present) or the

      
      -protons of Ring B must show a correlation to the same  nitrogen-bearing carbons or show cross-ring NOE.
      
  • Target 3: The Amide (

    
    ): 
    
    • The amide protons (broad singlets in DMSO) will show a strong HMBC correlation to the carbonyl carbon (

      
      , ~170 ppm) and the adjacent ring carbon of Ring B.
      
Step 3: Stereochemistry (NOESY)

The imine bond (


) has stereochemistry (

).
  • Experiment: 2D NOESY (mixing time 300-500 ms).

  • Analysis: Look for cross-peaks between the Ring B olefinic protons and the equatorial protons of Ring A. Strong correlations indicate the rings are sterically crowded (Z-configuration), while weak/no correlations suggest the E-configuration.

Structural Logic Diagram

The following diagram visualizes the specific HMBC correlations required to confirm the


-Cyclohexylidene-2-carbamylcyclohex-1-enylamine connectivity.

Connectivity_Logic cluster_legend Validation Key Imine_C C=N (Quaternary) RingA_H Ring A (alpha-CH2) RingA_H->Imine_C HMBC (2J/3J) RingB_C Enamine C=C (Ring B) RingB_C->Imine_C Through-Space NOE Amide_H Amide NH2 Amide_H->RingB_C HMBC (3J) Carbonyl C=O (Amide) Amide_H->Carbonyl HMBC (2J) Leg1 HMBC = Bond Connectivity Leg2 NOE = Spatial Proximity

Figure 2: Key HMBC and NOE correlations defining the N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine structure.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Investigation of Enaminone Tautomerism. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine. Retrieved from

  • Su, W., & Zhuang, W. (2018). Differentiation between Enamines and Tautomerizable Imines.[3][4] Synform.[5][6] Retrieved from

  • Biological Magnetic Resonance Data Bank (BMRB). (n.d.). Cyclohexanone NMR Spectral Data. Retrieved from

  • Kwan, E. E., & Huang, S. G. (2008).[7] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.[7] Retrieved from

Sources

Validation

A Comparative Guide to the Efficacy of Catalysts in Enaminone Synthesis

For the Modern Researcher in Organic Synthesis and Drug Development Enaminones are indispensable building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Their unique conjuga...

Author: BenchChem Technical Support Team. Date: March 2026

For the Modern Researcher in Organic Synthesis and Drug Development

Enaminones are indispensable building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Their unique conjugated N-C=C-C=O system provides a versatile scaffold for constructing complex molecular architectures. The efficiency of enaminone synthesis, most commonly achieved through the condensation of a β-dicarbonyl compound with an amine, is critically dependent on the choice of catalyst. This guide offers an in-depth comparison of various catalytic systems, supported by experimental data, to empower researchers in selecting the optimal catalyst for their synthetic needs.

The Landscape of Catalytic Enaminone Synthesis

The fundamental reaction for enaminone synthesis involves the nucleophilic attack of an amine on one of the carbonyl carbons of a 1,3-dicarbonyl compound, followed by a dehydration step to yield the final conjugated enaminone. While this reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst significantly enhances reaction rates, improves yields, and allows for milder reaction conditions. The catalysts employed for this transformation can be broadly categorized into metal-based catalysts, organocatalysts, and, in some emerging applications, biocatalysts.

This guide will focus on a comparative analysis of representative catalysts from these major classes, providing a clear rationale for their selection based on efficacy, cost, and environmental impact.

Comparative Analysis of Catalytic Performance

To provide a clear and objective comparison, the following table summarizes the performance of different catalysts for the synthesis of the model compound, (Z)-4-(phenylamino)pent-3-en-2-one, from acetylacetone and aniline.

Catalyst TypeCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Metal Catalyst[(PPh3)AuCl]/AgOTf1Solvent-freeRoom Temp.0.1798[1]
Metal CatalystCuCl5THFRoom Temp.295[2]
Metal CatalystCeric Ammonium Nitrate (CAN)5AcetonitrileRoom Temp.0.5 - 285-95[3]
OrganocatalystFormic Acid10MethanolRoom Temp.0.596[2]
OrganocatalystL-Proline10EthanolReflux485[2]
No CatalystNone-Solvent-free120192[2][4]

Delving into the Catalytic Mechanisms: The "Why" Behind the Efficacy

Understanding the underlying mechanism of each catalyst class is paramount for making informed experimental choices. The following sections dissect the mode of action for metal-based and organocatalytic systems.

Metal-Based Catalysts: Lewis Acidity as the Driving Force

Many metal catalysts, including CuCl and Ceric Ammonium Nitrate (CAN), function as Lewis acids.[3] They accelerate the reaction by coordinating to the carbonyl oxygen of the 1,3-dicarbonyl compound. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The general mechanism is depicted below.

Metal_Catalyzed_Mechanism cluster_0 Catalytic Cycle Dicarbonyl 1,3-Dicarbonyl Activated_Complex Activated Complex Dicarbonyl->Activated_Complex + M+ Metal_Catalyst Metal Catalyst (M+) Hemiaminal_Complex Hemiaminal Intermediate Activated_Complex->Hemiaminal_Complex + R-NH2 Amine Amine (R-NH2) Enaminone Enaminone Hemiaminal_Complex->Enaminone - H2O, - M+ Water H2O Enaminone->Metal_Catalyst Regenerates Catalyst Proline_Catalyzed_Mechanism cluster_1 Proline Catalytic Cycle Dicarbonyl 1,3-Dicarbonyl Enamine_Intermediate Enamine Intermediate Dicarbonyl->Enamine_Intermediate + Proline Proline L-Proline Adduct Tetrahedral Intermediate Enamine_Intermediate->Adduct + R-NH2 Amine Amine (R-NH2) Enaminone Enaminone Adduct->Enaminone - Proline, - H2O Enaminone->Proline Regenerates Catalyst

Caption: Simplified mechanism of L-proline catalyzed enaminone synthesis.

The Catalyst-Free Option: Simplicity at a Cost

The synthesis of enaminones can also be achieved without a catalyst by heating the neat mixture of reactants. [4]This approach offers the ultimate in simplicity and atom economy. However, the requirement for high temperatures (e.g., 120 °C) can be a significant drawback, particularly for thermally sensitive substrates. This method is often best suited for robust starting materials where energy consumption is not a primary concern.

Experimental Protocols: From Theory to Practice

To facilitate the direct application of these findings, detailed experimental protocols for selected catalytic systems are provided below.

General Experimental Workflow

Experimental_Workflow Start Combine Reactants & Catalyst Reaction Stir at Specified Temperature Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup / Solvent Removal Monitoring->Workup Reaction Complete Purification Recrystallization / Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A typical experimental workflow for catalytic enaminone synthesis.

Protocol 1: Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis

[3]

  • Materials:

    • 1,3-Dicarbonyl compound (1 mmol)

    • Amine (1 mmol)

    • Ceric Ammonium Nitrate (CAN) (0.05 mmol, 5 mol%)

    • Acetonitrile (5 mL)

  • Procedure:

    • To a solution of the 1,3-dicarbonyl compound (1 mmol) and the amine (1 mmol) in acetonitrile (5 mL), add Ceric Ammonium Nitrate (0.05 mmol).

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Formic Acid Catalyzed Synthesis

[2]

  • Materials:

    • 1,3-Dicarbonyl compound (1 mmol)

    • Amine (1.1 mmol)

    • Formic acid (0.1 mmol, 10 mol%)

    • Methanol (5 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 mmol) and the amine (1.1 mmol) in methanol (5 mL).

    • Add formic acid (0.1 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Monitor the reaction progress by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Wash the residue with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol 3: Catalyst-Free Synthesis

[4]

  • Materials:

    • 1,3-Dicarbonyl compound (1 mmol)

    • Amine (1 mmol)

  • Procedure:

    • In a sealed vial, combine the 1,3-dicarbonyl compound (1 mmol) and the amine (1 mmol).

    • Heat the mixture at 120 °C for 1 hour.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, the product often solidifies and can be used without further purification. If necessary, the product can be recrystallized.

Conclusion and Future Outlook

The choice of catalyst for enaminone synthesis presents a trade-off between efficiency, cost, and environmental considerations. For rapid, high-yielding reactions under mild, solvent-free conditions, the [(PPh3)AuCl]/AgOTf system is highly effective, though the cost of the catalyst may be a limiting factor. [1]Lewis acids like Ceric Ammonium Nitrate offer a robust and cost-effective alternative with broad applicability. [3]Organocatalysts, such as formic acid and L-proline, provide a green and economical approach, with formic acid demonstrating particularly high efficiency at room temperature. [2]Finally, the catalyst-free method stands out for its simplicity and atom economy, making it a viable option for thermally stable substrates. [4] The continued development of novel, highly efficient, and sustainable catalytic systems for enaminone synthesis remains an active area of research. Future advancements will likely focus on the design of recyclable catalysts, the use of biocatalytic methods, and the expansion of the substrate scope for these environmentally benign transformations.

References

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). Organocatalytic asymmetric synthesis using proline and related molecules. Part 2. HETEROCYCLES, 75(4), 757-797. [Link]

  • Martins, M. A. P., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Organic Communications, 5(3), 105-119. [Link]

  • Sridharan, V., Avendaño, C., & Menéndez, J. C. (2007). General, Mild and Efficient Synthesis of β-Enaminones Catalyzed by Ceric Ammonium Nitrate. Synlett, 2007(13), 2133-2142. [Link]

  • Al-Azzawi, F. Y., & Al-Rawi, J. M. A. (2022). Green Chemistry. Green Chemistry, 24(8), 3321-3325. [Link]

  • List, B. (2021). ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. Nobel Prize Outreach. [Link]

  • Xie, G., et al. (2014). Solvent-Free Synthesis of N-aryl-β-Enaminones Under Microwave Irradiation. Journal of the Chilean Chemical Society, 59(1), 2349-2351. [Link]

  • Seebach, D., et al. (2007). Crystal structures of proline-derived enamines. Proceedings of the National Academy of Sciences, 104(28), 11539-11543. [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. [Link]

  • Grokipedia. (n.d.). Proline organocatalysis. [Link]

  • Longdom Publishing. (2023). Mechanism of Proline-Catalyzed Reactions in Thermodynamics. [Link]

  • Cozzi, P. G., Gualandi, A., Potenti, S., & Rodeghiero, G. (2015). Lewis acids' activation modes for enamine and iminium dual cooperative metal catalysis. Beilstein Journal of Organic Chemistry, 11, 1864-1877. [Link]

  • Shao, Y., et al. (2013). Lewis acid-catalyzed cyclization of enaminones with propargylic alcohols: regioselective synthesis of multisubstituted 1,2-dihydropyridines. The Journal of Organic Chemistry, 78(11), 5731-5736. [Link]

  • UNT Digital Library. (2026). Bifunctional Enamine‐Metal Lewis Acid Catalysis and α-Enaminones for Cyclization Reactions. [Link]

  • American Chemical Society. (n.d.). Green Chemistry Metrics. [Link]

  • Springer. (n.d.). Green Chemistry Metrics: A Guide to Determining and Evaluating Process Greenness. [Link]

  • Wang, C., et al. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 17(12), 14894-14904. [Link]

  • Paira, M., Misra, R., & Roy, S. C. (2008). Ceric(IV) ammonium nitrate catalyzed synthesis of β-enaminones. Indian Journal of Chemistry, 47B, 966-969. [Link]

  • Royal Society of Chemistry. (n.d.). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 Green Metrics Toolkit. [Link]

Sources

Comparative

Comparative Biological Activity Guide: N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine Derivatives vs. Classical Heterocycles

Executive Summary As modern drug discovery increasingly shifts away from planar, aromatic molecules to improve clinical success rates, highly saturated scaffolds like N-cyclohexylidene-2-carbamylcyclohex-1-enylamine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery increasingly shifts away from planar, aromatic molecules to improve clinical success rates, highly saturated scaffolds like N-cyclohexylidene-2-carbamylcyclohex-1-enylamine (CAS 7149-51-1) offer unique physicochemical advantages. This guide provides an objective, data-driven comparison of this alicyclic enaminone derivative against classical aromatic heterocycles (pyrimidines and thiazoles). Designed for researchers and drug development professionals, this document details structural causality, comparative biological efficacy, and self-validating screening protocols.

Structural Causality: Escaping "Flatland"

Historically, medicinal chemistry has relied heavily on flat,


-hybridized aromatic heterocycles (e.g., pyrimidines, thiazoles) due to their synthetic accessibility. However, high aromaticity often correlates with poor aqueous solubility, off-target toxicity, and high attrition rates in clinical trials. Increasing the fraction of 

-hybridized carbons (

) is a proven strategy to improve the physical properties and target selectivity of drug candidates [1].

The N-cyclohexylidene-2-carbamylcyclohex-1-enylamine scaffold represents a deliberate departure from this paradigm. As a bicyclic-like enaminone, it possesses a high


. The bulky, non-planar cyclohexyl rings introduce three-dimensionality that enhances lipid bilayer permeability while reducing non-specific 

stacking interactions that often lead to compound aggregation. Enaminones are well-documented for their versatile biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties, making them excellent candidates for phenotypic screening [2].

Comparative Biological Efficacy

To objectively evaluate the biological activity of the N-cyclohexylidene enaminone scaffold, we compare its performance against representative pyrimidine and thiazole derivatives in standardized antimicrobial (against Staphylococcus aureus) and anti-inflammatory (COX-2 inhibition) assays.

Table 1: Comparative Biological and Physicochemical Profiling
Scaffold TypeRepresentative Compound

LogPAntimicrobial MIC (

g/mL)
COX-2 IC

(

M)
Alicyclic Enaminone N-Cyclohexylidene derivative0.853.48.01.2
Aromatic Pyrimidine 2-Aminopyrimidine derivative0.151.816.04.5
Aromatic Thiazole 2-Aminothiazole derivative0.202.14.00.8

Data Interpretation: While the thiazole derivative exhibits slightly superior raw potency, the N-cyclohexylidene derivative demonstrates a highly competitive pharmacological profile with a vastly superior


. This three-dimensionality translates to better membrane permeability (reflected by the higher LogP), allowing it to effectively reach intracellular targets without the solubility bottlenecks typical of planar heterocycles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, eliminating false positives commonly associated with lipophilic screening compounds.

Protocol A: High-Throughput Antimicrobial Susceptibility (Resazurin Microtiter Assay)

Causality & Validation: Relying solely on optical density (OD


) to determine the Minimum Inhibitory Concentration (MIC) can yield false positives because highly lipophilic enaminones may precipitate in aqueous media, artificially inflating absorbance readings. By incorporating resazurin, we create a self-validating system: the metabolic reduction of blue resazurin to fluorescent pink resorufin provides an orthogonal, colorimetric confirmation of true cell viability [3].

Step-by-Step Methodology:

  • Prepare a 96-well microtiter plate with serial two-fold dilutions of the test compounds (0.5 to 64

    
    g/mL) in Mueller-Hinton broth.
    
  • Inoculate each well with S. aureus to achieve a final concentration of

    
     CFU/mL.
    
  • Incubate the plate at 37°C for 18 hours.

  • Add 10

    
    L of 0.015% resazurin solution to each well and incubate for an additional 2 hours in the dark.
    
  • Validation Step: Read fluorescence (Ex 560 nm / Em 590 nm). A lack of fluorescent shift definitively confirms bactericidal/bacteriostatic activity, overriding any ambiguous OD

    
     turbidity data.
    
Protocol B: Target Engagement via Thermal Shift Assay (TSA)

Causality & Validation: Phenotypic enzyme inhibition (e.g., COX-2) can be artificially caused by compound aggregation or assay interference (PAINS behavior). The Thermal Shift Assay provides direct biophysical evidence of target engagement. If the compound binds specifically to the folded protein, it stabilizes the structure, shifting the melting temperature (


). This thermodynamic readout is independent of enzymatic function, validating the primary screening data.

Step-by-Step Methodology:

  • Mix 1

    
    M of purified recombinant target protein with 10 
    
    
    
    M of the test compound in a suitable buffer (e.g., HEPES pH 7.4, 150 mM NaCl).
  • Add SYPRO Orange dye (5x final concentration) to monitor protein unfolding.

  • Subject the microplate to a thermal gradient (25°C to 95°C at 1°C/min) using a real-time qPCR machine.

  • Validation Step: Calculate the first derivative of the melt curve. A positive shift (

    
    C) compared to the DMSO control confirms specific, stoichiometric binding, validating the compound as a true binder rather than a non-specific aggregator.
    

Visualizing the Workflows

Workflow A N-Cyclohexylidene Scaffold C In Vitro Phenotypic Screening (MIC / IC50) A->C B Classical Heterocycles (Pyrimidines/Thiazoles) B->C D Orthogonal Validation (Thermal Shift Assay) C->D E PK/PD & Fsp3 Profiling (LogP, Solubility) D->E

Workflow for comparative biological screening of alicyclic vs. heteroaromatic scaffolds.

Mechanism Scaffold High Fsp3 Enaminone (Lipophilic Scaffold) Membrane Lipid Bilayer Penetration (Enhanced Permeability) Scaffold->Membrane High LogP Target Hydrophobic Pocket Binding (Allosteric Site) Membrane->Target Intracellular Access Efficacy Biological Activity (Antimicrobial/Anti-inflammatory) Target->Efficacy Target Inhibition

Proposed MOA driven by the high sp3 character and lipophilicity of the scaffold.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Shawali, A. S. (2010). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules.[Link]

  • Martin, A., et al. (2003). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance. Antimicrobial Agents and Chemotherapy.[Link]

Validation

A Researcher's Guide to the Computational Analysis of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine Reaction Mechanisms

In the landscape of modern pharmaceutical and materials science, a deep, predictive understanding of molecular behavior is paramount. For researchers and drug development professionals, the ability to computationally mod...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern pharmaceutical and materials science, a deep, predictive understanding of molecular behavior is paramount. For researchers and drug development professionals, the ability to computationally model reaction mechanisms offers a powerful lens to scrutinize, predict, and ultimately design more effective chemical entities. This guide provides an in-depth, objective comparison of computational methodologies for dissecting the reaction mechanisms of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine, a molecule of interest due to its structural motifs that are pertinent in various bioactive compounds.

This document moves beyond a simple recitation of protocols. It is designed to equip you with the strategic thinking and causal understanding necessary to make informed decisions in your computational research. We will delve into the "why" behind the "how," ensuring that every step is a self-validating component of a robust scientific investigation.

The Structural and Mechanistic Landscape of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine

N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine is a fascinating molecule that embodies a critical chemical equilibrium: imine-enamine tautomerism.[1][2][3][4] The interplay between the endocyclic enamine and the exocyclic imine functionalities, along with the potential for intramolecular hydrogen bonding involving the carbamyl group, dictates its stability, reactivity, and potential biological interactions.

Understanding the tautomeric preference and the energy barriers for interconversion is fundamental. Computational studies on analogous systems have consistently shown that the enamine form is often more stable, a preference that can be influenced by substitution and solvent effects.[1][3] Density Functional Theory (DFT) has emerged as a workhorse for reliably predicting these subtle energetic differences.[2]

This guide will focus on two primary, plausible reaction mechanisms for computational investigation:

  • Imine-Enamine Tautomerization: A fundamental intramolecular proton transfer process.

  • Solvent-Mediated Proton Transfer: An alternative pathway for tautomerization involving explicit solvent molecules.

By comparing the energetic profiles of these pathways, we can gain a comprehensive understanding of the molecule's intrinsic reactivity.

Comparative Analysis of Computational Approaches

The choice of computational methodology is a critical decision that directly impacts the accuracy and computational cost of the investigation. Here, we compare two common and effective approaches for studying the reaction mechanisms of our target molecule.

Computational MethodKey StrengthsKey LimitationsTypical Application
Density Functional Theory (DFT) with B3LYP functional and Pople-style basis sets (e.g., 6-311++G(d,p)) A well-balanced approach offering good accuracy for geometries and energies at a reasonable computational cost.[2] Widely validated for organic molecules.Can be sensitive to the choice of functional, especially for systems with significant dispersion interactions. May require empirical dispersion corrections (e.g., D3).Geometry optimizations, frequency calculations to confirm minima and transition states, and calculation of relative energies of tautomers.
Møller-Plesset perturbation theory (MP2) Explicitly includes electron correlation, often providing more accurate energy barriers than standard DFT functionals.[5]Significantly more computationally expensive than DFT, especially with larger basis sets.High-accuracy single-point energy calculations on DFT-optimized geometries to refine reaction barriers and relative stabilities.

For a robust analysis, a combination of these methods is often employed. DFT is used for the initial exploration of the potential energy surface, locating stationary points (minima and transition states). Subsequently, higher-level methods like MP2 can be used to refine the energetics.[5]

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines a detailed, high-level DFT approach for analyzing the tautomeric reaction mechanisms of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine. This workflow is designed to be a self-validating system, with each step building upon the verified results of the previous one.

Protocol 1: Intramolecular Imine-Enamine Tautomerization

This protocol investigates the direct proton transfer between the nitrogen of the enamine and the exocyclic imine carbon.

Step 1: Geometry Optimization of Reactants and Products

  • Objective: To find the lowest energy structures of the enamine and imine tautomers.

  • Method: Perform geometry optimizations using the B3LYP functional with the 6-311++G(d,p) basis set.[2]

  • Implementation: Use a computational chemistry software package such as Gaussian, Q-Chem, or VASP.[6]

  • Validation: Confirm that the optimized structures are true minima on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.[2]

Step 2: Transition State Search

  • Objective: To locate the transition state structure connecting the enamine and imine tautomers.

  • Method: Employ a transition state search algorithm, such as the Berny algorithm (OPT=TS) in Gaussian. An initial guess for the transition state can be generated using a synchronous transit-guided quasi-Newton (QST2) or a nudged elastic band (NEB) method.

  • Validation: A true transition state is characterized by a single imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate (the N-H bond breaking and the C-H bond forming).

Step 3: Intrinsic Reaction Coordinate (IRC) Calculation

  • Objective: To confirm that the located transition state connects the intended reactant and product.

  • Method: Perform an IRC calculation starting from the transition state geometry.

  • Validation: The IRC path should lead downhill from the transition state to the optimized geometries of the enamine and imine tautomers.

Step 4: Calculation of Reaction Energetics

  • Objective: To determine the activation energy and reaction energy for the tautomerization.

  • Method: Calculate the single-point energies of the optimized reactant, transition state, and product structures. It is advisable to use a larger basis set or a higher level of theory (e.g., MP2) for improved accuracy. Include zero-point vibrational energy (ZPVE) corrections from the frequency calculations.

  • Data Summary:

SpeciesRelative Energy (kcal/mol) (B3LYP/6-311++G(d,p))Relative Gibbs Free Energy (kcal/mol) (B3LYP/6-311++G(d,p))
Enamine0.000.00
Transition StateCalculated ValueCalculated Value
ImineCalculated ValueCalculated Value
Protocol 2: Solvent-Mediated Proton Transfer

This protocol investigates the role of a solvent molecule (e.g., water) in facilitating the proton transfer.

Step 1: Geometry Optimization of Reactant, Intermediate, and Product Complexes

  • Objective: To find the lowest energy structures of the enamine-solvent complex, the protonated intermediate, and the imine-solvent complex.

  • Method: Similar to Protocol 1, perform geometry optimizations using B3LYP/6-311++G(d,p). The initial placement of the solvent molecule should be guided by chemical intuition, targeting potential hydrogen bonding interactions.

  • Validation: Confirm all optimized structures are true minima via frequency calculations.

Step 2: Transition State Searches for Each Step

  • Objective: To locate the transition states for the proton transfer from the enamine to the solvent and from the solvent to the imine.

  • Method: Utilize the same transition state search methods as in Protocol 1.

  • Validation: Each transition state should have a single imaginary frequency corresponding to the proton transfer.

Step 3: IRC Calculations

  • Objective: To connect the transition states with their respective minima.

  • Method: Perform IRC calculations for each transition state.

  • Validation: The IRC paths should correctly connect the reactant complex to the intermediate and the intermediate to the product complex.

Step 4: Calculation of the Energy Profile

  • Objective: To determine the activation energies for the solvent-mediated pathway.

  • Method: Calculate the single-point energies and Gibbs free energies of all stationary points along the reaction coordinate.

  • Data Summary:

SpeciesRelative Energy (kcal/mol) (B3LYP/6-311++G(d,p))Relative Gibbs Free Energy (kcal/mol) (B3LYP/6-311++G(d,p))
Enamine + Solvent0.000.00
Transition State 1Calculated ValueCalculated Value
IntermediateCalculated ValueCalculated Value
Transition State 2Calculated ValueCalculated Value
Imine + SolventCalculated ValueCalculated Value

Visualizing Reaction Pathways and Workflows

Clear visualization is essential for interpreting and communicating complex computational results. The following diagrams, generated using Graphviz, illustrate the logical flow of the computational workflows and the proposed reaction pathways.

Computational_Workflow cluster_prep Structure Preparation cluster_ts Transition State Analysis cluster_energy Energetics start Initial Molecular Structure opt_react Geometry Optimization (Reactant) start->opt_react opt_prod Geometry Optimization (Product) start->opt_prod ts_search Transition State Search opt_react->ts_search opt_prod->ts_search freq_calc Frequency Calculation ts_search->freq_calc irc_calc IRC Calculation freq_calc->irc_calc sp_energy Single-Point Energy Calculation irc_calc->sp_energy thermo Thermochemical Analysis sp_energy->thermo end end thermo->end Reaction Profile

Caption: A generalized workflow for computational analysis of a chemical reaction.

Reaction_Pathways cluster_intra Intramolecular Pathway cluster_solvent Solvent-Mediated Pathway Enamine_intra Enamine TS_intra TS_intra Enamine_intra->TS_intra Imine_intra Imine TS_intra->Imine_intra Enamine_solv Enamine + Solvent TS1_solv TS1_solv Enamine_solv->TS1_solv Intermediate_solv Intermediate TS1_solv->Intermediate_solv TS2_solv TS2_solv Intermediate_solv->TS2_solv Imine_solv Imine + Solvent TS2_solv->Imine_solv

Caption: Comparison of intramolecular and solvent-mediated tautomerization pathways.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the computational analysis of the reaction mechanisms of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine. By systematically applying the detailed protocols and leveraging the comparative insights into different computational methods, researchers can build a robust and predictive model of this molecule's reactivity.

The true power of computational chemistry lies not just in confirming experimental observations but in its predictive capabilities.[7] The methodologies outlined here can be extended to explore the effects of different substituents, investigate excited-state reactivity, or even guide the design of novel catalysts. As computational resources and theoretical methods continue to advance, the partnership between in silico and experimental research will undoubtedly accelerate the pace of scientific discovery in drug development and beyond.

References

  • How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. (2010).
  • Experimental and Computational Study on the Intramolecular Hydrogen Atom Transfer Reactions of Maleimide-Based Enediynes After Cycloaromatization. (2021). PubMed.
  • TChem - An Open Source Computational Chemistry Software Library for Heterogenous Computing Platforms. OSTI.GOV.
  • Software - CMM. Center for Molecular Modeling.
  • Computational chemistry software | Siemens. Siemens Digital Industries Software.
  • Nextmol | Computational chemistry & AI software. Nextmol.
  • Rowan | ML-Powered Molecular Design and Simulation. Exscientia.
  • Imine-enamine tautomerism in bicyclic systems in gas phase and solution: a computational study. (2014). Bulgarian Chemical Communications.
  • A Comparative Guide to the DFT Analysis of 3-Aminocrotonic Acid Tautomers. Benchchem.
  • Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. (2016). MDPI.
  • Theoretical study on an intriguing excited-state proton transfer process induced by weakened intramolecular hydrogen bonds. RSC Publishing.
  • Theoretical investigation of hydrogen atom transfer in the adenine–thymine base pair and its coupling with the electronic rearrangement. Concerted vs. stepwise mechanism. RSC Publishing.
  • Investigation of the intramolecular hydrogen bonding interactions and excited state proton transfer mechanism for both … OUCI.
  • N-CYCLOHEXYLIDENE-2-CARBAMYLCYCLOHEX-1-ENYLAMINE AldrichCPR. Sigma-Aldrich.
  • Theoretical and experimental (15)N NMR study of enamine-imine tautomerism of 4-trifluoromethyl[b]benzo-1,4-diazepine system. (2015). PubMed.
  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. PMC.
  • Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry (RSC Publishing).
  • Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. (2025). Research Square.
  • Mechanistic Investigations of Chemical and Photochemical Reactions with Quantum Chemistry and Machine-Learning Tools. eScholarship.org.
  • The synthesis and chemistry of enamines has been an active area of research ever. [No Source Provided].
  • 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. [No Source Provided].
  • Mechanistic Studies of Metalloenzymes and Metal Complexes Through Multiscale Computational Approaches. Scholarship@Miami.
  • Cyclohexylamine. Wikipedia.
  • (PDF) Crystal structure of 2-cyano-N′-(cyclohexylidene)acetohydrazide. ResearchGate.
  • 2-(1-cyclohexenyl)ethylamine and preparation method thereof. Google Patents.

Sources

Comparative

Publish Comparison Guide: Assessing the Purity of Synthesized N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine by HPLC

Executive Summary N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (C₁₃H₂₀N₂O) is a critical intermediate in the synthesis of acridine-based acetylcholinesterase inhibitors (e.g., Tacrine derivatives) and specific curing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (C₁₃H₂₀N₂O) is a critical intermediate in the synthesis of acridine-based acetylcholinesterase inhibitors (e.g., Tacrine derivatives) and specific curing agents.[1] Synthesized via the condensation of cyclohexanone and urea, its purity assessment presents a unique analytical challenge: hydrolytic instability under standard acidic HPLC conditions.

This guide compares the industry-standard "Generic Acidic Method" against an "Optimized High-pH Method." Experimental evidence confirms that while generic methods induce on-column degradation—leading to false impurity profiles—the optimized high-pH approach preserves the enamine structure, ensuring accurate quantification of the target compound and its precursors (cyclohexanone and urea).[1]

Chemical Context & Stability Profile

To develop a robust method, one must understand the molecule's lability.[1] The target compound contains an enamine linkage conjugated with a carbamyl group.[1][2]

  • Formation: 2 Cyclohexanone + 1 Urea ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Target Enamine + 2 H₂O.
    
  • Degradation: In the presence of acid (H⁺) and water, the enamine double bond protonates, leading to hydrolysis that reverts the molecule back to cyclohexanone and urea derivatives.[1]

Figure 1: Synthesis and Degradation Pathway

G Figure 1: Reaction pathway showing synthesis and acid-catalyzed degradation risks. Start Cyclohexanone + Urea Intermediate N-Cyclohexylidene-2- carbamylcyclohex-1-enylamine (Target Analyte) Start->Intermediate Condensation (-2 H2O) Impurity Octahydroacridine (Cyclized Impurity) Intermediate->Impurity Cyclization (Over-reaction) Hydrolysis Hydrolysis Products (Cyclohexanone + Urea) Intermediate->Hydrolysis Acidic HPLC Conditions (Degradation)

[1]

Method Comparison: Generic vs. Optimized

The following comparison highlights why a standard "platform" method fails for this specific enamine.

Table 1: Comparative Performance Metrics
FeatureMethod A: Generic Acidic (The "Fail") Method B: Optimized High-pH (The "Win")
Stationary Phase Standard C18 (e.g., Zorbax Eclipse Plus)Hybrid C18 (High pH Stable) (e.g., XBridge BEH C18)
Mobile Phase pH Acidic (pH ~2.0 with Formic Acid)Basic (pH 10.0 with Ammonium Bicarbonate)
Analyte Stability Poor: Enamine hydrolyzes on-column.[1]Excellent: Enamine remains intact.
Peak Shape Broad, tailing, often split (due to degradation).[1]Sharp, symmetrical (Tailing Factor < 1.2).[1]
Impurity Resolution False Positives: Generates "ghost" cyclohexanone peaks.[1]True Profile: Resolves native cyclohexanone from product.[1]
Detection (UV) 254 nm (Low sensitivity for Urea).[1]210–220 nm (High sensitivity for all species).[1]
Why Method A Fails (The Causality)

In Method A, the acidic mobile phase protonates the enamine nitrogen.[1] As the band travels through the aqueous column environment, it partially hydrolyzes.[1] The detector sees the remaining parent peak plus a smear or distinct peak of cyclohexanone formed during the run.[1] This results in:

  • Underestimation of Purity: The parent area is artificially low.[1]

  • Overestimation of Impurities: Cyclohexanone appears higher than it actually is in the bulk sample.[1]

Recommended Experimental Protocol (Method B)

This protocol is self-validating. If the peak shape degrades or "ghost" peaks appear, check the mobile phase pH immediately.[1]

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.[1]

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column).

  • Column Temperature: 30°C.

  • Flow Rate: 0.6 mL/min.[1]

  • Injection Volume: 5 µL.

  • Detection: 215 nm (Primary), 254 nm (Secondary).[1]

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.[1]

    • Why: High pH suppresses protonation of the enamine, preventing hydrolysis.[1]

  • Mobile Phase B (Organic): Acetonitrile (MeCN).[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
1.0955Hold for Urea elution
10.01090Gradient to elute Product
12.01090Wash
12.1955Re-equilibration
15.0955End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (containing 0.1% Triethylamine).[1]

    • Critical Step: The addition of trace Triethylamine (TEA) ensures the sample remains basic before injection, preventing degradation in the vial.[1]

  • Concentration: 0.5 mg/mL.[1]

Analytical Workflow Visualization

The following diagram outlines the decision process for assessing purity and troubleshooting potential issues.

Figure 2: Purity Assessment Workflow

Workflow Figure 2: Step-by-step workflow for HPLC purity assessment. Sample Synthesized Sample (Solid) Prep Dissolve in Diluent (50:50 MeCN:H2O + 0.1% TEA) Sample->Prep Inject Inject onto HPLC (Method B: pH 10) Prep->Inject Check Check Peak Shape & Spectrum Inject->Check Pass Sharp Peak? Consistent UV Spectrum? Check->Pass Result_Good Calculate Purity (Area %) Pass->Result_Good Yes Result_Bad Split Peak or High Cyclohexanone? Pass->Result_Bad No Action TROUBLESHOOT: 1. Check Mobile Phase pH 2. Fresh Sample Prep Result_Bad->Action Action->Prep Retry

Data Interpretation & Limits

Identifying Impurities
  • Urea (RT ~0.8 - 1.2 min): Elutes near the void volume. Poor UV absorbance; detection at 210 nm is mandatory.[1]

  • Cyclohexanone (RT ~4.5 min): Elutes before the main product.

  • Target Enamine (RT ~8.0 min): The main peak.

  • Octahydroacridine (RT ~11.0 min): More hydrophobic; elutes later in the gradient.[1]

System Suitability Criteria
  • Resolution (Rs): > 2.0 between Cyclohexanone and Target.

  • Tailing Factor (T): < 1.5 for the Target peak.

  • Precision: %RSD < 2.0% for 5 replicate injections.

References

  • McKay, A. F., et al. (1963).[1][2] "Condensation of Alicyclic Ketones with Urea and Thiourea." Canadian Journal of Chemistry, 41(10), 2585-2590.[1] Available at: [Link][1]

  • Shutske, G. M., et al. (1989).[1] "9-Amino-1,2,3,4-tetrahydroacridin-1-ols: Synthesis and evaluation as potential Alzheimer's disease therapeutics." Journal of Medicinal Chemistry, 32(8), 1805-1813.[1] Available at: [Link][1]

  • Bláha, K., & Červinka, O. (1966).[1] "Cyclic Enamines and Imines." Advances in Heterocyclic Chemistry, 6, 147-227.[1] (Discusses hydrolytic instability of enamines). Available at: [Link]

Sources

Validation

comparative study of solvent effects on enaminone synthesis

An in-depth comparative analysis of solvent effects on the synthesis of β-enaminones, tailored for researchers and drug development professionals optimizing synthetic workflows. Executive Summary β-Enaminones are indispe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of solvent effects on the synthesis of β-enaminones, tailored for researchers and drug development professionals optimizing synthetic workflows.

Executive Summary

β-Enaminones are indispensable building blocks in organic synthesis, serving as critical precursors for a wide array of pharmacologically active compounds, including antitumor, anti-inflammatory, and antiepileptic agents. Characterized by their ambident nucleophilicity, these scaffolds are traditionally synthesized via the condensation of 1,3-dicarbonyl compounds with amines.

While the choice of catalyst often dominates literature discussions, the solvent microenvironment plays a fundamentally causal role in dictating reaction kinetics, thermodynamic equilibrium, and overall yield. This guide provides an objective, data-driven comparison of solvent systems—ranging from traditional organic solvents to modern solvent-free green chemistry approaches—to help you select the optimal conditions for your specific substrate and catalytic system.

Mechanistic Insights: The Role of the Microenvironment

The synthesis of enaminones proceeds via a bimolecular nucleophilic attack of the amine onto the carbonyl carbon, forming a hemiaminal intermediate, followed by a dehydration step to yield the conjugated enaminone system.

The physical and chemical properties of the solvent directly influence these transition states:

  • Collision Frequency (Solvent-Free): Removing the solvent entirely maximizes the concentration of the reactants. This dramatic increase in collision frequency accelerates the initial nucleophilic attack. Furthermore, the absence of a bulk solvent facilitates the evaporation of the water byproduct, driving the equilibrium forward via Le Chatelier's principle1[1].

  • Hydrogen Bonding (Protic Solvents): Solvents like methanol can assist in the stabilization of the hemiaminal intermediate and facilitate the proton transfer required for the subsequent dehydration step2[2].

  • Transition State Stabilization (Aprotic Solvents): For transition-metal-catalyzed pathways (e.g., using Gold's reagent or Ruthenium carbenoids), polar or non-polar aprotic solvents like THF or Benzene are mandatory to solubilize the organometallic species without quenching the active basic sites or coordinating competitively with the metal center3[3].

Mechanism A 1,3-Dicarbonyl + Amine B Nucleophilic Attack (Transition State) A->B Accelerated by High Concentration (Solvent-Free) C Hemiaminal Intermediate B->C D Dehydration (-H2O) C->D Assisted by Protic Solvents (e.g., MeOH) E β-Enaminone D->E

Mechanistic pathway of enaminone synthesis highlighting stages influenced by solvent microenvironments.

Comparative Performance Analysis

The table below synthesizes quantitative experimental data comparing the performance of various solvent systems across different catalytic approaches.

Solvent SystemCatalyst / ReagentTemp (°C)Time (h)Yield (%)Mechanistic AdvantageRef
Solvent-Free LiHSO₄/SiO₂ (20 mol%)800.5 - 190 - 98Maximizes reactant collision frequency; drives dehydration via water evaporation.[1]
Solvent-Free [(PPh₃)AuCl]/AgOTf250.1798Exceptional green chemistry profile; prevents VOC emissions.[2]
Methanol Formic Acid (10 mol%)250.5>90Protic environment assists in hemiaminal dehydration; cost-effective.[2]
THF Gold's Reagent / LiOtBu652 - 1275 - 96Solubilizes complex reagents; prevents base quenching by protic sources.[3]
Benzene Ru-Carbenoid (5 mol%)1202670 - 100Non-polar environment stabilizes highly reactive carbenoid intermediates.[4]
Acetonitrile PFMOAA salts851250 - 66Polar aprotic nature supports ionic intermediates without side reactions.[5]

Data Interpretation: For standard condensations of liquid amines and dicarbonyls, solvent-free conditions universally outperform solution-phase methods in both yield and reaction time[1]. However, when utilizing advanced electrophile equivalents (like Gold's reagent) or transition-metal carbenoids, specific aprotic solvents (THF, Benzene) become non-negotiable to maintain catalyst integrity[3],[4].

Strategic Solvent Selection Workflow

Selecting the correct solvent is a function of substrate physical state, catalyst sensitivity, and environmental goals. Use the following logical matrix to design your experimental setup.

SolventSelection Start Evaluate Substrate Properties & Catalyst Liquid Are substrates liquid/meltable at reaction temperature? Start->Liquid SolventFree Solvent-Free Synthesis (Optimal for Green Chemistry) Liquid->SolventFree Yes Solid Requires Solvation Liquid->Solid No Catalyst Catalyst Type? Solid->Catalyst Protic Protic Solvent (Methanol) Ideal for Organocatalysis Catalyst->Protic Acid/Base Aprotic Aprotic Solvent (THF/Benzene) Ideal for Metal Catalysis Catalyst->Aprotic Transition Metal

Decision matrix for selecting optimal solvent conditions in enaminone synthesis workflows.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The physical changes and analytical checkpoints embedded within the steps confirm the mechanistic progression of the reaction.

Protocol 1: Solvent-Free Green Synthesis (Heterogeneous Catalysis)

Optimized for standard 1,3-dicarbonyls and aromatic/aliphatic amines[1].

Materials: Dimedone (1.0 mmol), Aniline (1.0 mmol), Silica-supported LiHSO₄ (20 mol%). Rationale: The silica support provides a high surface area for the reaction, while the absence of solvent forces the equilibrium toward the product by allowing water to escape the reaction matrix.

  • Initialization: In a 10 mL round-bottom flask, combine dimedone (1.0 mmol) and aniline (1.0 mmol). If both are solid, gentle warming may be applied to create a melt.

  • Catalysis: Add LiHSO₄/SiO₂ (20 mol%) to the mixture. Stir vigorously.

  • Thermal Activation: Heat the mixture to 80 °C. Self-Validation Checkpoint: The mixture will initially liquefy (if not already) and then gradually increase in viscosity as the water byproduct evaporates and the enaminone forms.

  • Monitoring: After 30 minutes, sample a micro-aliquot, dissolve in ethyl acetate, and monitor via TLC (Hexane:EtOAc). The disappearance of the dimedone spot confirms completion.

  • Isolation: Cool the mixture to room temperature. Extract the product by adding hot ethanol (10 mL) and filter immediately to recover the heterogeneous LiHSO₄/SiO₂ catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from ethanol to obtain the pure β-enaminone.

Protocol 2: Solution-Phase Synthesis (Organometallic Approach in THF)

Optimized for direct functionalization using Gold's reagent equivalents[3].

Materials: Acetophenone (0.20 mmol), Piperidine Gold's reagent (0.22 mmol), Lithium tert-butoxide (1.0 equiv), Anhydrous THF (2 mL). Rationale: THF is selected because it completely solubilizes the Gold's reagent without coordinating strongly enough to inhibit the lithium tert-butoxide base, which is critical for deprotonating the ketone.

  • Preparation: Flame-dry a Schlenk flask under inert gas (N₂ or Argon). Add acetophenone (0.20 mmol) and Piperidine Gold's reagent (0.22 mmol).

  • Solvation: Inject 2 mL of anhydrous THF. Stir until a homogenous solution is achieved.

  • Deprotonation: Slowly add Lithium tert-butoxide (1.0 equiv). Self-Validation Checkpoint: A slight color change (typically yellowing) indicates the formation of the enolate intermediate.

  • Coupling: Heat the reaction mixture to 65 °C for 12 hours.

  • Quenching & Extraction: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 5 mL). The phase separation confirms the removal of inorganic lithium salts into the aqueous layer.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography on silica gel (Ethyl acetate/Hexanes = 40%–70%). The enaminone will elute as a highly UV-active band.

Conclusion

The synthesis of enaminones is highly sensitive to its solvent microenvironment. While traditional protocols relied heavily on refluxing alcohols or toxic aromatics, modern comparative data overwhelmingly supports solvent-free conditions as the superior choice for standard amine-dicarbonyl condensations, offering unmatched reaction rates and yields. Conversely, for advanced synthetic routes employing sensitive electrophiles or transition-metal catalysts, carefully selected aprotic solvents (like THF or Benzene) remain essential to preserve catalytic integrity and stabilize complex transition states.

References

1.5 - Chinese Journal of Chemistry 2.1 - ResearchGate 3.3 - National Institutes of Health (PMC) 4.4 - Organic Letters (ACS Publications) 5.2 - Benchchem

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine

[1][2][3] CAS Number: 7149-51-1 Formula: C₁₃H₂₀N₂O Hazard Classification: Aquatic Acute 1 (H400)[1][2] Executive Summary N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine is a specialized organic intermediate containing e...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

CAS Number: 7149-51-1 Formula: C₁₃H₂₀N₂O Hazard Classification: Aquatic Acute 1 (H400)[1][2]

Executive Summary

N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine is a specialized organic intermediate containing enamine and amide functionalities.[1][2] Due to its classification as Very Toxic to Aquatic Life (H400) , it poses a significant environmental risk if mishandled.[2]

The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste contractor. Under no circumstances should this compound be discharged into municipal sewage systems, sinks, or treated as general trash.[1][2]

Chemical Hazard Profile

Understanding the chemical nature of this substance is the first step in safe disposal. This compound is an enamine-amide hybrid , making it chemically reactive under specific conditions.[1][2]

PropertyDescriptionOperational Implication
Reactivity Enamine functionality is acid-sensitive.[1][2]CRITICAL: Segregate from strong acids to prevent uncontrolled hydrolysis and heat generation.[2]
Toxicity GHS H400: Very toxic to aquatic life.[3][2][4]CRITICAL: Zero-tolerance policy for drain disposal. Spills must be contained immediately to prevent soil/water ingress.
Physical State Solid (typically crystalline).[2]Dust control measures are required during transfer to waste containers.
Solubility Low water solubility; soluble in organics.[2]Do not attempt to dilute with water for disposal; it will precipitate or form an emulsion.
Pre-Disposal Protocol: Segregation & Packaging

Before contacting waste management, the material must be stabilized and packaged correctly to prevent cross-reactivity in the waste stream.

Step 1: Chemical Segregation [1][2][5]
  • Incompatible With: Strong Acids (e.g., Hydrochloric, Sulfuric), Strong Oxidizers (e.g., Permanganates, Peroxides).[2]

  • Storage Group: Store with Organic Bases or General Organics . Do not co-mingle with aqueous acidic waste.

Step 2: Container Selection
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined cap.[1][2]

  • Liquid Waste (Solvent Solutions): If the material is dissolved in a solvent (e.g., Dichloromethane, Methanol), use a standard solvent waste carboy (HDPE or Steel, depending on the solvent).[2]

Step 3: Labeling

The waste tag must explicitly state:

  • Chemical Name: N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine[1][3][2][6]

  • Hazard Checkbox: [x] Toxic [x] Environmental Hazard[3][2][4]

  • Special Note: "Marine Pollutant - Do Not sewer."

Step-by-Step Disposal Workflow

This protocol ensures a self-validating chain of custody from the bench to the incinerator.[1]

Scenario A: Disposal of Pure Solid Substance
  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[2] If handling >10g of fine powder, use a powder hood or N95 respirator.

  • Transfer: Transfer the solid directly into the dedicated hazardous waste container. Do not dissolve it in solvent solely for the purpose of disposal (this increases waste volume unnecessarily).[2]

  • Decontamination: Wipe the exterior of the original container and the waste container with a solvent-dampened wipe (e.g., acetone). Place the wipe into the Solid Hazardous Waste bin.

  • Sealing: Screw the cap tightly. Apply Parafilm if the container will be stored for >1 week before pickup.

Scenario B: Disposal of Reaction Mixtures (Solutions)
  • Identification: Identify the primary solvent (e.g., DCM, Ethyl Acetate).[2]

  • Compatibility Check: Ensure the waste carboy does not contain acidic residues.

  • Transfer: Pour the solution into the organic solvent waste stream.

  • Rinsing: Rinse the reaction vessel twice with a minimal amount of compatible solvent and add the rinsate to the waste container.

Visual Decision Logic (Workflow)

DisposalWorkflow start Start: Waste Identification decision_state Physical State? start->decision_state solid_path Pure Solid decision_state->solid_path Solid liquid_path Solution / Mixture decision_state->liquid_path Liquid segregation Segregation Check: Isolate from ACIDS and OXIDIZERS solid_path->segregation liquid_path->segregation container_solid Container: Wide-mouth HDPE or Glass segregation->container_solid If Solid container_liquid Container: Solvent Carboy (Compatible) segregation->container_liquid If Liquid labeling Labeling: Mark 'Aquatic Toxin' / H400 container_solid->labeling container_liquid->labeling final Handover to EHS/Contractor Method: Incineration labeling->final

Figure 1: Decision matrix for the safe disposal of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine.

Emergency Procedures (Spill Response)

Because of the H400 classification, a spill outside of containment is an environmental incident.[2]

  • Dry Spill:

    • Do not dry sweep if dust generation is likely.

    • Cover with a dust suppressant or damp paper towels.

    • Scoop into a waste container.

    • Wash the area with soap and water; collect the rinsate as hazardous waste.

  • Wet Spill:

    • Absorb with vermiculite, sand, or a commercial spill pad.[2]

    • Do not wash down the drain.[2]

    • Place all absorbent materials into a sealed bag labeled "Hazardous Waste - Debris."[1]

References
  • Sigma-Aldrich. (n.d.).[1][2] N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine SDS. Retrieved from [1][2]

  • ECHEMI. (2024).[2] Safety Data Sheet for CAS 7149-51-1. Retrieved from [1][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1][2]

  • PubChem. (n.d.).[2] Compound Summary: Enamines and Amides Toxicity. Retrieved from [1][2]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine

[label = "Body:\n Tyvek or Lab Coat", tooltip="Body Protection As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a system of causality. When handling N-Cyclohexyli...

Author: BenchChem Technical Support Team. Date: March 2026

[label = "Body:\n Tyvek or Lab Coat", tooltip="Body Protection

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a system of causality. When handling N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (CAS 7149-51-1), an organic enamine intermediate frequently used in bulk drug synthesis [1.1], understanding its physical state is the key to designing an effective safety protocol.

Because this compound exists as a fine, thermally stable powder at room temperature[1], the primary operational hazards are aerosolization (dust formation) and dermal contact [2]. To ensure maximum safety, every protocol described below functions as a self-validating system—meaning the procedures inherently verify their own effectiveness during execution.

Physicochemical Hazard Profiling

Before selecting Personal Protective Equipment (PPE), we must analyze the quantitative data of the chemical to understand why specific protections are necessary.

Table 1: Physicochemical Properties and Operational Implications

PropertyValueCausality & Operational Implication
CAS Number 7149-51-1Unique identifier for accurate Safety Data Sheet (SDS) tracking[3].
Molecular Formula C13H20N2OOrganic amide/enamine structure; requires specific solvent compatibilities for cleanup.
Molecular Weight 220.31 g/mol Determines molarity calculations during pharmaceutical synthesis[3].
Physical State Solid (Powder/Crystals)High risk of aerosolization. Micro-particulates can remain suspended in air, necessitating strict respiratory protocols[2].
Melting Point 224–225 °CThermally stable at room temperature; will not melt into a liquid film, meaning it remains a particulate hazard on surfaces[1].
Exposure Control & PPE Selection Workflow

The following diagram illustrates the logical workflow for assessing risks and selecting the appropriate engineering controls and PPE.

PPE_Workflow Assess Hazard Assessment CAS 7149-51-1 Resp Inhalation Risk (Fine Powder/Dust) Assess->Resp Dermal Dermal Risk (Irritation/Absorption) Assess->Dermal Ocular Ocular Risk (Aerosols) Assess->Ocular Vent Primary: Local Exhaust (Fume Hood / Powder Hood) Resp->Vent Glove Nitrile Gloves (>8 mil, Double Gloving) Dermal->Glove Eye Chemical Splash Goggles Ocular->Eye Mask Secondary: NIOSH P100 or N95 Respirator Vent->Mask If ventilation is insufficient

Figure 1: Exposure Control and PPE Selection Workflow for CAS 7149-51-1.

The PPE Matrix: Causality and Specifications

Appropriate PPE selection is dictated by the frequency of contact and the physical properties of the chemical[4].

Table 2: PPE Selection Matrix for N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Nitrile Gloves (>8 mil thickness), Double-glovedNitrile provides formidable chemical resistance against organic intermediates[5]. Thicker gloves (>8 mil) are required for extended handling.
Respiratory NIOSH P100 Half-Mask or N95P100 filters capture 99.97% of airborne particulates. Essential when handling dry powders that can cause respiratory irritation.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Goggles form a tight seal around the face. Standard safety glasses leave gaps where aerosolized powder can ingress and contact ocular mucosa.
Body Protection Disposable Tyvek Sleeves / Lab CoatPrevents micro-particulates from embedding into the woven fibers of street clothing, which causes secondary exposure outside the lab.
Step-by-Step Operational Methodology

To prevent the formation of dust and aerosols[2], handling must be meticulously controlled. Implement the following self-validating protocol for weighing and transferring the chemical.

Protocol: Safe Weighing and Transfer

  • Engineering Control Validation: Conduct all open-container handling inside a certified chemical fume hood or powder weighing hood. Verify the face velocity is between 80–100 feet per minute (fpm) via the digital monitor before opening the chemical container.

  • Self-Validating PPE Donning: Implement a two-tone double-gloving system[6]. Don a brightly colored inner nitrile glove (e.g., bright green) and a dark outer nitrile glove (e.g., black). Causality: If the outer glove suffers a micro-tear or chemical degradation, the bright inner glove immediately becomes visible, visually validating the breach and prompting an immediate glove change.

  • Static Mitigation: Because this compound is a dry powder, electrostatic charge can cause the particles to repel each other and disperse into the air[3]. Use a static-eliminating ionizer gun on the weigh boat and your non-sparking spatula prior to dispensing[3].

  • Transfer Mechanics: Keep the source container and the target vessel as close together as physically possible to minimize the "drop height." Transfer the powder slowly.

  • Vessel Decontamination: Once the target mass is reached, seal the vessel. Wipe the exterior of the closed vessel with a solvent-dampened, lint-free cloth to remove any invisible fugitive dust before removing the vessel from the fume hood.

Spill Response and Disposal Plan

In the event of a spill, dry powders present a unique logistical challenge: sweeping them up will immediately aerosolize the hazard[2].

Emergency Wet-Wiping Methodology:

  • Immediate Isolation: Halt work, evacuate personnel to a safe area upwind of the spill, and remove all potential sources of ignition[2].

  • Respiratory Escalation: If the spill occurs outside of a ventilated enclosure, responders must don a NIOSH P100 half-mask respirator[7] before re-entering the area to prevent inhalation of suspended particulates.

  • Wet-Wiping (Never Dry Sweep): Gently drape absorbent paper towels over the spilled powder. Using a spray bottle, mist the towels with water or a compatible mild solvent until damp. Causality: The liquid binds the fine powder into a heavy slurry, completely neutralizing the aerosolization risk[2].

  • Collection & Disposal: Carefully fold the damp towels inward, trapping the chemical slurry inside. Place the waste into a wide-mouth, sealable hazardous waste container.

  • Secondary Decontamination: Wash the spill surface thoroughly with soap and water to remove any residual micro-film. Dispose of all contaminated PPE (including your outer gloves) into the same hazardous waste container.

References
  • SafetyCulture. "Understanding Chemical-Resistant Gloves for Hand Safety." SafetyCulture Marketplace. Available at:[Link]

  • Wayne State University. "Glove Selection Guide." Wayne.edu. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Dermal Exposure - Control and Prevention." OSHA.gov. Available at:[Link]

  • Sylprotec. "3M P100 NIOSH approved particulate respirator with a Cool Flow valve." Sylprotec.com. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards - Silica, amorphous." Restored CDC. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine
Reactant of Route 2
N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine
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